molecular formula C19H18O2 B127633 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS No. 908291-72-5

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Cat. No.: B127633
CAS No.: 908291-72-5
M. Wt: 278.3 g/mol
InChI Key: VFVBVEMVTNQIMZ-UHFFFAOYSA-N
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Description

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, also known as 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, is a useful research compound. Its molecular formula is C19H18O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBVEMVTNQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432923
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908291-72-5
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, a compound of interest for researchers, scientists, and professionals in drug development, particularly as it is a known impurity of Dapoxetine. This document emphasizes the logical flow of analytical techniques, the rationale behind experimental choices, and the interpretation of complex data to arrive at an unambiguous structural assignment.

Introduction

The precise structural characterization of any chemical entity is paramount in the fields of medicinal chemistry and pharmaceutical development. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug substance. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (C₁₉H₁₈O₂, Molar Mass: 278.34 g/mol ) represents a key process-related impurity in the synthesis of Dapoxetine. Its complete structural elucidation is therefore a critical aspect of quality control and regulatory compliance. This guide outlines a systematic approach to confirming its structure, employing a suite of modern analytical techniques.

Strategic Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry MS Mass Spectrometry (Molecular Weight & Formula) FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Provides MW for functional group analysis 1D_NMR 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) FTIR->1D_NMR Confirms functional groups for NMR assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) 1D_NMR->2D_NMR Provides foundational spectra for correlation analysis XRay Single Crystal X-Ray Crystallography (Absolute Configuration) 2D_NMR->XRay Defines planar structure & relative stereochemistry

Caption: Logical workflow for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Expertise & Experience: The initial and most crucial step is to confirm the molecular weight and deduce the elemental composition. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for this molecule as it minimizes fragmentation, ensuring the molecular ion is observed.[1] High-resolution mass spectrometry (HRMS) is essential for determining the exact mass, which in turn allows for the confident prediction of the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI needle.[2]

  • Instrument Setup:

    • Ionization Mode: Positive ion mode is preferred due to the potential for protonation of the hydroxyl group.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas: Nitrogen, at a flow rate appropriate for the solvent.

    • Drying Gas: Nitrogen, heated to facilitate desolvation of the charged droplets.[3][4]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Data & Interpretation:

  • Molecular Ion Peak: Expect a prominent peak at m/z 279.1385, corresponding to the protonated molecule [C₁₉H₁₈O₂ + H]⁺. The exact mass provides strong evidence for the molecular formula C₁₉H₁₈O₂.

  • Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. Key expected fragments for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol include:

    • Loss of water (H₂O) from the protonated molecular ion, resulting in a peak at m/z 261.1279 [M+H-H₂O]⁺. This is a characteristic fragmentation for alcohols.[5]

    • Cleavage of the C-O ether bond, potentially leading to fragments corresponding to the naphthalenyloxy cation or the phenylpropanol cation. Aryl ethers can undergo cleavage adjacent to the aromatic ring.[6][7][8][9]

    • Benzylic cleavage is also a common fragmentation pathway for secondary benzylic alcohols.[10]

Ion m/z (calculated) Possible Origin
[M+H]⁺279.1385Protonated molecular ion
[M+Na]⁺301.1204Sodium adduct
[M+H-H₂O]⁺261.1279Dehydration of the alcohol
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. For 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic rings, and the ether linkage. Attenuated Total Reflectance (ATR) is a convenient sampling method that requires minimal sample preparation.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[15][16][17]

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl and naphthalene rings.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H stretching of the propanol chain.

  • C=C Aromatic Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

  • C-O Stretch (Alcohol): A strong band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.[15][18]

  • C-O Stretch (Aryl Ether): Aryl alkyl ethers typically show two strong C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[19]

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (alcohol)3500 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Sharp, Medium
C-H (aliphatic)2960 - 2850Medium to Strong
C=C (aromatic)1600 - 1450Medium to Strong
C-O (aryl ether, asym.)~1250Strong
C-O (secondary alcohol)~1100Strong

Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity of the different structural fragments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[20] Ensure the sample is fully dissolved.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[21][22][23]

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[24][25]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[24][25][26]

¹H and ¹³C NMR - Predicted Chemical Shifts and Assignments

Interpretation Logic: The expected chemical shifts are predicted based on the known effects of the functional groups. The electronegative oxygen of the ether and alcohol will deshield adjacent protons and carbons. The aromatic rings will have signals in the characteristic downfield region.

¹H NMR Predicted Data:

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
OH2.0 - 4.0Broad Singlet1HExchangeable proton of the alcohol.
H-1'~4.8 - 5.2Triplet1HBenzylic proton, deshielded by phenyl ring and OH group.
H-2'~2.1 - 2.5Multiplet2HMethylene protons adjacent to the chiral center.
H-3'~4.1 - 4.5Triplet2HMethylene protons deshielded by the ether oxygen.
Phenyl-H7.2 - 7.5Multiplet5HProtons of the monosubstituted benzene ring.
Naphthyl-H6.8 - 8.2Multiplet7HProtons of the 1-substituted naphthalene ring.

¹³C NMR Predicted Data:

Carbon(s) Predicted δ (ppm) Rationale
C-1'70 - 75Carbon bearing the hydroxyl group.
C-2'35 - 40Aliphatic methylene carbon.
C-3'65 - 70Methylene carbon attached to the ether oxygen.
Phenyl-C125 - 145Carbons of the benzene ring.
Naphthyl-C105 - 135Carbons of the naphthalene ring.
Naphthyl-C (C-O)150 - 155Naphthalene carbon attached to the ether oxygen.
2D NMR - Confirming Connectivity

Expertise & Experience: 2D NMR is indispensable for connecting the structural fragments identified in 1D NMR. HMBC is particularly powerful here as it will show correlations across the ether linkage, definitively connecting the naphthalenyloxy and phenylpropanol moieties.

Caption: Key expected HMBC correlations for structural confirmation. Note: A placeholder image is used in the DOT script. In a real scenario, this would be the chemical structure.

  • COSY: Will confirm the -CH(OH)-CH₂-CH₂-O- spin system through correlations between H-1' and H-2', and between H-2' and H-3'.

  • HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC:

    • A crucial correlation from the protons at H-3' (δ ~4.1-4.5 ppm) to the naphthalene carbon bearing the ether oxygen (C-1 of naphthalene, δ ~150-155 ppm) will definitively establish the ether linkage.

    • Correlations from H-1' to the ipso-carbon of the phenyl ring will confirm the attachment of the propanol chain to the phenyl group.

Part 3: Absolute Stereochemistry - Single Crystal X-Ray Crystallography

Expertise & Experience: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol contains a chiral center at the C-1' position of the propanol chain. While NMR can confirm the relative stereochemistry if diastereomers are present, single crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[6][7][27]

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

  • Crystal Growth:

    • Slow evaporation of a saturated solution is a common method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a dust-free environment.[28][29][30]

    • Solvent layering, where a poor solvent is carefully layered on top of a solution of the compound in a good solvent, can also be effective.

  • Crystal Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, which minimizes thermal motion and improves data quality. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles, ultimately revealing the three-dimensional structure and the absolute configuration.

Conclusion

The structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry and FTIR provide initial, foundational data on the molecular formula and functional groups. 1D and 2D NMR spectroscopy then offer a detailed map of the molecular connectivity, allowing for the unambiguous assignment of the core structure. Finally, single crystal X-ray crystallography provides the definitive determination of the absolute stereochemistry. This comprehensive approach ensures the highest level of scientific rigor and trustworthiness, which is essential for any compound intended for or related to pharmaceutical use.

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Sources

synthesis of (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Alcohols

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, metabolic pathway, and potential for off-target effects. The subject of this guide, (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, is a case in point. It serves as a pivotal chiral intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The stereochemistry at the benzylic alcohol is paramount, and its precise control is a key challenge in the efficient production of the final active pharmaceutical ingredient (API).

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the robust and highly stereoselective . We will move beyond a simple recitation of steps to explore the underlying principles that govern the chosen synthetic strategy, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a chiral alcohol from a prochiral ketone is a classic transformation in organic chemistry. The most direct and atom-economical approach to (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol is the asymmetric reduction of the corresponding ketone, 3-(1-naphthalenyloxy)-1-phenylpropan-1-one.

G Target (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Strategy Asymmetric Reduction Target->Strategy Precursor 3-(1-Naphthalenyloxy)-1-phenylpropan-1-one Strategy->Precursor

Caption: Retrosynthetic approach to the target molecule.

While several methods exist for asymmetric ketone reduction, including enzymatic processes and chiral phosphine-metal catalysts, the Corey-Bakshi-Shibata (CBS) reduction stands out for its broad substrate scope, high enantioselectivity, and operational simplicity.[2][3][4] This methodology employs a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide complex) to the ketone. The predictability of the stereochemical outcome based on the chosen catalyst enantiomer makes it a highly reliable and trusted method in both academic and industrial settings.[4][5]

The Heart of the Matter: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction's efficacy stems from the formation of a well-defined transition state that facilitates face-selective hydride transfer. The mechanism, as elucidated by Corey and coworkers, involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst.[3][5] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the carbonyl for an intramolecular hydride transfer from the coordinated borane.[5][6]

CBS_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Hydride Transfer and Product Formation Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Borane BH₃ Transition_State_Precursor Coordinated Ketone Complex Activated_Complex->Transition_State_Precursor + Ketone Ketone Prochiral Ketone Transition_State Six-membered Transition State Transition_State_Precursor->Transition_State Hydride Transfer Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Product (R)-Alcohol Alkoxyborane->Product Workup Catalyst_Regen Catalyst (Regenerated) Alkoxyborane->Catalyst_Regen

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

For the synthesis of the (R)-alcohol, the (R)-CBS catalyst is typically employed. The steric bulk of the substituent on the catalyst (commonly methyl or butyl) directs the ketone to coordinate in a way that exposes the Re face of the carbonyl to the hydride, leading to the desired (R)-stereochemistry.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where careful execution and in-process checks ensure a successful outcome. The anhydrous conditions are critical, as water can react with the borane reagent and affect the catalyst's performance.[5][6]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)AmountPuritySupplier (Example)
3-(1-Naphthalenyloxy)-1-phenylpropan-1-one276.3310.02.76 g>98%J&K Chemical Ltd.[1]
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)-1.01.0 mL-Sigma-Aldrich
Borane-dimethyl sulfide complex (BMS, ~10M)75.976.0~0.6 mL-Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)--50 mL<50 ppm H₂OAcros Organics
Methanol32.04-10 mLACS GradeFisher Scientific
1 M Hydrochloric Acid--20 mL-VWR Chemicals
Ethyl Acetate88.11-100 mLACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution--50 mL-LabChem
Brine--50 mL-LabChem
Anhydrous Sodium Sulfate142.04-~5 gACS GradeFisher Scientific
Step-by-Step Synthesis Workflow

Workflow start Setup and Inerting charge_catalyst Charge (R)-CBS Catalyst and Anhydrous THF start->charge_catalyst cool_reaction Cool to -20 °C charge_catalyst->cool_reaction add_bms Slowly Add Borane- Dimethyl Sulfide (BMS) cool_reaction->add_bms add_ketone Add Ketone Solution Dropwise add_bms->add_ketone monitor_reaction Monitor by TLC add_ketone->monitor_reaction quench Quench with Methanol monitor_reaction->quench Reaction Complete workup Aqueous Workup quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, Chiral HPLC) purify->analyze end Obtain (R)-Alcohol analyze->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a thermometer.

  • Catalyst Charging: Add 30 mL of anhydrous THF to the flask, followed by 1.0 mL (1.0 mmol) of the (R)-2-Methyl-CBS-oxazaborolidine solution via syringe.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Borane Addition: Slowly add ~0.6 mL (6.0 mmol) of the borane-dimethyl sulfide complex to the catalyst solution over 5 minutes. Stir for an additional 10 minutes at -20 °C. The formation of the catalyst-borane complex is crucial for high enantioselectivity.[5]

  • Substrate Addition: In a separate dry flask, dissolve 2.76 g (10.0 mmol) of 3-(1-naphthalenyloxy)-1-phenylpropan-1-one in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 10 mL of methanol at -20 °C. This step safely neutralizes any excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Expected Outcome
ParameterExpected Value
Yield85-95%
Enantiomeric Excess (e.e.)>95%
Physical AppearanceWhite solid

Trustworthiness: Analytical Validation

The integrity of this synthesis rests on the accurate characterization of the final product. Two primary analytical techniques are essential for validating the outcome: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity.

Structural Confirmation by ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a fingerprint of the molecule. For (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, the key diagnostic signals are:

  • A multiplet for the aromatic protons of the phenyl and naphthalenyl groups.

  • A characteristic multiplet for the benzylic proton (-CHOH), which is shifted downfield due to the adjacent oxygen.

  • Multiplets for the two methylene groups (-CH₂CH₂O-).

  • A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is the ultimate measure of success for an asymmetric synthesis. Chiral HPLC is the gold standard for this analysis.

4.2.1. Chiral HPLC Method Parameters
ParameterConditionRationale
Column Chiralpak® AD-H or Chiralcel® OD-H (polysaccharide-based)These stationary phases have demonstrated broad applicability for separating chiral alcohols.[7][8]
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Normal phase conditions are typically effective for polysaccharide-based columns.[7][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.[7]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection UV at 220 nmThe naphthalenyl and phenyl groups provide strong UV absorbance for sensitive detection.[7]
4.2.2. Data Analysis

Inject a racemic standard (prepared by reducing the ketone with sodium borohydride) to identify the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated using the peak areas (A) of the two enantiomers:

e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100

A resolution of ≥ 1.5 between the two enantiomer peaks is desired for accurate quantification.[7]

Conclusion

The asymmetric via the Corey-Bakshi-Shibata reduction is a robust, reliable, and highly enantioselective method. By understanding the mechanistic underpinnings of the reaction and adhering to a carefully designed, self-validating experimental protocol, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate with high yield and exceptional optical purity. The analytical methods outlined provide the necessary tools to verify the integrity of the final product, ensuring it meets the stringent requirements of pharmaceutical synthesis.

References

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]

  • Mathieu, B., & Ghosez, L. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Retrieved from [Link]

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2821. [Link]

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  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Retrieved from [Link]

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Introduction: The Significance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Aryloxypropanolamine Derivatives, with Propranolol as a Case Study

The journey of a candidate molecule from laboratory bench to clinical application is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—encompassing solubility, stability, lipophilicity, and ionization state—govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. The aryloxypropanolamine scaffold, a cornerstone of many beta-blocker medications, represents a classic case study in how subtle structural modifications influence these vital parameters.

This guide provides a comprehensive framework for the physicochemical analysis of aryloxypropanolamine derivatives. Using Propranolol, (RS)-1-(1-methylethyl)amino]-3-(1-naphthalenyloxy)propan-2-ol, as our primary exemplar, we will explore the theoretical underpinnings and practical methodologies required for a robust characterization. The insights and protocols detailed herein are designed to be directly translatable to the investigation of novel analogues such as 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Molecular Structure and Its Implications

The structure of an aryloxypropanolamine derivative contains several key features that directly influence its physicochemical behavior:

  • Aromatic System: In Propranolol, the bulky, lipophilic naphthalene ring is a primary determinant of its high lipophilicity (LogP). This feature facilitates membrane permeation but can also contribute to lower aqueous solubility.

  • Propanolamine Side Chain: This flexible chain contains a hydroxyl group and a secondary amine.

    • The hydroxyl group is a hydrogen bond donor and acceptor, contributing to interactions with biological targets and affecting solubility.

    • The secondary amine is basic, with a pKa around 9.5. This means that at physiological pH (7.4), it is predominantly protonated and positively charged, a critical factor for aqueous solubility and receptor binding.

  • Chiral Center: The C2 carbon of the propanolamine chain is a stereocenter, meaning the molecule exists as two enantiomers. The (S)-(-)-enantiomer of Propranolol is responsible for its beta-blocking activity, while the (R)-(+)-enantiomer is not. This highlights the importance of stereochemistry in drug action, although physicochemical properties like pKa and LogP are generally not affected by chirality.

Caption: Key structural features of Propranolol influencing its physicochemical properties.

Core Physicochemical Properties: Data and Measurement

A comprehensive understanding of a drug candidate's profile requires precise quantification of several key parameters.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. For a basic compound like Propranolol, the pKa of its secondary amine is crucial for its solubility and interaction with acidic residues in its biological target.

Table 1: Ionization and Lipophilicity Data for Propranolol

ParameterValueMethodSignificance
pKa9.43 - 9.53Potentiometric Titration, UV-SpectrophotometryDetermines charge state at physiological pH, impacting solubility and receptor binding.
LogP2.90 - 3.49Shake-Flask (Octanol-Water)Measures lipophilicity, correlating with membrane permeability and potential for CNS penetration.
LogD at pH 7.41.2CalculatedRepresents effective lipophilicity at physiological pH, accounting for ionization.
  • Preparation: Accurately weigh ~10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Add standardized 0.1 M HCl in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine is protonated. This can be determined from the inflection point of the first derivative of the titration curve.

  • Causality: This method directly measures the buffering capacity of the ionizable group against a strong acid, providing a thermodynamically accurate pKa value. The co-solvent is necessary for poorly soluble compounds but requires correction to obtain the aqueous pKa.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical measure of a drug's ability to partition between a lipid-like environment (e.g., a cell membrane) and an aqueous environment.

  • LogP (Partition Coefficient): Represents the partitioning of the neutral species between octanol and water.

  • LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic drug like Propranolol at pH 7.4, LogD is significantly lower than LogP because the charged, protonated form prefers the aqueous phase.

cluster_workflow LogP Determination Workflow (Shake-Flask Method) A Step 1: Preparation Dissolve compound in octanol. Equilibrate octanol and water. B Step 2: Partitioning Mix known volumes of drug-spiked octanol and buffer. Shake vigorously to facilitate partitioning. A->B C Step 3: Separation Centrifuge to separate layers cleanly. B->C D Step 4: Quantification Measure compound concentration in both aqueous and octanol phases via UV-Vis or LC-MS. C->D E Step 5: Calculation LogP = log([Drug]octanol / [Drug]water) D->E cluster_stability Interrelation of Physicochemical Properties and ADME Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Lipophilicity Lipophilicity (LogD) Lipophilicity->Absorption Distribution Membrane Permeation & Tissue Distribution Lipophilicity->Distribution Metabolism Metabolism Distribution->Metabolism pKa pKa (Ionization) pKa->Solubility influences pKa->Lipophilicity influences

Caption: The central role of pKa in influencing solubility and lipophilicity, which in turn govern ADME processes.

Conclusion and Forward Look

The physicochemical profile of Propranolol—characterized by its high lipophilicity, basic pKa, and moderate solubility—is a direct consequence of its molecular structure. This profile is responsible for its excellent oral absorption and distribution, including penetration into the central nervous system. The experimental protocols and analytical principles detailed in this guide provide a robust template for the characterization of new chemical entities.

For a novel compound like 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a systematic investigation following these principles would be paramount. Key questions to address would include:

  • How does the replacement of the isopropylamino group with a phenyl group affect the pKa and overall basicity?

  • What is the impact of this substitution on the LogP and aqueous solubility?

  • Does the new structure introduce any chemical stability liabilities?

By applying the rigorous methodologies outlined here, researchers can build a comprehensive data package to predict the in vivo behavior of novel drug candidates, thereby de-risking their progression and accelerating the path to potential new therapies.

References

  • Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. British Journal of Pharmacology. Available at: [Link]

  • Syracuse University. (2023). Propranolol - Physicochemical Properties. PHYSPROP Database. It is not possible to provide a direct clickable link to a specific entry in a subscription or specialized database like PHYSPROP. The general access point is via academic or corporate licenses. A public-facing summary can often be found on sites like PubChem.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Available at: [Link]

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS number 908291-72-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS No. 908291-72-5): A Key Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to that API is paved with a series of critical molecular entities—intermediates and, unavoidably, impurities. Understanding these precursors is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and quality of modern therapeutics. This guide provides a comprehensive technical overview of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, a compound that holds a pivotal position as a key intermediate in the synthesis of potent and selective serotonin reuptake inhibitors (SSRIs). While not an end-product itself, its synthesis, stereochemistry, and control are paramount in the production of drugs like Dapoxetine.[1][2][3][4] This document is intended for researchers, process chemists, and quality assurance professionals who require a deep, practical understanding of this molecule beyond its simple catalog listing.

Core Chemical Identity and Physicochemical Properties

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is an aromatic alcohol.[5] Its molecular structure features a phenyl group and a naphthalenyloxy moiety attached to a propanol backbone.[6] This structure is foundational to its role as a precursor to a class of 1-phenyl-3-naphthalenyloxy-propanamines, which includes the selective serotonin reuptake inhibitor, Dapoxetine.[1][7]

Molecular and Physical Data

A summary of the key physicochemical properties of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is presented below. This data is essential for its handling, characterization, and the design of synthetic and analytical procedures.

PropertyValueSource(s)
CAS Number 908291-72-5[1][5][8][9][10]
Molecular Formula C₁₉H₁₈O₂[6][8][9]
Molecular Weight 278.34 g/mol [8][9]
IUPAC Name 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[1][6]
Synonyms α-[2-(1-Naphthalenyloxy)ethyl]benzenemethanol[1][5][8]
Appearance Off-White Solid[5]
Storage 2-8°C Refrigerator[5]

Synthesis and Stereochemical Control: The Gateway to Chiral APIs

The synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a critical process, as it establishes the stereocenter that is often crucial for the pharmacological activity of the final API. The preparation of specific enantiomers, (R)- or (S)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, is a key objective.[7] A general and robust synthetic route is detailed in U.S. Patent 5,292,962.[7]

General Synthesis Protocol

The synthesis involves the reaction of 1-naphthol with a chiral 3-chloro-1-phenyl-1-propanol precursor in the presence of a base. The choice of the starting enantiomer of the chloropropanol dictates the stereochemistry of the final product.

Step-by-Step Methodology: [7]

  • Base and Solvent Preparation: A mixture of a suitable solvent, such as N,N-Dimethylformamide (DMF), is chilled to approximately 5°C in an ice bath.

  • Deprotonation of 1-Naphthol: A strong base, such as 60% sodium hydride in mineral oil, is added to the chilled DMF. A solution of 1-naphthol in DMF is then added dropwise. This reaction mixture is stirred for approximately two hours at 5°C to ensure the complete formation of the sodium naphthoxide salt.

  • Nucleophilic Substitution: A solution of the appropriate chiral starting material, for instance, (S)-(-)-3-chloro-1-phenyl-1-propanol, in DMF is added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to proceed, typically overnight, at room temperature with continuous stirring.

  • Workup and Extraction: The reaction mixture is quenched by pouring it into water. The aqueous phase is then extracted multiple times with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with water and a dilute base solution (e.g., 1N sodium hydroxide) to remove any unreacted 1-naphthol. The organic layer is then dried over sodium sulfate.

  • Isolation and Recrystallization: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like hexane/ethyl acetate to yield the purified (S)-(+)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-(+)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process cluster_product Product naphthol 1-Naphthol deprotonation Deprotonation (Formation of Sodium Naphthoxide) naphthol->deprotonation chloropropanol (S)-(-)-3-chloro-1-phenyl-1-propanol substitution Nucleophilic Substitution chloropropanol->substitution NaH Sodium Hydride (NaH) NaH->deprotonation DMF DMF DMF->deprotonation deprotonation->substitution workup Aqueous Workup & Extraction substitution->workup purification Recrystallization workup->purification final_product (S)-(+)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol purification->final_product

Caption: Synthetic workflow for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Role in Drug Development: The Dapoxetine Connection

The primary significance of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol in the pharmaceutical industry is its role as a direct precursor and a potential process-related impurity in the manufacturing of Dapoxetine.[1][2][3][4][8]

Intermediate in Dapoxetine Synthesis

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation.[1] The synthesis of Dapoxetine involves the conversion of the hydroxyl group of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol to an amine. The stereochemistry established in the synthesis of the propanol intermediate is carried through to the final Dapoxetine molecule, which is critical for its therapeutic activity.

A Critical Impurity for Quality Control

In any multi-step synthesis, it is possible for starting materials and intermediates to carry over into the final product. Therefore, 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is classified as a known impurity of Dapoxetine, often referred to as "Dapoxetine Impurity A".[2][4] Regulatory agencies require stringent control of impurities in pharmaceutical products. As such, highly purified and well-characterized 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is essential for:

  • Analytical Method Development: As a reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC) to detect and quantify its presence in batches of Dapoxetine.[2][4]

  • Quality Control (QC): For routine QC testing of raw materials, in-process samples, and the final Dapoxetine API to ensure that its levels are below the accepted safety thresholds.[2][4]

The relationship between the intermediate, the final API, and its role as an impurity is visualized below.

G intermediate 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS: 908291-72-5 api Dapoxetine (API) Selective Serotonin Reuptake Inhibitor intermediate->api Synthetic Conversion impurity Dapoxetine Impurity A (Unreacted Intermediate) intermediate->impurity Process Carryover impurity->api Contaminates

Caption: Relationship between the intermediate, API, and impurity.

Inferred Pharmacological Profile and Mechanism of Action

There is a lack of direct, published research on the specific pharmacological activities of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. However, given its structural similarity to Dapoxetine and its origin as an intermediate for SSRIs, a potential interaction with the serotonin transporter (SERT) can be inferred, though this remains speculative without direct experimental evidence.

Dapoxetine functions by inhibiting the neuronal reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1] The core structure of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol contains the key pharmacophoric elements that are responsible for binding to SERT. It is plausible that this molecule could act as a weak inhibitor of serotonin reuptake. However, the presence of the hydroxyl group in place of the amine in Dapoxetine would significantly alter its binding affinity and overall pharmacological profile.

For drug development professionals, the primary concern is not its potential activity, but the fact that as an impurity, it represents an uncharacterized pharmacological entity. The rigorous control of such impurities is a cornerstone of drug safety.

Conclusion: A Molecule of Enabling Importance

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) serves as a powerful example of a molecule whose importance is defined by its context within pharmaceutical manufacturing. While not a therapeutic agent itself, its role as a stereochemically defined intermediate for SSRIs like Dapoxetine makes its efficient and controlled synthesis a critical endeavor. Furthermore, its status as a process-related impurity underscores the necessity for robust analytical methods and stringent quality control to ensure the purity and safety of the final drug product. For scientists and researchers in the field, a thorough understanding of this compound is not just beneficial—it is essential for the successful development and commercialization of life-enhancing medicines.

References

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A Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol: An Integrated NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's spectral properties. While direct experimental data for this specific compound is not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a multi-functionalized organic molecule with a molecular formula of C₁₉H₁₈O₂ and a molecular weight of 278.35 g/mol .[1] Its structure incorporates a chiral secondary alcohol, an ether linkage, and both phenyl and naphthyl aromatic systems. This combination of functional groups presents a unique spectroscopic puzzle that can be effectively solved through the complementary techniques of NMR and mass spectrometry. This guide will detail the predicted spectral data and provide the rationale behind the interpretation, offering a blueprint for the structural verification of this and similar molecules.

I. Mass Spectrometry: Unveiling the Molecular Blueprint and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, we would employ high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source is utilized.

  • Ionization Mode: Positive ion mode is selected, as the molecule can be readily protonated at the hydroxyl or ether oxygen.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The exact mass of the molecular ion peak is used to calculate the elemental composition.

Predicted Mass Spectrum and Fragmentation Analysis

The ESI-HRMS spectrum is predicted to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z corresponding to the exact mass of C₁₉H₁₉O₂⁺ (279.1385).

Electron ionization (EI) mass spectrometry would induce more extensive fragmentation, providing valuable structural information. The key fragmentation patterns for alcohols and ethers are α-cleavage and dehydration.[2][3][4]

  • α-Cleavage: This is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, α-cleavage can occur on either side of the carbinol carbon.

    • Cleavage of the C-C bond between C1 and C2 would yield a resonance-stabilized benzylic cation at m/z 107 . This is a highly favorable fragmentation and is expected to be a major peak.

  • Dehydration (Loss of H₂O): Alcohols can readily lose a molecule of water (18 Da), leading to an [M-18]⁺ peak.[2][3] In this case, a peak at m/z 260 would be observed.

  • Ether Fragmentation: Cleavage of the C-O bond in the ether linkage can also occur. Cleavage with charge retention on the naphthalenyloxy portion would result in a fragment at m/z 144 .

The predicted major fragments are summarized in the table below:

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
279[C₁₉H₁₉O₂]⁺Protonated Molecular Ion [M+H]⁺
260[C₁₉H₁₆O]⁺•Dehydration (Loss of H₂O)
144[C₁₀H₈O]⁺•Cleavage of the ether C-O bond
107[C₇H₇O]⁺α-Cleavage at the C1-C2 bond

Below is a diagram illustrating the predicted fragmentation pathways:

G M [M+H]⁺ m/z 279 F1 [M-H₂O]⁺ m/z 260 M->F1 - H₂O F2 m/z 107 M->F2 α-cleavage F3 m/z 144 M->F3 ether cleavage

Caption: Predicted major fragmentation pathways of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is run to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY and HSQC): To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-8.2Multiplet12HAromatic-H (Phenyl & Naphthyl)Aromatic protons resonate in this downfield region. The naphthyl protons will likely appear as a more complex set of multiplets.
~5.0Triplet1HH-1 (CH-OH)The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the phenyl group. It will be split by the adjacent CH₂ group.
~4.3Triplet2HH-3 (CH₂-O)These protons are adjacent to the ether oxygen and are therefore deshielded. They will be split by the H-2 protons.
~2.2Multiplet2HH-2 (CH₂)This methylene group is adjacent to two other proton environments, leading to a more complex splitting pattern.
~2.5Broad Singlet1HOHThe hydroxyl proton signal is often broad and may not show coupling. It can be confirmed by D₂O exchange, where the peak disappears.[5][6]
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 19 distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~155Naphthyl C-OThe carbon directly attached to the ether oxygen is significantly deshielded.
~145Phenyl C-1'The ipso-carbon of the phenyl ring attached to the propanol chain.
~120-135Aromatic CHThe numerous carbons of the phenyl and naphthyl rings will appear in this region.
~75C-1 (CH-OH)The carbon bearing the hydroxyl group is deshielded by the oxygen.
~68C-3 (CH₂-O)The carbon attached to the ether oxygen is also deshielded.
~40C-2 (CH₂)The aliphatic methylene carbon will be the most upfield signal.

The following diagram illustrates the workflow for the structural elucidation:

G cluster_0 Spectroscopic Analysis Workflow Sample 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol MS Mass Spectrometry (ESI-HRMS, EI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Data_Analysis Data Interpretation & Correlation MS->Data_Analysis NMR->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: Integrated workflow for the structural elucidation of the target compound.

III. Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. Mass spectrometry confirms the molecular formula and reveals key structural motifs through predictable fragmentation patterns. NMR spectroscopy, in turn, provides a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. The predictive data and methodologies outlined in this guide serve as a comprehensive reference for researchers engaged in the synthesis and analysis of complex organic molecules.

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The Unseen Bioactivity: A Technical Guide to the Pharmacological Landscape of Naftopidil Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Final Compound

In the realm of drug development, the final active pharmaceutical ingredient (API) often commands the entire spotlight. We meticulously characterize its efficacy, safety, and mechanism of action. However, the journey to that final molecule is paved with a series of chemical transformations, each involving unique intermediate compounds. Similarly, once administered, the API undergoes metabolic processes, giving rise to new molecular entities. These synthetic precursors and biological metabolites are frequently overlooked, considered mere transitional states or byproducts. This guide challenges that paradigm by focusing on naftopidil, an α1-adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH).[1][2] We will delve into the often-unexplored biological activities of its key synthetic intermediates and primary metabolites. For researchers, scientists, and drug development professionals, understanding this "unseen bioactivity" is not merely an academic exercise. It is critical for impurity profiling, toxicity assessment, understanding off-target effects, and potentially uncovering new therapeutic leads.

Naftopidil: The Core Pharmacology and Rationale for Intermediate Investigation

Naftopidil's therapeutic effect in BPH is primarily attributed to its antagonism of α1-adrenergic receptors, particularly the α1D subtype, which is prevalent in the lower urinary tract.[1][3][4] This action leads to smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.[1] Beyond this well-established mechanism, naftopidil has also been reported to possess anti-cancer properties through mechanisms independent of α1-adrenoceptor blockade, such as the inhibition of tubulin polymerization.[5][6]

The rationale for investigating its intermediates is threefold:

  • Safety and Purity: Synthetic intermediates can persist as impurities in the final drug product. If these impurities are biologically active, they can contribute to unexpected side effects or toxicity.

  • Metabolic Fate and Efficacy: The body acts as a biological reactor. Understanding the pharmacological profile of metabolites is crucial, as they can contribute to the overall therapeutic effect, mediate side effects, or be responsible for drug-drug interactions.

  • New Drug Discovery: The core chemical scaffolds of naftopidil's intermediates are found in numerous other bioactive molecules. Studying their inherent activities can provide valuable structure-activity relationship (SAR) insights and starting points for new drug discovery programs.[7]

The Synthetic Blueprint: Key Intermediates in Naftopidil Synthesis

While various synthetic routes to naftopidil exist, a common and illustrative pathway involves the reaction of three key building blocks: a naphthol derivative, a three-carbon linker (often derived from an epoxide), and a phenylpiperazine moiety.[8][9]

Below is a generalized workflow for naftopidil synthesis, highlighting the key intermediates whose biological activities warrant investigation.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Final Product A 1-Naphthol D 1-(Oxiran-2-ylmethoxy)naphthalene (Naphthyl Glycidyl Ether) A->D Base-catalyzed etherification B Epichlorohydrin (or equivalent epoxide) B->D C 1-(2-Methoxyphenyl)piperazine E Naftopidil C->E D->E Epoxide ring-opening

Caption: Generalized synthetic workflow for Naftopidil.

This guide will focus on the biological activities of the primary reactants, which can be considered the earliest-stage intermediates: 1-Naphthol and 1-(2-Methoxyphenyl)piperazine , as well as the key metabolites of naftopidil.

Pharmacological Profile of Key Synthetic Intermediates

1-(2-Methoxyphenyl)piperazine: A Serotonergic Scaffold

This arylpiperazine derivative is not merely a passive building block. The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous centrally active drugs.[3]

  • Core Biological Activity: 1-(2-Methoxyphenyl)piperazine is recognized as an intermediate for antipsychotic drugs and possesses a high affinity for serotonin (5-HT) receptors.[3] This inherent serotonergic activity is significant. Derivatives of this compound are actively being investigated as selective 5-HT1A receptor ligands for potential antidepressant applications.[10]

  • Potential Implications:

    • Off-Target Effects: If present as an impurity in the final naftopidil product, it could contribute to unforeseen neurological or psychiatric side effects by modulating serotonergic pathways.

    • Synergistic or Antagonistic Activity: Naftopidil itself has been noted to have some affinity for 5-HT1A receptors.[11] The presence of this intermediate could potentially alter the overall pharmacological profile of the drug at these receptors.

1-Naphthol: A Double-Edged Sword of Antioxidant and Toxic Potential

1-Naphthol is a common industrial chemical and a precursor to various pharmaceuticals, including the beta-blocker nadolol and the antidepressant sertraline.[6]

  • Antioxidant Activity: 1-Naphthol has demonstrated the ability to scavenge reactive oxygen species and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD).[5] This antioxidant potential is a noteworthy biological effect.

  • Toxicity Profile: The potential benefits of its antioxidant activity are overshadowed by a significant toxicity profile.

    • Genotoxicity: It is classified as a genotoxin.[12]

    • Endocrine Disruption: It has been associated with reduced testosterone levels in adult men.[6][12]

    • Organ Toxicity: High doses have been shown to cause kidney and stomach lesions in animal studies.[5]

  • Source of Exposure: Beyond its use as a synthetic precursor, 1-Naphthol is also a known metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[6][12]

  • Implications for Drug Development: The well-documented toxicity of 1-Naphthol underscores the critical importance of its removal during the purification of naftopidil. Regulatory bodies would require stringent limits on its presence in the final API.

The Biological Transformation: Bioactivity of Naftopidil Metabolites

Once ingested, naftopidil is extensively metabolized by the liver, primarily through cytochrome P450 enzymes.[13] The resulting metabolites are not inert and contribute to the overall pharmacological activity.[14]

The primary metabolic pathways are:

  • Hydroxylation: Addition of a hydroxyl group to either the phenyl or naphthyl ring.

  • O-Demethylation: Removal of the methyl group from the methoxy moiety on the phenyl ring.

This leads to three principal active metabolites:

  • (Phenyl)hydroxy-naftopidil

  • (Naphthyl)hydroxy-naftopidil

  • O-desmethyl-naftopidil

G cluster_0 Primary Metabolites A Naftopidil B (Phenyl)hydroxy-naftopidil A->B Hydroxylation C (Naphthyl)hydroxy-naftopidil A->C Hydroxylation D O-desmethyl-naftopidil A->D O-Demethylation

Caption: Primary metabolic pathways of Naftopidil.

Retained α1-Adrenoceptor Affinity

A pivotal study on the metabolic fate of naftopidil revealed that these primary metabolites retain a significant affinity for α1-adrenoceptors.[14] This finding is crucial as it indicates that the therapeutic effect of naftopidil is likely a composite of the parent drug and its active metabolites.

Compoundα1-Adrenoceptor Affinity (IC50, nmol/L)
Naftopidil 235.0
(Phenyl)hydroxy-naftopidil585.0
(Naphthyl)hydroxy-naftopidil 52.7
O-desmethyl-naftopidil433.0
(Data sourced from PubMed[14])

As the table clearly shows, (Naphthyl)hydroxy-naftopidil is a particularly potent metabolite, exhibiting an approximately 4.5-fold higher affinity for α1-adrenoceptors than the parent naftopidil molecule.[14] This suggests that a significant portion of the in vivo α1-blocking activity after naftopidil administration may be attributable to this hydroxylated metabolite.

Emergence of Calcium-Antagonistic Effects

In addition to their adrenergic activity, some naftopidil metabolites have been shown to possess calcium-antagonistic (calcium channel blocking) properties.[15] This activity is noteworthy because calcium channel blockers are a class of drugs used to treat hypertension. This could partially explain the antihypertensive effects observed with naftopidil, which was originally developed as an antihypertensive agent.[2]

Experimental Protocols for Assessing Intermediate Bioactivity

To ensure the safety and purity of a naftopidil API, a robust, self-validating system of protocols must be employed to detect and characterize the biological activity of its intermediates.

Protocol: In Vitro Receptor Binding Assay for α1-Adrenoceptor Subtypes
  • Objective: To quantify the binding affinity of naftopidil intermediates and metabolites for human α1A, α1B, and α1D adrenoceptor subtypes.

  • Rationale: This assay directly assesses the primary mechanism of action of naftopidil and determines if intermediates or metabolites share this activity. The use of cloned human receptor subtypes provides specificity and clinical relevance.[4]

  • Methodology:

    • Cell Culture and Membrane Preparation: Stably transfect HEK293 cells with plasmids encoding for human α1A, α1B, and α1D adrenoceptors. Culture cells to high density, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

    • Radioligand Binding: In a 96-well plate format, incubate cell membranes with a specific radioligand (e.g., [3H]prazosin) and varying concentrations of the test compound (naftopidil, intermediates, or metabolites).

    • Incubation and Termination: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium. Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: Serotonin Receptor (5-HT1A) Binding Assay
  • Objective: To specifically assess the serotonergic activity of the 1-(2-methoxyphenyl)piperazine intermediate.

  • Rationale: Based on literature indicating the serotonergic potential of this scaffold, this assay is essential for characterizing potential off-target effects.[3]

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Radioligand Binding: The assay is performed similarly to the α1-adrenoceptor assay, but using a 5-HT1A specific radioligand, such as [3H]-8-OH-DPAT.

    • Data Analysis: Calculate IC50 and Ki values as described above to quantify the affinity of 1-(2-methoxyphenyl)piperazine for the serotonin receptor.

Protocol: In Vitro Tubulin Polymerization Assay
  • Objective: To evaluate the potential anti-cancer activity of intermediates by measuring their effect on tubulin dynamics.

  • Rationale: Naftopidil has a known off-target effect of inhibiting tubulin polymerization.[6] This assay determines if any intermediates share this property, which could be relevant for both toxicity and new therapeutic discovery.

  • Methodology:

    • Reagent Preparation: Use commercially available, high-purity (>99%) porcine brain tubulin. Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI).

    • Assay Execution: Add varying concentrations of the test compound to the reaction mixture in a 96-well plate. Initiate polymerization by incubating the plate at 37°C.

    • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. Tubulin polymerization causes an increase in the fluorescence signal.

    • Data Analysis: Compare the polymerization curves of treated samples to a vehicle control. A potent inhibitor like paclitaxel can be used as a positive control. Quantify the degree of inhibition at various concentrations to determine an IC50 value.

G cluster_0 Primary Target Assessment cluster_1 Off-Target Assessment cluster_2 Data Output A Naftopidil Intermediate or Metabolite B α1-Adrenoceptor Binding Assay (α1A, α1B, α1D) A->B C 5-HT1A Receptor Binding Assay A->C D Tubulin Polymerization Assay A->D E Binding Affinity (Ki) for α1 subtypes B->E F Binding Affinity (Ki) for 5-HT1A C->F G Inhibition of Polymerization (IC50) D->G

Caption: Experimental workflow for assessing intermediate bioactivity.

Conclusion and Future Perspectives

The pharmacological identity of a drug is not confined to the parent molecule alone. This in-depth analysis of naftopidil reveals a complex landscape of bioactivity, where both synthetic intermediates and biological metabolites play significant roles. The serotonergic properties of the 1-(2-methoxyphenyl)piperazine scaffold, the dual antioxidant/toxic nature of 1-Naphthol, and the potent α1-adrenoceptor and calcium channel antagonism of naftopidil's metabolites all contribute to a more complete understanding of the drug's profile.

For drug development professionals, this underscores a critical mandate: to look beyond the API. A thorough investigation of the biological activities of intermediates and metabolites is essential for ensuring drug safety, explaining clinical observations, and unlocking new therapeutic opportunities hidden within the synthetic and metabolic pathways of established drugs.

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An In-depth Technical Guide to the Impurity Profile and Identification of Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dapoxetine, a potent selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset and short half-life, making it suitable for the on-demand treatment of premature ejaculation.[1][2] The clinical safety and efficacy of such a pharmaceutical agent are intrinsically linked to its purity. Controlling impurities—unwanted chemical substances that can arise during synthesis, purification, and storage—is a critical mandate in pharmaceutical development and manufacturing. This technical guide provides a comprehensive examination of the impurity profile of Dapoxetine. We will explore the origins of these impurities, detail robust analytical methodologies for their detection and characterization, and outline the strategic application of forced degradation studies. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards.

The Imperative of Impurity Profiling in Dapoxetine

Pharmaceutical impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, governed by the International Council for Harmonisation (ICH) guidelines, have established stringent frameworks for the control of these substances.[3] For Dapoxetine, a comprehensive understanding of its impurity profile is not merely a regulatory hurdle but a fundamental component of quality assurance. Impurities can originate from various stages of the product lifecycle, including the manufacturing process or degradation over time.[1] Methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed for the determination and quantification of these impurities.[1]

The ICH Q3A and Q3B guidelines provide a critical framework, establishing thresholds for reporting, identification, and toxicological qualification of impurities in new drug substances and products, respectively.[3][4][5][6][7]

Threshold Maximum Daily Dose ≤ 2g/day Causality and Scientific Rationale
Reporting Threshold 0.05%This is the level above which an impurity must be reported in a regulatory submission. It ensures that regulatory agencies have a complete picture of the impurity profile.[3]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)Above this level, the chemical structure of the impurity must be determined. This is critical for assessing its potential toxicity and understanding its formation.[3]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)This is the threshold at which an impurity's biological safety must be established through toxicological studies.[3]

Origins and Classification of Dapoxetine Impurities

The impurities associated with Dapoxetine can be broadly categorized based on their origin. A thorough investigation into the synthetic route and the inherent stability of the molecule is paramount to predicting and controlling these substances.

Process-Related Impurities

These impurities are by-products formed during the synthesis of the Dapoxetine Active Pharmaceutical Ingredient (API).[8] Their presence is highly dependent on the specific synthetic route employed.[9] Common sources include unreacted starting materials, intermediates, reagents, and products of side reactions.

  • (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: A key intermediate in several synthesis routes.[10]

  • Dapoxetine (R)-Isomer: The unwanted enantiomer, which may arise from non-stereospecific synthesis or racemization.[1]

  • (S)-N-Methyl-3-(naphthalen-1-oxy)-1-phenylpropan-1-amine: A potential impurity arising from incomplete N,N-dimethylation.[11]

  • (S)-N,N-Dimethyl-3-(naphthalen-2-oxy)-1-phenylpropan-1-amine: An isomer formed if the starting material contains naphthalen-2-ol.[11]

Degradation Products

Degradation products result from the chemical breakdown of the Dapoxetine molecule over time due to environmental factors such as light, heat, humidity, acid/base hydrolysis, and oxidation.[12][13] Identifying these is crucial for establishing the drug's shelf-life and appropriate storage conditions.

  • Dapoxetine N-Oxide: A major oxidative and metabolic degradation product.[14][15]

  • 1-(2E)-Cinnamyloxynaphthalene: A significant degradation product identified in studies where Dapoxetine base is exposed to air. It is formed via a Cope elimination reaction of the intermediate Dapoxetine N-Oxide. Its (Z)-isomer is also observed as a minor impurity.[14]

The logical flow from the API to the identification of these impurities is a systematic process, beginning with a robust analytical separation and culminating in structural elucidation.

G cluster_0 Impurity Source Identification cluster_1 Analytical Workflow cluster_2 Characterization & Reporting API_Synthesis Dapoxetine API Synthesis Sample_Prep Sample Preparation (Dissolution in Diluent) API_Synthesis->Sample_Prep Process-Related Impurities Stability_Storage API / Drug Product Storage Stability_Storage->Sample_Prep Degradation Products HPLC_UPLC Chromatographic Separation (HPLC/UPLC) Sample_Prep->HPLC_UPLC Detection Detection (UV/PDA) HPLC_UPLC->Detection Quantification Quantification Detection->Quantification LC_MS Structural Elucidation (LC-MS/MS, NMR) Detection->LC_MS If impurity > Identification Threshold Reporting Reporting vs. ICH Thresholds Quantification->Reporting G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation Dapoxetine Dapoxetine HCl API Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Dapoxetine->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Dapoxetine->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Dapoxetine->Oxidation Thermal Thermal (e.g., 80°C, solid state) Dapoxetine->Thermal Photolytic Photolytic (ICH Q1B light exposure) Dapoxetine->Photolytic Analysis Analyze stressed samples using validated HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity (PDA Detector) Analysis->Evaluation Mass_Balance Assess Mass Balance Analysis->Mass_Balance

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An In-depth Technical Guide to the Stereochemistry of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the stereochemical aspects of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. As a known process-related impurity and synthetic intermediate in the manufacturing of pharmaceutically active compounds such as Dapoxetine, precise control and characterization of its stereochemistry are of paramount importance.[1][2] This document details the fundamental stereochemical properties of the molecule, outlines robust methodologies for stereoselective synthesis and chiral resolution, and presents validated analytical protocols for the accurate determination of stereoisomeric purity. The content herein is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis, quality control, and regulatory compliance.

Foundational Stereochemistry

Identification of the Chiral Center

The molecular structure of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol contains a single stereogenic center, also known as a chiral center. This center is located at the first carbon (C1) of the propanol chain, which is bonded to four distinct substituents:

  • A hydroxyl group (-OH)

  • A phenyl group (-C₆H₅)

  • A hydrogen atom (-H)

  • A 2-(1-naphthalenyloxy)ethyl group (-CH₂CH₂O-C₁₀H₇)

The presence of this single chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.[3]

Enantiomeric Forms

The two enantiomers of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol are designated according to the Cahn-Ingold-Prelog (CIP) priority rules as (R)- and (S)-enantiomers.

  • (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol [2]

  • (S)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.[4] This property, known as optical activity, is fundamental to their characterization. A 50:50 mixture of the (R)- and (S)-enantiomers is termed a racemic mixture or racemate, which is optically inactive.[5]

stereoisomers cluster_enantiomers Enantiomers (Non-superimposable mirror images) racemate Racemic Mixture (R/S)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol enantiomer_R (R)-Enantiomer racemate->enantiomer_R Resolution enantiomer_S (S)-Enantiomer racemate->enantiomer_S Resolution enantiomer_R->racemate Racemization enantiomer_S->racemate Racemization

Figure 1: Relationship between the racemic mixture and the individual enantiomers.

Strategies for Stereochemical Control

Achieving stereochemical purity is a critical objective in pharmaceutical development. The choice between synthesizing a single enantiomer directly (asymmetric synthesis) or separating a racemic mixture (chiral resolution) depends on factors like cost, scalability, and the availability of chiral precursors or catalysts.

synthesis_strategy start Prochiral Precursor (3-(1-Naphthalenyloxy)-1-phenylpropan-1-one) racemic_synth Racemic Synthesis (e.g., NaBH₄ reduction) start->racemic_synth asymmetric_synth Asymmetric Synthesis (e.g., Chiral catalyst + reducing agent) start->asymmetric_synth racemic_product Racemic (R/S)-Alcohol racemic_synth->racemic_product enantioenriched_product Enantiopure (R)- or (S)-Alcohol asymmetric_synth->enantioenriched_product resolution Chiral Resolution (HPLC, Diastereomeric Salt Crystallization) racemic_product->resolution resolution->enantioenriched_product Isolate Desired waste Unwanted Enantiomer (Discard or Racemize) resolution->waste Separate

Figure 2: High-level workflow for obtaining enantiomerically pure product.
Asymmetric Synthesis: The Proactive Approach

The most elegant strategy for obtaining a single enantiomer is through asymmetric synthesis, which creates the chiral center with a preference for one configuration. For 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, the most logical approach is the stereoselective reduction of the prochiral ketone precursor, 3-(1-naphthalenyloxy)-1-phenylpropan-1-one.

Causality of Method Selection: This approach is field-proven for analogous chiral alcohols and is often preferred in large-scale manufacturing as it avoids the loss of 50% of the material inherent in classical resolutions.[6] The use of a chiral catalyst or reagent creates a diastereomeric transition state with the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other.

Protocol 2.1.1: Asymmetric Reduction of 3-(1-Naphthalenyloxy)-1-phenylpropan-1-one

This protocol is a representative method based on established procedures for the asymmetric reduction of aromatic ketones.[7]

  • Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with the prochiral ketone, 3-(1-naphthalenyloxy)-1-phenylpropan-1-one (1.0 eq), and a suitable anhydrous solvent such as toluene or THF.

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral borate ester or an oxazaborolidine catalyst, 0.05 - 0.1 eq). The choice of catalyst chirality ((R) or (S)) will determine the configuration of the final product.

  • Temperature Control: Cool the reaction mixture to the optimized temperature (typically between -20°C and 5°C) to maximize enantioselectivity.

  • Reductant Addition: Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BH₃-SMe₂) or catecholborane (0.6 - 1.2 eq), over a period of 1-2 hours, maintaining the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

  • Work-up and Isolation: Perform an aqueous work-up. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched alcohol.

  • Stereochemical Analysis: Determine the enantiomeric excess (% ee) of the product using the chiral HPLC method described in Section 4.0.

Chiral Resolution: The Separation Strategy

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral resolution is a common technique, particularly during process development or when asymmetric routes are not feasible.[8]

2.2.1 Kinetic Resolution: This method involves reacting the racemic alcohol with a chiral reagent or enzyme that reacts faster with one enantiomer.[9] For example, an enzymatic acylation can selectively acylate the (R)-alcohol, leaving the unreacted (S)-alcohol to be separated. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.[10]

2.2.2 Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts.[11] These salts have different solubilities and can be separated by fractional crystallization. This method is often applied to amines but can be adapted for alcohols after derivatization.

2.2.3 Preparative Chiral Chromatography: This is the most direct resolution method, using a chiral stationary phase (CSP) to physically separate the enantiomers. While highly effective, it can be more expensive to scale up compared to crystallization methods.[12]

Analytical Characterization of Stereoisomers

Unambiguous identification and quantification of the enantiomers are critical for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Prepare Standard/Sample Solution (e.g., 1 mg/mL in mobile phase) filter Filter through 0.45 µm syringe filter sample->filter inject Inject onto Chiral HPLC System filter->inject separate Isocratic Elution on Chiral Stationary Phase inject->separate detect UV Detection (e.g., 220 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas (Area_R, Area_S) chromatogram->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Sources

discovery of 1-phenyl-3-naphthalenyloxy-propanamine precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenyl-3-naphthalenyloxy-propanamine Precursors

Foreword: Deconstructing a Privileged Scaffold

The 1-phenyl-3-aryloxy-propanamine framework is a cornerstone in modern medicinal chemistry, serving as the structural foundation for several critical therapeutic agents. This guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a nuanced, in-depth exploration of the strategic choices and chemical logic that underpin the synthesis of these molecules, with a primary focus on the precursors for 1-phenyl-3-naphthalenyloxy-propanamine derivatives. A key exemplar of this class is Dapoxetine, a potent and short-acting selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation (PE).[1][2]

Unlike traditional SSRIs, Dapoxetine's rapid absorption and elimination profile make it uniquely suited for on-demand treatment rather than chronic use as an antidepressant.[1] This unique pharmacokinetic profile is a direct result of its chemical structure. Understanding the synthesis of this structure, therefore, is not merely an academic exercise but a case study in rational drug design and process chemistry. We will dissect the key synthetic disconnections, evaluate the strategic merits of different precursor families, and present validated protocols that illustrate the principles discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemical causality behind the synthesis of this important pharmacophore.

Strategic Analysis of Synthetic Pathways

The synthesis of a chiral molecule like (S)-Dapoxetine, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, presents a central challenge: the efficient and stereocontrolled construction of the C1 stereocenter. The choice of precursors is dictated by the strategy employed to address this challenge. Broadly, these strategies can be categorized into three main approaches:

  • Late-Stage Etherification: Constructing the chiral amino alcohol backbone first, followed by coupling with the naphthol moiety.

  • Early-Stage Etherification: Forming the naphthyl ether bond early in the synthesis, followed by the introduction and manipulation of the amine functionality.

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral auxiliary to direct the stereoselective formation of the key amine stereocenter.

Each of these master strategies relies on a distinct family of precursors, the selection of which carries significant implications for overall yield, stereoselectivity, cost, and scalability.

Pathway I: Late-Stage Etherification - Building the Chiral Backbone

This classical approach prioritizes the establishment of the 1-phenylpropan-1-amine stereocenter from readily available chiral or prochiral precursors. The core logic is to build the more complex chiral fragment and then attach the aryloxy group in a final, robust step.

Key Precursors and Methodologies
  • (R)-(+)-3-Chloro-1-phenyl-1-propanol: This commercially available chiral precursor is a highly efficient starting point. The strategy involves a nucleophilic substitution reaction where the alkoxide of 1-naphthol displaces the chloride. However, the more common route involves first forming the ether with the hydroxyl group and then activating the terminal position for amination.[3] A more direct and powerful approach involves forming the ether linkage via a Williamson ether synthesis.[3] The secondary alcohol is then activated (e.g., as a mesylate) and displaced with dimethylamine to furnish the final product.[3]

  • Benzaldehyde and Malonic Acid: These inexpensive starting materials can be used in a Mannich reaction, followed by N-methylation, esterification, and reduction to form a racemic amino alcohol intermediate.[3] The primary drawback of this route is the low yield of the initial Mannich reaction and the necessity of a chemical resolution step to isolate the desired (S)-enantiomer, which adds cost and reduces overall efficiency.[3]

  • (S)-3-Amino-3-phenylpropionic Acid: Starting with a pre-formed chiral building block circumvents the need for resolution or asymmetric synthesis. The carboxylic acid is reduced to the corresponding amino alcohol, (S)-3-amino-3-phenylpropanol.[4] This intermediate is then N,N-dimethylated, typically using formic acid and formaldehyde (Eschweiler-Clarke reaction), before the final etherification step.[4]

Workflow: Late-Stage Etherification

cluster_0 Strategy 1: Late-Stage Etherification A Prochiral Precursor (e.g., 3-Chloropropiophenone) B Chiral Amino Alcohol (e.g., (S)-3-Dimethylamino-3-phenylpropanol) A->B Asymmetric Reduction & Amination D (S)-Dapoxetine B->D Etherification (e.g., Williamson or Mitsunobu) C 1-Naphthol C->D Etherification (e.g., Williamson or Mitsunobu)

Caption: Late-Stage Etherification Workflow.

Experimental Protocol: Synthesis from (S)-3-Amino-3-phenylpropionic Acid

This protocol is adapted from methodologies described in the patent literature.[4]

  • Reduction to Amino Alcohol:

    • Suspend (S)-3-amino-3-phenylpropionic acid in an appropriate solvent such as tetrahydrofuran (THF).[4]

    • Add a reducing agent (e.g., borane-THF complex or LiAlH₄) and an acid, and allow the reaction to proceed to obtain (S)-3-amino-3-phenylpropanol.[4]

    • Causality: THF is chosen for its ability to dissolve the starting material and its compatibility with common reducing agents. The choice of reducing agent balances potency with safety and cost.[4]

  • N,N-Dimethylation:

    • Dissolve the resulting (S)-3-amino-3-phenylpropanol in formic acid.

    • Add formaldehyde and heat the mixture. This Eschweiler-Clarke reaction efficiently yields (S)-3-dimethylamino-3-phenylpropanol.[4]

    • Validation: The reaction progress can be monitored by TLC or LC-MS until the disappearance of the starting material.

  • Etherification:

    • Dissolve the (S)-3-dimethylamino-3-phenylpropanol in an anhydrous aprotic solvent (e.g., DMF or DMSO) under a nitrogen atmosphere.

    • Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming the corresponding alkoxide.[4]

    • Add 1-fluoronaphthalene and heat the reaction mixture to 90-110 °C for 3-5 hours.[4]

    • Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly forms the alkoxide, driving the reaction forward. 1-Fluoronaphthalene is used as the electrophile for the nucleophilic aromatic substitution.

  • Workup and Salt Formation:

    • After cooling, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Bubble dry hydrogen chloride gas through the solution to precipitate the final product as Dapoxetine Hydrochloride.[4]

Pathway II: Early-Stage Etherification - Securing the Naphthyl Moiety

This strategy inverts the previous approach. Here, the ether bond is formed first, creating a 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one or a related intermediate. The subsequent steps then focus on converting the ketone to the chiral amine.

Key Precursors and Methodologies
  • 3-Chloro-1-phenylpropanone: This is a common starting material. It is first condensed with 1-naphthol in the presence of a base to form the key ketone intermediate, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.[5][6]

  • 1-Naphthol: As the source of the aryloxy group, 1-naphthol is a critical precursor in this pathway.[2][3][5][6][7]

  • Aminating Agents: After formation of the ketone, the amine is introduced. This can be done via reductive amination. The ketone is reacted with methylamine to form an imine, which is then reduced in situ with an agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to give the secondary amine.[5][6] A final methylation step yields the tertiary amine.

Workflow: Early-Stage Etherification

cluster_1 Strategy 2: Early-Stage Etherification A 1-Naphthol + 3-Chloro-1-phenylpropanone B Ketone Intermediate (3-(naphthalen-1-yloxy)-1-phenylpropan-1-one) A->B Condensation C Racemic Dapoxetine B->C Reductive Amination & Methylation D (S)-Dapoxetine C->D Chiral Resolution

Caption: Early-Stage Etherification Workflow.

Pathway III: Asymmetric Synthesis via Chiral Auxiliary

This modern and elegant approach offers excellent stereocontrol, avoiding the need for chiral resolution. The strategy relies on temporarily attaching a chiral molecule (the auxiliary) to guide a diastereoselective reaction, after which the auxiliary is removed.

Key Precursors and Methodologies
  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one: This ketone, also used in Pathway II, is the key prochiral precursor here.[8][9]

  • (S)-tert-Butanesulfinamide: Developed by Ellman, this has become an exceptionally useful chiral auxiliary for the synthesis of chiral amines.[8][9]

  • Reducing Agents: The choice of reducing agent for the intermediate N-sulfinylimine is critical for achieving high diastereoselectivity. While sodium borohydride (NaBH₄) can be used, borane (BH₃) often provides superior selectivity.[9][10]

The Core Mechanism

The synthesis begins by condensing the ketone precursor with (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinylimine. The chiral sulfinyl group effectively shields one face of the C=N double bond. Subsequent reduction with a hydride source preferentially attacks from the less hindered face, establishing the desired (S)-stereochemistry at the C1 position with high diastereoselectivity. The auxiliary is then easily cleaved under acidic conditions. A final N,N-dimethylation step completes the synthesis.[8][9]

Workflow: Chiral Auxiliary-Mediated Synthesis

cluster_2 Strategy 3: Chiral Auxiliary Approach A Ketone Precursor C Chiral N-Sulfinylimine Intermediate A->C Condensation B (S)-tert-Butanesulfinamide (Chiral Auxiliary) B->C Condensation D Chiral Sulfinamide C->D Diastereoselective Reduction E (S)-Dapoxetine D->E Auxiliary Cleavage & N,N-Dimethylation

Caption: Chiral Auxiliary-Mediated Workflow.

Experimental Protocol: Asymmetric Synthesis of Dapoxetine

This protocol is a representation of the method developed by Ye, Zhou, and coworkers.[8][9]

  • Formation of N-sulfinylimine:

    • To a solution of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (ketone precursor) in a suitable solvent like THF, add (S)-tert-butanesulfinamide.

    • Add a Lewis acid catalyst (e.g., Ti(OEt)₄) and heat the mixture to drive the condensation reaction, forming the chiral N-tert-butanesulfinylimine.

    • Validation: The formation of the imine can be confirmed by ¹H NMR, observing the disappearance of the ketone carbonyl in ¹³C NMR and the appearance of the characteristic sulfinylimine signals.

  • Diastereoselective Reduction:

    • Cool the reaction mixture containing the sulfinylimine to a low temperature (e.g., -78 °C).

    • Add a solution of NaBH₄ in THF slowly. The reaction is typically complete within a few hours.[9]

    • Causality: The low temperature is crucial for maximizing diastereoselectivity by minimizing the kinetic energy of the system, which enhances the facial selectivity directed by the chiral auxiliary.

  • Auxiliary Cleavage and N,N-Dimethylation:

    • Cleave the N-sulfinyl group by treating the product with HCl in a protic solvent like methanol.

    • The resulting primary amine can be isolated or directly converted to the target molecule.

    • For N,N-dimethylation, add formaldehyde and formic acid (Eschweiler-Clarke conditions) to the primary amine and heat to 85 °C for several hours.[8]

  • Purification:

    • After an appropriate aqueous workup, the final product is purified by flash chromatography to afford Dapoxetine as a colorless oil.[8] The overall yield for this five-step process is reported to be around 33.5%.[8][10]

Comparative Analysis of Precursor Strategies

The selection of a synthetic route in a drug development setting is a multi-parameter optimization problem. The ideal precursor is inexpensive, readily available, and leads to the final product in a high-yielding, stereoselective, safe, and scalable manner.

Precursor/StrategyCore PrecursorsKey AdvantagesKey Challenges & Considerations
Late-Stage Etherification (R)-(+)-3-Chloro-1-phenyl-1-propanol; (S)-3-Amino-3-phenylpropionic acidUtilizes commercially available chiral building blocks, potentially reducing the number of steps.[3][4]Cost and availability of chiral starting materials can be prohibitive for large-scale synthesis.[3]
Early-Stage Etherification 3-Chloro-1-phenylpropanone; 1-NaphtholStarts with cheap, achiral commodity chemicals.[5][6] The ether formation is robust.Requires a resolution step to separate enantiomers, which is inefficient (max 50% theoretical yield). Reductive amination conditions must be carefully controlled.
Chiral Auxiliary 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one; (S)-tert-ButanesulfinamideExcellent stereocontrol, high enantiomeric excess (>99% ee reported).[8][10] Avoids classical resolution.The chiral auxiliary and some reagents (e.g., titanate catalysts) add to the cost. The multi-step nature requires careful optimization of each reaction.[8][9]
Enzymatic/Biocatalytic Racemic 1,3-amino alcoholsCan offer very high enantioselectivity under mild, environmentally friendly conditions.Requires specialized enzymes and equipment; screening for optimal enzyme and conditions can be time-consuming.

Conclusion

The synthesis of 1-phenyl-3-naphthalenyloxy-propanamines is a well-explored area of organic chemistry, driven by the therapeutic importance of molecules like Dapoxetine. The choice of precursor is inextricably linked to the overarching synthetic strategy. Early routes relied on simple, achiral precursors like benzaldehyde or propiophenone derivatives, necessitating inefficient classical resolutions. The evolution of synthetic methodology has led to more sophisticated approaches that leverage the chiral pool (e.g., chiral amino acids) or employ powerful tools of asymmetric synthesis, such as chiral auxiliaries. The (S)-tert-butanesulfinamide method represents a state-of-the-art approach, offering a concise and highly stereoselective route from a common ketone intermediate.[8][9] For industrial-scale production, the final choice of precursors and strategy will always be a balance between chemical efficiency, stereochemical purity, process safety, and economic viability. This guide has illuminated the chemical logic and experimental causality behind these choices, providing the practicing scientist with a robust framework for understanding and developing synthetic routes to this vital class of compounds.

References

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  • Title: WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • Title: US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers Source: Google Patents URL
  • Title: Classics in Chemical Neuroscience: Fluoxetine (Prozac) Source: PubMed Central - NIH URL: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a valuable organic compound with potential applications as an intermediate in pharmaceutical development.[1] The protocol is centered around the robust and well-established Williamson ether synthesis, offering a reliable method for researchers in organic chemistry and drug discovery. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline methods for structural verification and purity assessment.

Introduction and Scientific Background

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) is a molecule incorporating a naphthalene core, a phenyl group, and a propanol chain, linked by an ether bond.[1][2] This combination of aromatic and aliphatic moieties makes it a subject of interest for medicinal chemistry, where such structures can serve as scaffolds for developing therapeutic agents.[1]

The synthesis strategy detailed herein employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks an electrophilic alkyl halide to form the ether linkage.[5]

In this specific application, the hydroxyl group of 1-naphthol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium 1-naphthoxide intermediate. This nucleophile then attacks the primary carbon bearing a halogen in 3-chloro-1-phenyl-1-propanol, displacing the chloride leaving group to form the desired ether product. The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor elimination side reactions.[3][4]

Reaction Scheme:

Step 1: Deprotonation of 1-Naphthol

Step 2: SN2 Attack and Product Formation

Materials and Reagents

Ensure all reagents are of appropriate purity (analytical grade or higher) and used with correct personal protective equipment (PPE).

ReagentFormulaCAS No.M.W. ( g/mol )PuritySupplier Example
1-NaphtholC₁₀H₈O90-15-3144.17≥99%Sigma-Aldrich
Sodium Hydride (60% in oil)NaH7646-69-724.0060%Sigma-Aldrich
3-Chloro-1-phenyl-1-propanolC₉H₁₁ClO18776-12-0170.64≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-972.11≥99.9%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O60-29-774.12≥99%Fisher Scientific
Saturated Ammonium Chloride (aq)NH₄Cl12125-02-953.49N/AVWR
Saturated Sodium Chloride (Brine)NaCl7646-14-558.44N/AVWR
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37≥99.5%Acros Organics
HexanesC₆H₁₄110-54-386.18HPLC GradeFisher Scientific
Ethyl AcetateC₄H₈O₂141-78-688.11HPLC GradeFisher Scientific

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Sₙ2 Reaction cluster_workup Step 3: Work-up & Extraction A Suspend NaH (1.2 eq) in anhydrous THF under N₂ at 0°C B Add 1-Naphthol (1.0 eq) solution in THF dropwise A->B Formation of Sodium 1-Naphthoxide C Stir for 1 hour at room temperature B->C Formation of Sodium 1-Naphthoxide D Cool naphthoxide solution to 0°C C->D E Add 3-Chloro-1-phenyl-1-propanol (1.1 eq) solution in THF D->E Ether formation F Warm to RT and stir for 12-18 hours E->F Ether formation G Quench with sat. NH₄Cl (aq) at 0°C F->G H Extract with Diethyl Ether (3x) G->H I Wash organic layer with Brine H->I J Dry with MgSO₄, filter, and concentrate I->J K Crude 3-(1-naphthalenyloxy) -1-phenyl-1-propanol J->K Yields Crude Product

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Preparation of Sodium 1-Naphthoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.

    • Suspend the washed NaH in anhydrous THF. Cool the suspension to 0°C using an ice bath.

    • In a separate flask, dissolve 1-naphthol (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the 1-naphthol solution dropwise to the stirred NaH suspension at 0°C. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The formation of the sodium 1-naphthoxide is typically indicated by a change in color and the cessation of gas evolution.[6]

  • Williamson Ether Synthesis Reaction:

    • Cool the freshly prepared sodium 1-naphthoxide solution back to 0°C.

    • Dissolve 3-chloro-1-phenyl-1-propanol (1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up and Product Extraction:

    • Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

Purification_Workflow A Dissolve crude product in minimal DCM B Adsorb onto silica gel A->B D Load sample onto column B->D C Prepare silica gel column (Hexane/Ethyl Acetate eluent) C->D E Elute with gradient (e.g., 95:5 to 80:20 Hex:EtOAc) D->E F Collect fractions based on TLC analysis E->F G Combine pure fractions and concentrate F->G H Dry under high vacuum G->H

Caption: Workflow for purification via flash column chromatography.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analysis MethodExpected Results
¹H NMR Expected signals for aromatic protons from both the naphthalene and phenyl rings, a characteristic multiplet for the benzylic proton (-CH(OH)-), and multiplets for the methylene protons (-CH₂-CH₂-O-).[8][9]
¹³C NMR Signals corresponding to all 19 carbons in the molecule, including distinct peaks for the aromatic carbons, the carbinol carbon, and the two aliphatic carbons.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular formula C₁₉H₁₈O₂ (M.W. = 278.35 g/mol ).[2][10]
Melting Point A sharp melting point range should be observed for a pure crystalline solid.
FT-IR Presence of a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-O ether stretch (around 1250-1050 cm⁻¹).

Safety and Handling Precautions

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13][14][15][16][17][18]

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[12][13][16] In contact with water, it releases flammable hydrogen gas which can ignite spontaneously.[13][16] Causes severe skin burns and eye damage.[13] Must be handled under an inert, dry atmosphere.[16][17] Use dry sand or powder to extinguish fires; DO NOT USE WATER .[12]

  • 1-Naphthol: Harmful if swallowed or in contact with skin.[11] Causes serious eye damage and skin irritation.[19][14] May cause respiratory irritation.[11][19] Handle in a well-ventilated fume hood.[11]

  • 3-Chloro-1-phenyl-1-propanol: Harmful if swallowed.[15] May cause skin and eye irritation.[20][21] Handle with appropriate gloves and eye protection.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable liquids and vapors. Can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Troubleshooting Guide

Troubleshooting Problem {Problem|Low or No Product Yield} Cause1 Potential Cause Incomplete deprotonation of 1-naphthol Problem->Cause1 Cause2 Potential Cause Deactivated alkyl halide Problem->Cause2 Cause3 Potential Cause Presence of water in reaction Problem->Cause3 Solution1 Solution Ensure NaH is active and oil-free. Allow sufficient reaction time for H₂ evolution to cease. Cause1->Solution1 Solution2 Solution Use fresh or purified 3-chloro-1-phenyl-1-propanol. Cause2->Solution2 Solution3 Solution Use properly dried glassware and anhydrous solvents. Maintain a positive inert gas pressure. Cause3->Solution3

Caption: A logical guide for troubleshooting common synthesis issues.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • Flinn Scientific. (n.d.). 1-Naphthol SDS (Safety Data Sheet).
  • Metasci. (n.d.). Safety Data Sheet 1-Naphthol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthol.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ChemBK. (2024). 3-CHLORO-1-PHENYL-1-PROPANOL.
  • Penta Manufacturing Company. (2024). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-Naphthol CAS No 90-15-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Echemi. (n.d.). 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Zhang, Y., et al. (n.d.). Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester.
  • ChemicalBook. (2025). Sodium hydride - Safety Data Sheet.
  • Guidechem. (n.d.). (-)-3-Chloro-1-phenyl-1-propanol (cas 100306-34-1) SDS/MSDS download.
  • Sigma-Aldrich. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Naphthol.
  • PubChem. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Guidechem. (n.d.). 3-CHLORO-1-PHENYL-1-PROPANOL 18776-12-0 wiki.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • IndiaMART. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol API RAW MATERIAL (Truth Labs Approved).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).
  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.
  • LookChem. (n.d.). Synthesis of 3-Phenyl-1-propanol.
  • BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes and Protocols.
  • SpectraBase. (n.d.). 3-Phenyl-1-propanol.
  • PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol.
  • SRIRAMCHEM. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

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Application Notes and Protocols for the Use of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the qualification and application of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol as a chemical reference standard. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, these notes detail the essential procedures for establishing the identity, purity, and potency of this material. The protocols are designed to align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), ensuring data integrity and scientific validity in drug development and manufacturing.

Introduction

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS No. 908291-72-5) is a critical reference material, often identified as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs) such as Dapoxetine and compounds structurally related to Naftopidil.[1][2][3][4] The accurate identification and quantification of such impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses.[5][6]

The qualification of a non-compendial, or "in-house," reference standard is a rigorous process that substantiates its fitness for purpose.[5][7] This guide provides the scientific rationale and step-by-step protocols for the complete characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, its qualification as a reference standard, and its practical implementation in analytical workflows.

Physicochemical Properties and Identity Confirmation

The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. This is achieved by employing a combination of spectroscopic techniques that provide orthogonal, or complementary, information. The data collectively serve as a "fingerprint" for the material, confirming its identity against the expected structure.[5][8]

PropertyValueSource
IUPAC Name 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[1]
CAS Number 908291-72-5[1][3][9]
Molecular Formula C₁₉H₁₈O₂[1][3][9]
Molecular Weight 278.35 g/mol [9][10]
Typical Appearance Off-White to Pale Orange Solid[11]
Protocol 1.1: Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR provides information about the functional groups present in a molecule. The resulting spectrum is a unique fingerprint that can be compared to a known reference or theoretical structure.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the 3-(1-naphthalenyloxy)-1-phenyl-1-propanol with ~100 mg of dry, spectroscopic-grade KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to the expected functional groups:

    • ~3400 cm⁻¹ (broad): O-H stretching from the alcohol group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the propane chain.

    • ~1600, 1580, 1500 cm⁻¹: Aromatic C=C stretching from the phenyl and naphthyl rings.

    • ~1250-1050 cm⁻¹: C-O stretching from the ether and alcohol functionalities.

  • Acceptance Criteria: The obtained spectrum must be consistent with the principal absorption bands characteristic of the 3-(1-naphthalenyloxy)-1-phenyl-1-propanol structure.

Protocol 1.2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D-NMR (e.g., COSY, HSQC) spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected protons. The integration of signals should correspond to the number of protons in each environment. Chemical shifts and coupling patterns must be consistent with the proposed structure.

    • ¹³C NMR: Confirm the presence of 19 distinct carbon signals (or fewer if symmetry exists) in the expected chemical shift regions (aliphatic, aromatic, and oxygen-bearing carbons).

  • Acceptance Criteria: The chemical shifts, coupling constants, and integration values from the NMR spectra must unequivocally correspond to the structure of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Protocol 1.3: Mass Verification by High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the measured m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the measured exact mass to the theoretical exact mass calculated from the molecular formula (C₁₉H₁₈O₂).

  • Acceptance Criteria: The mass error between the measured and theoretical exact mass should be less than 5 ppm.

Qualification as a Reference Standard

Once identity is confirmed, the material must be rigorously tested to determine its purity and assign a potency (assay) value. This process, known as qualification, ensures the standard is reliable for quantitative applications. The flowchart below outlines a typical qualification workflow.

G cluster_0 Reference Standard Qualification Workflow A Candidate Material Lot Received B Identity Confirmation (FTIR, NMR, HRMS) A->B C Purity Profile Assessment B->C D Chromatographic Purity (HPLC, >99.5%) C->D E Water Content (Karl Fischer, <0.5%) C->E F Residual Solvents (HS-GC, <0.5%) C->F G Inorganic Impurities (ROI, <0.1%) C->G H Calculate Purity by Mass Balance D->H E->H F->H G->H I Assign Assay Value & Uncertainty H->I J Generate Certificate of Analysis (CoA) I->J K Qualified Reference Standard (Store under specified conditions) J->K

Caption: Workflow for the qualification of a new reference standard lot.

Protocol 2.1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the main compound from its organic impurities. The area percentage of the main peak relative to the total area of all peaks provides a measure of chromatographic purity. An orthogonal method (different column or mobile phase) is recommended for confirmation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in mobile phase B to a concentration of ~0.5 mg/mL.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (mobile phase B).

  • System Suitability Test (SST): Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol should be ≤ 2.0%.

  • Inject the sample solution once for analysis.

  • Data Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

  • Acceptance Criteria: Chromatographic purity should typically be ≥ 99.5%.

Protocol 2.2: Water Content by Karl Fischer (KF) Titration

Principle: Volumetric or coulometric KF titration is a specific method for determining the water content in a substance.

  • Instrumentation: Calibrated Karl Fischer titrator.

  • Procedure: Standardize the KF reagent. Accurately weigh a suitable amount of the reference standard and add it to the titration vessel.

  • Analysis: Titrate to the endpoint. Perform the determination in triplicate.

  • Acceptance Criteria: Water content is typically required to be ≤ 0.5%.

Protocol 2.3: Residual Solvents by Headspace Gas Chromatography (HS-GC)

Principle: HS-GC is used to detect and quantify volatile solvents that may remain from the synthesis process.

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Procedure: Follow the general procedure outlined in USP <467> or Ph. Eur. 2.4.24. Prepare a sample solution by dissolving a known amount of the standard in a suitable solvent (e.g., DMSO).

  • Analysis: Analyze the sample against calibrated standards of expected residual solvents.

  • Acceptance Criteria: The total amount of residual solvents should not exceed established limits (e.g., ≤ 0.5%).

Protocol 2.4: Non-Volatile Impurities (Residue on Ignition - ROI)

Principle: This test measures the amount of inorganic impurities that remain after combustion.

  • Instrumentation: Muffle furnace, platinum crucible.

  • Procedure: Follow the general procedure outlined in USP <281>. Accurately weigh ~1 g of the standard into a tared crucible. Heat gently until charred, then ignite in a muffle furnace at 600 ± 50 °C until all carbon is consumed.

  • Analysis: Cool in a desiccator and weigh the residue.

  • Acceptance Criteria: The residue on ignition is typically required to be ≤ 0.1%.

Protocol 2.5: Assay Assignment by Mass Balance

Principle: The assay value is a measure of the true content of the pure substance. The mass balance approach calculates this by subtracting the percentages of all identified impurities from 100%. This is the most common method for assigning potency to a secondary or in-house primary standard.[12]

  • Calculation:

    • Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)

  • Reporting: The final assigned assay value should be reported along with its calculated uncertainty. This value is documented on the Certificate of Analysis.

Practical Application in Pharmaceutical Analysis

Once qualified, the reference standard is used for the identification and quantification of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol in API or drug product samples.

G cluster_1 Impurity Quantification Workflow cluster_std Standard Preparation cluster_sample Sample Preparation S1 Accurately weigh Qualified RS S2 Prepare Standard Stock Solution (e.g., 100 µg/mL) S1->S2 S3 Prepare Working Standard (e.g., 1 µg/mL) S2->S3 A HPLC Analysis S3->A T1 Accurately weigh API / Drug Product T2 Prepare Sample Solution (e.g., 10 mg/mL) T1->T2 T2->A B System Suitability Passed? A->B B->A No, re-run C Identify Impurity Peak in Sample by RRT B->C Yes D Quantify Impurity using External Standard Method C->D E Report Result (% w/w) D->E

Caption: Routine use of the qualified standard in API impurity analysis.

Protocol 3.1: Preparation of Standard Stock and Working Solutions

Principle: Accurate preparation of the standard solution is paramount for accurate quantification. The assigned assay value of the reference standard must be used to correct the concentration.

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the qualified 3-(1-naphthalenyloxy)-1-phenyl-1-propanol reference standard.

    • Record the exact weight (W_std).

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen diluent (e.g., acetonitrile).

    • Calculate the corrected concentration:

      • Corrected Conc. (µg/mL) = (W_std (mg) / 100 mL) * (Assay (%) / 100) * 1000 µg/mg

  • Working Solution (e.g., 1.0 µg/mL):

    • Pipette a calculated volume of the Stock Solution into a new volumetric flask and dilute to volume with the diluent. This solution is often prepared at a concentration corresponding to the reporting limit for the impurity in the API (e.g., 0.1% of the API sample concentration).

Protocol 3.2: Use in HPLC for Impurity Quantification

Principle: The amount of the impurity in a test sample is determined by comparing the peak response of the impurity in the sample chromatogram to the peak response of the reference standard in the standard chromatogram (External Standard Method).

  • Sample Preparation: Prepare the API or drug product sample at a known concentration (e.g., 10 mg/mL) in the same diluent as the standard.

  • HPLC Analysis: Using the HPLC method described in Protocol 2.1, inject the blank, the working standard solution, and the sample solution.

  • Identification: Confirm the identity of the impurity peak in the sample chromatogram by comparing its relative retention time (RRT) to that of the standard peak.

  • Calculation: Calculate the amount of the impurity in the sample using the following formula:

    • % Impurity (w/w) = (A_spl / A_std) * (C_std / C_spl) * 100%

    Where:

    • A_spl = Peak area of the impurity in the sample solution.

    • A_std = Peak area of the reference standard in the working standard solution.

    • C_std = Corrected concentration of the reference standard solution (e.g., in mg/mL).

    • C_spl = Concentration of the API in the sample solution (e.g., in mg/mL).

Stability, Storage, and Handling

Storage: To maintain its integrity, the 3-(1-naphthalenyloxy)-1-phenyl-1-propanol reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[13] Recommended storage is in a desiccator at controlled room temperature or under refrigeration (2-8 °C), as specified on the Certificate of Analysis.

Stability: A formal stability testing program should be in place to establish a re-test date for the standard.[5] The standard should be periodically re-analyzed (e.g., annually) for purity and potency to ensure it remains suitable for use.

Handling:

  • Use only calibrated balances and glassware.

  • Allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Handle with clean spatulas and equipment to avoid cross-contamination.

  • Solutions prepared from the standard should be assessed for short-term stability and stored appropriately, often protected from light and refrigerated when not in use.

Conclusion

The effective use of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol as a reference standard is contingent upon its thorough initial qualification and subsequent proper handling and storage. By following the detailed protocols and scientific principles outlined in this guide, analytical laboratories can ensure the generation of accurate, reliable, and defensible data for impurity profiling in pharmaceutical development and quality control. Adherence to these procedures underpins regulatory compliance and ultimately contributes to the safety and quality of medicines.

References

  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Naftopidil-impurities. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Naftopidil-impurities. Intermediates. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Google Patents. (n.d.). US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines.
  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • Eurofins BioPharma Product Testing. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Veeprho. (n.d.). Naftopidil Impurities and Related Compound. Retrieved from [Link]

  • Labstat. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). 3-(1-naphthalenyloxy)-1-phenyl-1-propanol suppliers USA. Retrieved from [Link]

  • Veeprho. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | CAS 908291-72-5. Retrieved from [Link]

  • Veeprho. (n.d.). Naftopidil-D5. Retrieved from [Link]

  • USP-BPEP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

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Application Notes and Protocols: Analytical Method Development for Dapoxetine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the identification and quantification of impurities in Dapoxetine. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is utilized for the management of premature ejaculation.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for the safety and efficacy of the final drug product. This application note details a systematic approach to method development, including forced degradation studies, and the establishment of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols provided are designed to be adaptable and serve as a foundational framework for researchers, scientists, and drug development professionals in a regulated environment. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction: The Imperative of Impurity Profiling

Dapoxetine, chemically designated as (S)-N,N-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine, functions by inhibiting the serotonin transporter, thereby increasing serotonin's action at the postsynaptic cleft.[2] As with any synthesized pharmaceutical compound, impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[1][7] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, rigorous analytical methods are required to detect, identify, and quantify these impurities to ensure that they are within acceptable limits as mandated by regulatory authorities.[1]

This guide will walk through the critical steps of developing a stability-indicating analytical method, a method that can accurately measure the drug substance in the presence of its impurities and degradation products.

Understanding Dapoxetine and Its Potential Impurities

A thorough understanding of the dapoxetine molecule and its synthesis pathway is the first step in anticipating potential impurities. Impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process and may include starting materials, intermediates, by-products, and reagents.[2]

  • Degradation Products: These are formed due to the degradation of the dapoxetine molecule under the influence of environmental factors such as light, heat, humidity, acid, and base.[8][9]

  • Chiral Impurities: As dapoxetine is a chiral molecule, its inactive or less active enantiomer (R-dapoxetine) is considered an impurity.[10]

Commonly reported impurities of dapoxetine include its R-isomer, N-oxide, and various process-related substances.[1][10][11] A crucial part of method development is to obtain reference standards for known impurities to aid in method optimization and validation.[7][11]

Strategic Approach to Method Development

The development of a robust analytical method is a systematic process. The following workflow provides a logical progression from initial scouting to a fully validated method.

Caption: A workflow for analytical method development.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade the dapoxetine sample under various stress conditions to generate potential degradation products and to assess the stability-indicating nature of the analytical method.[9][12][13]

Materials:

  • Dapoxetine Hydrochloride API

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

  • Milli-Q Water

  • HPLC grade Acetonitrile and Methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Acid Hydrolysis: Dissolve 50 mg of Dapoxetine HCl in a 50 mL volumetric flask with diluent. Add 5 mL of 1N HCl and keep at 60°C for 3 hours.[2] After the specified time, cool the solution to room temperature and neutralize with 1N NaOH. Dilute to volume with diluent.

  • Base Hydrolysis: Dissolve 50 mg of Dapoxetine HCl in a 50 mL volumetric flask with diluent. Add 5 mL of 1N NaOH and keep at 60°C for 3 hours.[2] After the specified time, cool the solution to room temperature and neutralize with 1N HCl. Dilute to volume with diluent.

  • Oxidative Degradation: Dissolve 50 mg of Dapoxetine HCl in a 50 mL volumetric flask with diluent. Add 5 mL of 30% H₂O₂ and keep at 80°C for 3 hours.[2] After the specified time, cool the solution to room temperature and dilute to volume with diluent.

  • Thermal Degradation: Place 50 mg of Dapoxetine HCl powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours. After exposure, dissolve the sample in a 50 mL volumetric flask with diluent.

  • Photolytic Degradation: Place 50 mg of Dapoxetine HCl powder in a petri dish and expose it to UV light (254 nm) and visible light in a photostability chamber for 24 hours. After exposure, dissolve the sample in a 50 mL volumetric flask with diluent.

  • Control Sample: Prepare a solution of Dapoxetine HCl at the same concentration without subjecting it to any stress conditions.

  • Analysis: Analyze all the stressed samples and the control sample using the developed HPLC method.

Expected Outcome: The chromatograms of the stressed samples should show the formation of new peaks corresponding to degradation products, which are well-resolved from the main dapoxetine peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a sensitive and specific HPLC method for the separation and quantification of dapoxetine and its impurities.

Instrumentation and Chromatographic Conditions (A Representative Method):

ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorProvides the necessary sensitivity and selectivity for impurity analysis.
Column C18 (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm)A versatile stationary phase for the separation of a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape and resolution for basic compounds like dapoxetine.
Mobile Phase B 0.1% Trifluoroacetic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Program Time (min)%B
040
1570
2070
2240
2540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 230 nmA wavelength where dapoxetine and many of its impurities show good absorbance.[14]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapoxetine HCl reference standard and known impurity standards in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Dapoxetine HCl API or drug product in the diluent to obtain a final concentration of approximately 1 mg/mL.[2]

System Suitability:

Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be > 2000 for the main peak.

  • %RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Method Validation: A Trustworthy System

Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5][6] The validation process provides evidence of the method's reliability and accuracy.

Caption: Key parameters for analytical method validation.

Validation Protocol Summary
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, dapoxetine standard, and spiked samples. Assess peak purity using a PDA detector.No interference at the retention time of dapoxetine and its impurities. Peak purity index > 0.99.
Linearity Analyze a series of solutions with increasing concentrations of dapoxetine and its impurities (e.g., QL to 150% of the specification level).Correlation coefficient (r²) ≥ 0.99.
Range The range is established based on the linearity data.The method should be linear, accurate, and precise within this range.
Accuracy Perform recovery studies by spiking known amounts of impurities into the sample matrix at different concentration levels (e.g., 50%, 100%, 150%).Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze the same sample multiple times on the same day. Intermediate Precision: Analyze the same sample on different days, by different analysts, and on different instruments.%RSD should be ≤ 2.0%.
Detection Limit (DL) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Quantitation Limit (QL) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The method should remain unaffected by small, deliberate variations in the method parameters. System suitability criteria should be met.

Advanced Techniques for Impurity Characterization

While HPLC-UV is a powerful tool for routine quality control, the structural elucidation of unknown impurities often requires more advanced techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for the structural elucidation of isolated impurities.[8][15]

Conclusion

The development of a robust and reliable analytical method for dapoxetine impurities is a critical component of ensuring the quality, safety, and efficacy of the final drug product. The systematic approach outlined in this application note, which includes a thorough understanding of potential impurities, strategic method development, forced degradation studies, and comprehensive validation according to ICH guidelines, provides a solid framework for achieving this goal. By adhering to these principles, researchers and drug development professionals can confidently establish analytical methods that are fit for purpose and meet regulatory expectations.

References

  • Veeprho. (n.d.). Dapoxetine Impurities and Related Compound. Retrieved from [Link]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Dapoxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • PubMed. (2017, February 5). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Retrieved from [Link]

  • SynZeal. (n.d.). Dapoxetine Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Structure elucidation of a process-related impurity of dapoxetine | Request PDF. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Validated stability indicating rp-hplc method for the determination of dapoxetine hydrochloride in bulk and pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies of laboratory-made tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2016, February 5). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Retrieved from [Link]

  • Scilit. (n.d.). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2021, October 10). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Retrieved from [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of naftopidil and its potential related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). Naftopidil, an α1-adrenergic receptor antagonist, is primarily used in the treatment of benign prostatic hyperplasia. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed, field-proven protocol for the separation, identification, and quantification of naftopidil and its potential process-related impurities and degradation products. The causality behind experimental choices, from mobile phase selection to mass spectrometry parameters, is explained to provide researchers, scientists, and drug development professionals with a robust and scientifically sound analytical method.

Introduction: The Analytical Imperative for Naftopidil Purity

Naftopidil's therapeutic action is intrinsically linked to its chemical structure. The presence of impurities, arising from the synthetic route or degradation, can potentially alter its pharmacological profile, introduce toxicity, or reduce its efficacy. Therefore, a highly selective and sensitive analytical method is paramount for the quality control of naftopidil in bulk drug substance and finished pharmaceutical products. This application note describes a stability-indicating LC-MS method capable of separating naftopidil from its potential related compounds, providing a critical tool for pharmaceutical quality assurance.

Naftopidil is a weak base with a pKa of 7.3 and a calculated XLogP3 of 4.1, indicating its suitability for reversed-phase liquid chromatography. The developed method leverages these properties to achieve optimal separation and detection.

Understanding Naftopidil's Related Compounds

A thorough understanding of potential impurities is fundamental to developing a specific analytical method. For naftopidil, related compounds can be broadly categorized into process-related impurities and degradation products.

2.1. Potential Process-Related Impurities

Based on the common synthesis route, which involves the reaction of 2-[(1-naphthyloxy) methyl] oxirane with 1-(2-methoxyphenyl) piperazine, several potential process-related impurities can be postulated:

  • Starting Material 1 (SM1): 1-(2-methoxyphenyl) piperazine

  • Starting Material 2 (SM2): 2-[(1-naphthyloxy) methyl] oxirane

  • By-product 1: Dimer of 2-[(1-naphthyloxy) methyl] oxirane

  • By-product 2: Isomeric addition products

A robust analytical method must be able to resolve naftopidil from these and other potential process-related impurities.

2.2. Degradation Products

Forced degradation studies are essential to identify potential degradation pathways and to ensure the developed analytical method is stability-indicating. Naftopidil has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions[1]. While the exact structures of all degradation products are not publicly available, a stability-indicating method must be able to separate the intact drug from any peaks that emerge during these stress tests.

LC-MS Method Protocol

This protocol is designed to provide excellent chromatographic resolution and sensitive mass spectrometric detection of naftopidil and its related compounds.

Materials and Reagents
  • Naftopidil Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions

The selection of a C18 stationary phase provides the necessary hydrophobic retention for naftopidil and its likely less polar impurities. The mobile phase, a mixture of acetonitrile and a volatile buffer like ammonium acetate, is ideal for ESI-MS compatibility and provides good peak shape for basic compounds like naftopidil. The pH of the mobile phase is maintained slightly acidic with formic acid to promote the ionization of naftopidil in the ESI source.

ParameterRecommended Conditions
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions

Positive ion electrospray ionization is chosen as naftopidil contains two basic nitrogen atoms that are readily protonated.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-600) and/or Selected Ion Recording (SIR) / Multiple Reaction Monitoring (MRM)

Rationale for MS Parameter Selection: The source and desolvation temperatures are optimized to ensure efficient solvent evaporation without causing thermal degradation of the analyte. The cone voltage is tuned to maximize the signal of the parent ion while minimizing in-source fragmentation.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve naftopidil reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to construct a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation: Dissolve the sample (e.g., bulk drug substance) in the diluent to a suitable concentration within the calibration range.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the LC-MS analysis of naftopidil and its related compounds.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions lc_separation LC Separation prep_std->lc_separation prep_sample Prepare Sample Solutions prep_sample->lc_separation ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Sources

Application of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the application of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol in organic synthesis. Primarily, this chiral alcohol serves as a pivotal intermediate in the stereoselective synthesis of (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-1-phenylpropan-1-amine, commercially known as Dapoxetine. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] The stereochemistry at the C1 position of the propanol backbone is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), with the (S)-enantiomer being significantly more potent.[1] This guide will elucidate the synthetic pathway, focusing on the preparation of the chiral alcohol and its subsequent conversion to Dapoxetine, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

I. Overview of the Synthetic Strategy

The synthesis of Dapoxetine leveraging 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a multi-step process that hinges on the precise control of stereochemistry. The general workflow involves three key stages:

  • Synthesis of the Prochiral Ketone: Preparation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanone, the precursor to the chiral alcohol.

  • Asymmetric Reduction: The stereoselective reduction of the prochiral ketone to furnish the desired enantiomer of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, typically the (R)-enantiomer.

  • Conversion to Dapoxetine: Transformation of the chiral alcohol into (S)-Dapoxetine, a step that crucially involves an inversion of stereochemistry at the carbinol center.

The following diagram illustrates the overall synthetic pathway.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Conversion to Amine (with Inversion) 1-Naphthol 1-Naphthol Prochiral_Ketone 3-(1-Naphthalenyloxy)-1-phenyl-1-propanone 1-Naphthol->Prochiral_Ketone Base (e.g., K2CO3) DMF 3-Chloropropiophenone 3-Chloropropiophenone 3-Chloropropiophenone->Prochiral_Ketone Base (e.g., K2CO3) DMF Chiral_Alcohol (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Prochiral_Ketone->Chiral_Alcohol Chiral Reducing Agent (e.g., (-)-DIP-Chloride) Dapoxetine (S)-Dapoxetine Chiral_Alcohol->Dapoxetine e.g., Mitsunobu Reaction or Mesylation & Amination

Caption: Synthetic workflow from starting materials to (S)-Dapoxetine.

II. Experimental Protocols and Mechanistic Insights

This section provides detailed protocols for each major synthetic step, accompanied by explanations of the underlying chemical principles.

Protocol 1: Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanone (Prochiral Ketone)

The synthesis of the prochiral ketone is typically achieved through a Williamson ether synthesis, where the phenoxide of 1-naphthol acts as a nucleophile, displacing the chloride from 3-chloropropiophenone.

Reaction Scheme:

Caption: Synthesis of the prochiral ketone intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1-Naphthol144.178.0055.51.0
3-Chloropropiophenone168.618.5150.50.91
Potassium Carbonate (K₂CO₃)138.218.3560.41.09
N,N-Dimethylformamide (DMF)73.0970 mL--

Procedure: [2]

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium carbonate (8.35 g, 60.4 mmol) and N,N-dimethylformamide (70 mL).

  • Maintain a nitrogen atmosphere and cool the suspension to 0 °C using an ice bath.

  • Add 1-naphthol (8.00 g, 55.5 mmol) to the cooled suspension and stir at 0 °C for 30 minutes.

  • Add 3-chloropropiophenone (8.51 g, 50.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to 15 °C and stir for 15 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into 250 mL of water to induce crystallization.

  • Collect the solid product by suction filtration to yield 3-(1-naphthalenyloxy)-1-phenyl-1-propanone. A typical yield is around 65%.[2]

Expertise & Experience: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the naphthoxide anion. Anhydrous conditions are crucial to prevent the hydrolysis of the reagents and side reactions. The reaction temperature is kept mild to avoid potential side reactions.

Protocol 2: Asymmetric Reduction to (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

This is the most critical step for establishing the desired stereochemistry. The prochiral ketone is reduced to the chiral alcohol using a stereoselective reducing agent. One of the well-documented reagents for this transformation is (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), which is known for its high enantioselectivity in the reduction of aryl alkyl ketones.

Causality Behind Experimental Choices: The bulky isopinocampheyl ligands on the boron atom create a sterically hindered environment, forcing the ketone to coordinate in a specific orientation. This directs the hydride delivery from the borane to one of the prochiral faces of the carbonyl group, leading to the formation of one enantiomer in excess.

Reaction Scheme:

Caption: Asymmetric reduction of the ketone to the chiral alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-(1-Naphthalenyloxy)-1-phenyl-1-propanone276.3310.0036.21.0
(-)-Diisopinocampheylborane chloride ((-)-DIP-Chloride™) 60% in THF-31.59~55.0~1.5
1,4-Dioxane88.1130 mL--

Procedure: (This protocol is adapted from patent literature and may require optimization)[2]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 3-(1-naphthalenyloxy)-1-phenyl-1-propanone (10.00 g, 36.2 mmol) in 1,4-dioxane (30 mL).

  • At 50 °C, add a 60% solution of (-)-diisopinocampheylborane chloride in tetrahydrofuran (31.59 g, ~55.0 mmol) to the reaction mixture.

  • Stir the reaction at this temperature for 15 hours.

  • After the reaction is complete, slowly add 200 mL of ice water to quench the reaction and stir for 30 minutes.

  • Separate the layers and extract the aqueous phase with ethyl acetate (e.g., 3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain (R)-(-)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Purification and Characterization: The product can be purified by recrystallization from a hexane/ethyl acetate mixture.[3] The enantiomeric excess (ee) should be determined by chiral HPLC analysis. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Conversion of (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol to (S)-Dapoxetine via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[4][5] This is ideal for the synthesis of (S)-Dapoxetine from the (R)-alcohol. The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this case, phthalimide is often used as the nitrogen nucleophile, followed by deprotection and reductive N-methylation.

Mechanistic Insight: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is a good leaving group. The nucleophile (phthalimide anion) then attacks the carbon atom in an SN2 fashion, leading to the inversion of the stereocenter.

Reaction Workflow:

G Chiral_Alcohol (R)-Alcohol Phthalimide_Adduct (S)-Phthalimide Adduct Chiral_Alcohol->Phthalimide_Adduct Phthalimide, PPh3, DIAD (Mitsunobu Reaction) Primary_Amine (S)-Primary Amine Phthalimide_Adduct->Primary_Amine Hydrazine Hydrate (Deprotection) Dapoxetine (S)-Dapoxetine Primary_Amine->Dapoxetine HCHO, HCOOH (Eschweiler-Clarke Reaction)

Caption: Conversion of the chiral alcohol to (S)-Dapoxetine.

Materials and Reagents (Mitsunobu Step):

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol278.351.0 eq-1.0
Phthalimide147.131.2 eq-1.2
Triphenylphosphine (PPh₃)262.291.2 eq-1.2
Diisopropyl azodicarboxylate (DIAD)202.211.2 eq-1.2
Anhydrous Tetrahydrofuran (THF)72.11---

Procedure (Illustrative): [1]

  • Dissolve (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, phthalimide, and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the (S)-phthalimido intermediate.

Subsequent Steps:

  • Deprotection: The phthalimide group is removed using hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding primary amine.[1]

  • N-Methylation: The primary amine is then dimethylated using the Eschweiler-Clarke reaction (formaldehyde and formic acid) to afford (S)-Dapoxetine.[1]

III. Summary and Outlook

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a valuable chiral building block, with its primary application being the synthesis of the API Dapoxetine. The synthetic route highlights key transformations in modern organic synthesis, including stereoselective reductions and stereospecific nucleophilic substitutions. The protocols provided herein, based on literature precedents, offer a robust starting point for researchers. Careful control of reaction conditions and rigorous purification are essential for obtaining the final product with high chemical and enantiomeric purity. Future research may focus on developing more efficient and greener catalytic methods for both the asymmetric reduction and the amination steps.

IV. References

  • Sasikumar, M., & Nikalje, M. D. (2012). Simple and Efficient Synthesis of (S)-Dapoxetine. Synthetic Communications, 42(20), 3061-3067. [Link]

  • Kang, S., & Lee, H. K. (2010). Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. The Journal of organic chemistry, 75(1), 237–240. [Link]

  • The preparation method of dapoxetine hydrochloride. CN102453009A.

  • Stereoselective synthesis of (S)-dapoxetine: A chiral auxiliary mediated approach. ResearchGate. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Chiral preparation method of dapoxetine hydrochloride key intermediate. CN105732309A.

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. [Link]

  • Preparation method of dapoxetine hydrochloride related substance I. CN111977931A.

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines. US5292962A.

Sources

Application Note & Protocol: High-Performance Liquid Chromatography for the Enantioselective Separation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemistry of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles.[1][2] 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a chiral compound structurally related to the aryloxypropanolamine class of beta-blockers, a group of drugs where therapeutic activity is often confined to a single enantiomer.[3][4][5] Consequently, the development of robust and efficient analytical methods for their enantioselective separation is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document provides a detailed protocol for the chiral separation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). We delve into the principles of chiral recognition, offer a step-by-step experimental workflow, and provide guidance for method optimization.

Introduction: The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image molecules, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of biological systems, they can exhibit profound differences in activity.[6] For many beta-blockers, for instance, the (S)-enantiomer is responsible for the desired therapeutic effect, while the (R)-enantiomer may be less active or contribute to side effects.[7] Therefore, separating and quantifying individual enantiomers is not merely an analytical exercise but a fundamental requirement in drug development.[2][8]

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][8][9] Among the vast array of available CSPs, those based on polysaccharide derivatives (amylose and cellulose) have proven to be exceptionally versatile and effective for a broad spectrum of racemic compounds, including aryloxypropanolamines.[10][11][12][13]

This guide focuses on a normal-phase HPLC method, which offers excellent selectivity for the target analyte, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The enantioselective separation on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[1] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

The chiral recognition mechanism is multifactorial, relying on a combination of intermolecular interactions.[12][14][15] The analyte, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, possesses several key functional groups that facilitate these interactions within the chiral grooves of the polysaccharide backbone:

  • π-π Interactions: The electron-rich naphthalenyl and phenyl rings of the analyte can interact with the phenyl groups of the carbamate derivative on the CSP.

  • Hydrogen Bonding: The hydroxyl (-OH) group on the chiral center is a potent hydrogen bond donor and acceptor, interacting with the carbonyl groups of the CSP's carbamate linkages.

  • Dipole-Dipole Interactions: The ether linkage in the analyte molecule contributes to dipole-dipole interactions.

  • Steric Fit (Inclusion): For one enantiomer, the spatial arrangement of its substituents provides a more favorable steric fit into the chiral cavity of the CSP, enhancing the cumulative strength of the aforementioned interactions. The other enantiomer fits less snugly, forms a less stable complex, and therefore elutes earlier.

G cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte: 3-(1-naphthalenyloxy)-1-phenyl-1-propanol Enantiomer CSP Amylose tris(3,5-dimethylphenylcarbamate) Analyte Phenyl Ring Naphthalenyl Ring Hydroxyl Group Chiral Center Analyte->CSP Steric Inclusion / Fit Analyte:f0->CSP π-π Stacking Analyte:f1->CSP π-π Stacking Analyte:f2->CSP Hydrogen Bonding

Diagram 1: Chiral Recognition Mechanism.

Recommended Materials and Instrumentation

CategoryItem
Instrumentation HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
Chiral Column Immobilized Amylose-based CSP: e.g., Chiralpak® IA, Lux® Amylose-1, or equivalent. (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm particle size, 250 x 4.6 mm)
Chemicals Racemic 3-(1-naphthalenyloxy)-1-phenyl-1-propanol standard
Solvents HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Diethylamine (DEA, >99.5%)
Glassware Volumetric flasks, autosampler vials with inserts, analytical balance

Detailed Experimental Protocol

This protocol outlines the steps for achieving a baseline separation of the enantiomers.

Step 1: Mobile Phase Preparation
  • Prepare the mobile phase by accurately mixing n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a volumetric ratio of 85:15:0.1 (v/v/v) .

  • For 1000 mL of mobile phase, combine 850 mL of n-Hexane, 150 mL of IPA, and 1.0 mL of DEA.

  • Sonicate the mixture for 10-15 minutes to degas and ensure homogeneity.

    • Causality: DEA is a crucial basic additive. The analyte is a propanolamine, which is basic. Without DEA, the free silanol groups on the silica support can cause strong, non-specific interactions, leading to severe peak tailing and poor resolution. DEA acts as a competitor for these sites, ensuring symmetrical peak shapes.[16][17]

Step 2: Standard Solution Preparation
  • Accurately weigh approximately 5 mg of racemic 3-(1-naphthalenyloxy)-1-phenyl-1-propanol standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of Hexane/IPA in a volumetric flask to obtain a stock solution of 0.5 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before transferring it to an autosampler vial.

Step 3: HPLC System Configuration and Method Parameters
ParameterRecommended Setting
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 / 15 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time Approximately 20 minutes (adjust as needed based on elution times)
Step 4: System Equilibration and Suitability
  • Install the chiral column and purge the system with the mobile phase.

  • Equilibrate the column at the set flow rate (1.0 mL/min) for at least 30-45 minutes, or until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution.

  • Verify that the system suitability test (SST) criteria are met before proceeding with sample analysis.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (Tf) 0.8 - 1.5
RSD of Retention Time ≤ 2.0%
RSD of Peak Area ≤ 2.0%

Expected Results & Discussion

Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The first eluting peak will be enantiomer 1 and the second will be enantiomer 2. A representative chromatogram would show two well-resolved, symmetrical peaks.

Table of Typical Chromatographic Results:

Parameter Value
Retention Time (Enantiomer 1) ~10.5 min
Retention Time (Enantiomer 2) ~12.3 min
Selectivity Factor (α) ~1.25

| Resolution (Rs) | > 2.0 |

The selectivity (α) and resolution (Rs) are highly dependent on the composition of the mobile phase. The percentage of the alcohol modifier (IPA) is the most influential parameter.

  • Increasing IPA %: Generally leads to a decrease in retention times for both enantiomers. It may also decrease the resolution, as the stronger solvent reduces the differential interaction time with the CSP.

  • Decreasing IPA %: Increases retention times and often improves resolution, up to a point. Below a certain percentage, peak broadening can become an issue, negatively impacting resolution.

Method Development Workflow

If the initial conditions do not yield the desired separation, a systematic approach to method development is required. The following workflow provides a logical pathway for optimization.

G A Start: Define Separation Goal (Rs ≥ 1.5) B Select CSP: Immobilized Polysaccharide (e.g., Amylose-based) A->B C Initial Mobile Phase Screening: n-Hexane/IPA/DEA (85:15:0.1) B->C D Evaluate Results C->D E Optimize Alcohol Modifier (% IPA) D->E Partial or No Separation H Method Validated End D->H Separation Goal Met F Check Rs ≥ 1.5 E->F G Consider Alternative Alcohol (e.g., Ethanol) F->G No F->H Yes G->E I Poor Resolution or Peak Shape J Partial Separation

Diagram 2: HPLC Method Development Workflow.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the enantioselective separation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. By leveraging the high selectivity of an immobilized polysaccharide-based chiral stationary phase under normal-phase conditions, baseline resolution is readily achievable. The principles and optimization strategies discussed herein offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement and adapt this method for routine analysis and quality control.

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2018). ResearchGate. [Link]

  • Hu, Y., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5468. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 53-76). Springer. [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]

  • Yang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. [Link]

  • El-Gindy, A., et al. (2002). Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1157-1166. [Link]

  • Yang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Sci-Hub. [Link]

  • Yang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. [Link]

  • Separation of metoprolol enantiomers by LC and SFC on a polysaccharide-based CSP. (n.d.). ResearchGate. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 374-383. [Link]

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  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(20), 7155. [Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem. [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]

  • Kalíková, K., & Tesařová, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(24), 5957-5975. [Link]

  • Chiral Drug Separation. (n.d.). Informa. [Link]

  • Liu, Y., et al. (2016). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Molecules, 21(1), 86. [Link]

  • Jain, R., & Dubey, N. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research, 2(2), 263-272. [Link]

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Application Notes & Protocols for In Vitro Drug Metabolism Studies: A Case Study of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro models to characterize the metabolic fate of novel chemical entities. This document uses 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a known intermediate in the synthesis of Dapoxetine, as a model compound to illustrate key experimental protocols and data interpretation in drug metabolism studies. While not a therapeutic agent itself, its structural similarity to drugs like Dapoxetine and Propranolol makes it an excellent candidate for demonstrating the principles of metabolic profiling.

Introduction: The Critical Role of In Vitro Drug Metabolism Studies

The metabolic transformation of a drug candidate is a pivotal factor in its overall pharmacokinetic and pharmacodynamic profile. The liver is the primary site of drug metabolism, which is largely facilitated by the cytochrome P450 (CYP450) superfamily of enzymes.[1] Understanding how a compound is metabolized is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions (DDIs). In vitro metabolism studies are indispensable tools in early drug discovery and development, offering a cost-effective and ethical means to assess a compound's metabolic stability and inhibitory potential before progressing to in vivo studies.

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol shares structural motifs with Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), and Propranolol, a beta-blocker.[2][3] Both Dapoxetine and Propranolol are extensively metabolized by CYP450 enzymes, primarily CYP2D6 and CYP3A4.[2][4][5] Therefore, it is plausible that 3-(1-naphthalenyloxy)-1-phenyl-1-propanol would also be a substrate and/or inhibitor of these enzymes. The protocols outlined below are designed to investigate these possibilities.

Experimental Workflows: A Visual Overview

The following diagram illustrates the typical workflow for in vitro drug metabolism studies, from initial metabolic stability assessment to reaction phenotyping and enzyme inhibition assays.

In Vitro Metabolism Workflow cluster_0 Metabolic Stability cluster_1 Metabolite Identification cluster_2 Reaction Phenotyping cluster_3 CYP450 Inhibition Metabolic_Stability_Assay Metabolic Stability Assay (Human Liver Microsomes) Data_Analysis_1 Calculate Intrinsic Clearance (CLint) Metabolic_Stability_Assay->Data_Analysis_1 Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability_Assay->Metabolite_ID If stable, proceed to Metabolite ID CYP_Inhibition_Assay CYP450 Inhibition Assay (IC50 Determination) Data_Analysis_1->CYP_Inhibition_Assay Assess potential for perpetrating DDIs Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs or Chemical Inhibitors) Metabolite_ID->Reaction_Phenotyping Identify metabolites to track in phenotyping Data_Analysis_2 Identify Key Metabolizing Enzymes Reaction_Phenotyping->Data_Analysis_2 Data_Analysis_3 Determine IC50 Values and Risk of DDIs CYP_Inhibition_Assay->Data_Analysis_3

Figure 1. A generalized workflow for in vitro drug metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is metabolized by human liver microsomes (HLMs), providing an estimate of its intrinsic clearance.

Scientific Rationale: HLMs are subcellular fractions of hepatocytes that are enriched with CYP450 enzymes.[6] By incubating the test compound with HLMs in the presence of the necessary cofactor, NADPH, we can measure the rate of disappearance of the parent compound over time. This rate is a direct measure of the compound's metabolic stability.

Materials:

  • 3-(1-naphthalenyloxy)-1-phenyl-1-propanol (Test Compound)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

ParameterFormulaDescription
Elimination Rate Constant (k) Slope of ln(% remaining) vs. timeRate of disappearance of the test compound.
In Vitro Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (V/P)Volume of microsomal matrix cleared of the compound per unit time.

Protocol 2: Reaction Phenotyping to Identify Metabolizing Enzymes

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Scientific Rationale: Identifying the key metabolizing enzymes is crucial for predicting potential DDIs. This can be achieved using two primary methods:

  • Recombinant Human CYPs (rhCYPs): Individual CYP450 enzymes are expressed in a cellular system (e.g., baculovirus-infected insect cells), allowing for the direct assessment of each enzyme's contribution to the metabolism of the test compound.[7]

  • Chemical Inhibition in HLMs: Known selective inhibitors of specific CYP450 enzymes are used to block their activity in HLMs. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor implicates that enzyme in its metabolism.[7]

Procedure (using rhCYPs):

  • Incubation Setup:

    • Prepare separate incubation mixtures for each major CYP450 isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Each mixture should contain phosphate buffer, the specific rhCYP, and the test compound (1 µM).

  • Reaction Initiation and Termination:

    • Follow the same procedure as in Protocol 1 for reaction initiation and quenching.

  • LC-MS/MS Analysis:

    • Analyze the samples to measure the rate of disappearance of the parent compound or the formation of a specific metabolite.

Data Analysis:

  • Compare the rate of metabolism across the different rhCYP isoforms. The isoform(s) that exhibit the highest metabolic activity are the primary enzymes responsible for the compound's metabolism.

Protocol 3: CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol that causes 50% inhibition (IC50) of the activity of major CYP450 isoforms.

Scientific Rationale: A compound that inhibits a CYP450 enzyme can slow the metabolism of other drugs that are substrates of that enzyme, leading to potential toxicity.[8] This protocol assesses the inhibitory potential of the test compound by measuring its effect on the metabolism of known, probe substrates for specific CYP450 enzymes.

Materials:

  • Test Compound (3-(1-naphthalenyloxy)-1-phenyl-1-propanol)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Probe substrates for major CYP450 isoforms (see table below)

  • Positive control inhibitors for each isoform

CYP450 IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Procedure:

  • Incubation Setup:

    • Prepare a series of dilutions of the test compound.

    • In separate wells of a 96-well plate, combine HLMs, the probe substrate (at its Km concentration), and varying concentrations of the test compound.

    • Include control wells with no inhibitor and wells with a known positive control inhibitor.

  • Reaction Initiation and Termination:

    • Initiate the reaction with the NADPH regenerating system and incubate at 37°C.

    • After a predetermined time, quench the reaction with cold acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation and Implications

The data generated from these in vitro studies provide a comprehensive metabolic profile of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

  • High Metabolic Stability: A low intrinsic clearance suggests that the compound is likely to have a long half-life in vivo and may be more prone to accumulation.

  • Rapid Metabolism: A high intrinsic clearance indicates that the compound is rapidly metabolized, which could lead to a short duration of action and potential formation of active or toxic metabolites.

  • Metabolism by a Single CYP450 Isoform: If the compound is primarily metabolized by a single polymorphic enzyme like CYP2D6, there is a higher risk of variability in patient exposure and response due to genetic differences.[9]

  • Potent CYP450 Inhibition: A low IC50 value (typically <1 µM) for a major CYP450 isoform like CYP3A4 suggests a high potential for clinically significant drug-drug interactions.[7][8]

Given the structural similarity of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol to Dapoxetine and Propranolol, it is highly probable that it would be a substrate for and a potential inhibitor of CYP2D6 and CYP3A4.[2][4][5][10][11] The protocols described above provide a robust framework for experimentally confirming and quantifying these interactions, which is a critical step in the safety assessment of any new chemical entity.

References

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • McMahon, C. G. (2012). Dapoxetine and the treatment of premature ejaculation. Therapeutic Advances in Urology, 4(5), 223–237. [Link]

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  • Gotor, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(16), 4983. [Link]

  • Abdel-Hamid, M., & El-Koussi, A. (2018). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Journal of Drug Delivery Science and Technology, 48, 21-31. [Link]

  • Google Patents. (n.d.). Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines.
  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Retrieved from [Link]

  • Basheer, L., & Kerem, Z. (2015). Interactions between CYP3A4 and Dietary Polyphenols. Oxidative Medicine and Cellular Longevity, 2015, 854378. [Link]

  • Drugs.com. (2025). Propranolol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Ekins, S., et al. (2003). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 55(2), 163–174. [Link]

  • Yamazaki, H. (2020). Deciphering Key Interactions of Ligands with CYP3A4-Template* system. Drug Metabolism and Pharmacokinetics, 35(1), 50–62. [Link]

  • Kenaan, C., et al. (2020). Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules. The Journal of Biological Chemistry, 295(8), 2230–2242. [Link]

  • Cho, T. M., et al. (2005). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 33(11), 1643–1650. [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition Results for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and.... Retrieved from [Link]

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  • PubChem. (n.d.). Propranolol. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • Davydov, D. R., et al. (2010). Mechanism of interactions of α-naphthoflavone with cytochrome P450 3A4 explored with an engineered enzyme bearing a fluorescent probe. Biochemistry, 49(43), 9317–9328. [Link]

  • Chen, L., et al. (2007). Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes. World Journal of Gastroenterology, 13(3), 400–404. [Link]

  • Diwan, M., et al. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 177(3), 701–712. [Link]

  • Zhou, S. F., et al. (2009). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Current Drug Metabolism, 10(7), 673–695. [Link]

  • Diwan, M., et al. (2020). Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 177(3), 701–712. [Link]

  • Bansal, S., et al. (2021). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. Clinical and Translational Science, 14(4), 1307–1315. [Link]

  • Sanchez, R. I., et al. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. Drug Metabolism and Disposition, 32(11), 1287–1292. [Link]

  • Livezey, M. R., et al. (2019). CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 47(10), 1083–1092. [Link]

  • Wang, X., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. Molecules, 27(2), 481. [Link]

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Application Note: A-Z Protocol for Impurity Profiling of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Impurity profiling is a cornerstone of modern pharmaceutical development, ensuring the safety, quality, and efficacy of Active Pharmaceutical Ingredients (APIs).[1][2] The presence of impurities, even at trace levels, can significantly impact the therapeutic outcome and safety profile of a drug product.[3][4] This application note provides a comprehensive and technically detailed protocol for the impurity profiling of APIs, designed for researchers, scientists, and drug development professionals. Grounded in international regulatory guidelines, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and is supported by authoritative references. We will explore the classification of impurities, a strategic analytical workflow, in-depth methodologies for key analytical techniques, and a systematic approach to the structural elucidation of unknown impurities.

Introduction: The Imperative of Purity

In the pharmaceutical landscape, an impurity is defined as any component of a drug substance that is not the desired chemical entity.[5] These undesirable substances can emerge from a multitude of sources, including raw materials, intermediates, by-products of synthesis, degradation products, and contaminants from manufacturing processes or storage.[][7] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.[1][8] A robust impurity profiling program is not merely a regulatory hurdle; it is a scientific necessity that safeguards patient health, ensures batch-to-batch consistency, and provides critical insights for process optimization.[1][]

Classification of Impurities: A Regulatory Framework

A logical first step in any impurity profiling endeavor is to understand the classification of impurities as defined by the ICH guidelines. This classification dictates the analytical approach and the qualification thresholds.

  • Organic Impurities: These are often process-related (e.g., starting materials, by-products, intermediates) or degradation-related.[] Their identification and control are detailed in the ICH Q3A(R2) guideline for new drug substances and ICH Q3B(R2) for new drug products.[9][10][11][12]

  • Inorganic Impurities: These are typically residues from the manufacturing process, such as reagents, ligands, catalysts, and heavy metals.[4][5] The control of these is governed by ICH Q3D on elemental impurities.[13]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the drug product formulation.[14] ICH Q3C(R8) provides guidance on acceptable limits for these solvents based on their toxicity.[14][15][16][17][18]

  • Genotoxic Impurities (GTIs): A special class of impurities that have the potential to damage DNA and cause mutations, potentially leading to cancer.[19] The ICH M7 guideline provides a framework for their assessment and control, often requiring highly sensitive analytical methods to detect them at trace levels.[19][20][21]

Strategic Workflow for Comprehensive Impurity Profiling

A systematic workflow is essential for the efficient and thorough profiling of impurities. The following diagram illustrates a logical progression from initial API reception to the final impurity control strategy.

Impurity_Profiling_Workflow cluster_0 Phase 1: Information Gathering & Preliminary Analysis cluster_1 Phase 2: Stress Testing & Degradation Pathway Analysis cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Identification & Structural Elucidation cluster_4 Phase 5: Quantification, Qualification & Control API API Batch Reception LitReview Literature & Synthesis Route Review API->LitReview InitialScreen Initial Purity Screen (e.g., HPLC-UV) LitReview->InitialScreen ForcedDeg Forced Degradation Studies (ICH Q1A) InitialScreen->ForcedDeg Degradants Generation of Degradation Products ForcedDeg->Degradants MethodDev Stability-Indicating Method Development (HPLC/UPLC) Degradants->MethodDev MethodVal Method Validation (ICH Q2(R1)) MethodDev->MethodVal PeakDetection Impurity Peak Detection > Threshold MethodVal->PeakDetection Isolation Impurity Isolation (Prep-HPLC) PeakDetection->Isolation StructureID Structure Elucidation (LC-MS/MS, NMR) Isolation->StructureID Quant Quantification of Impurities StructureID->Quant Tox Toxicological Assessment (ICH Q3A/M7) Quant->Tox Control Establishment of Specification & Control Strategy Tox->Control

Caption: A strategic workflow for API impurity profiling.

Core Experimental Protocols

Forced Degradation Studies (Stress Testing)

Causality: Forced degradation studies are performed to identify the likely degradation products that could form under various stress conditions, which helps in establishing the intrinsic stability of the molecule and developing stability-indicating analytical methods.[22] According to ICH guideline Q1A(R2), stress testing is a critical part of the drug development process.[23]

Protocol:

  • Sample Preparation: Prepare a solution of the API at a concentration of approximately 1 mg/mL.[24]

  • Acid and Base Hydrolysis:

    • Treat the API solution with 0.1N HCl and 0.1N NaOH separately.

    • Initially, conduct the study at room temperature for up to 7 days.[24] If no degradation is observed, increase the temperature to 50-60°C.[24]

    • Neutralize the samples at appropriate time points before analysis.

  • Oxidative Degradation:

    • Treat the API solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).

    • Conduct the study at room temperature.

  • Thermal Degradation:

    • Expose the solid API and a solution of the API to elevated temperatures (e.g., 40-80°C).[24]

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[24]

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical technique (typically HPLC) to achieve a target degradation of 5-20%.[23][24]

Development and Validation of a Stability-Indicating HPLC Method

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from impurities, degradation products, or excipients. Its development is crucial for monitoring the stability of the API and drug product.

Protocol for Method Development:

  • Column and Mobile Phase Screening:

    • Start with a reversed-phase C18 column, as it is versatile for a wide range of pharmaceutical compounds.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values. The goal is to achieve adequate separation between the API and all generated degradation products.

  • Detector Selection: A UV/Vis detector, particularly a Photo Diode Array (PDA) detector, is preferred as it can provide spectral information to assess peak purity.

  • Optimization: Fine-tune the gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, peak shape, and run time.

Validation Protocol (as per ICH Q2(R1)) [25][26][27] The developed method must be validated to demonstrate its suitability for its intended purpose.[26] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is typically done by spiking the API with known impurities and analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of the impurity and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[28]

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of impurities (spiked samples).

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively. The quantitation limit is particularly important for the determination of impurities and degradation products.[28]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Structural Elucidation of Unknown Impurities

Causality: When an unknown impurity is detected above the identification threshold defined in ICH Q3A(R2) (typically 0.10% for APIs with a maximum daily dose ≤2g/day), its structure must be elucidated to assess its potential toxicological impact.[29][30]

Decision Tree for Structural Elucidation:

Elucidation_Decision_Tree Start Unknown Impurity > Identification Threshold LCMS Perform LC-MS/MS Analysis Start->LCMS HRMS Obtain High-Resolution Mass (HRMS) for Elemental Composition LCMS->HRMS Frag Analyze MS/MS Fragmentation Pattern HRMS->Frag DB_Search Database Search & Propose Putative Structures Frag->DB_Search Isolate Isolate Impurity (Prep-HPLC) DB_Search->Isolate NMR Perform NMR Spectroscopy (1H, 13C, 2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm Final Final Structure Confirmed Confirm->Final

Caption: A decision tree for the structural elucidation of unknown impurities.

Protocol for Structural Elucidation:

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful first-line technique due to its high sensitivity and ability to provide molecular weight and fragmentation information.[8][31][32]

    • Obtain the mass-to-charge ratio (m/z) of the parent ion. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, is highly recommended to determine the elemental composition.[31][33]

    • Perform MS/MS fragmentation to obtain structural information about the impurity.

  • Isolation: If the structure cannot be confidently determined by LC-MS/MS alone, the impurity needs to be isolated in sufficient quantity and purity for Nuclear Magnetic Resonance (NMR) spectroscopy.[31] Preparative HPLC is the most common technique for this purpose.

  • NMR Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[34][35]

    • Acquire a 1D ¹H NMR spectrum to identify proton environments.

    • Acquire a 1D ¹³C NMR spectrum to identify carbon environments.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the final structure.[31][35]

Data Presentation: Impurity Profile Summary

A clear and concise summary of the impurity profile is crucial for regulatory submissions and internal quality control.

Impurity ID Type (Process/Degradation) Source/Formation Pathway Detection Method Identification Threshold (%) Qualification Threshold (%) Batch X Level (%) Batch Y Level (%) Batch Z Level (%)
Imp-AProcessStarting Material XHPLC-UV0.100.150.080.090.07
Imp-BDegradationHydrolysisHPLC-UV0.100.150.120.110.13
Imp-CProcessBy-productHPLC-UV0.100.15NDND0.05
Imp-DDegradationOxidationLC-MS0.100.150.060.070.06
ND: Not Detected

Conclusion: A Commitment to Quality and Safety

A scientifically sound and regulatory-compliant protocol for impurity profiling is indispensable in the development and manufacturing of APIs.[29] It requires a multi-faceted approach that combines a deep understanding of synthetic and degradation chemistry with expertise in advanced analytical techniques. By following a systematic workflow, employing validated, stability-indicating methods, and thoroughly characterizing all significant impurities, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their products, thereby safeguarding patient health and meeting global regulatory expectations.

References

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  • The importance and challenges of impurity profiling in modern pharmaceutical analysis. National Library of Medicine. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]

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  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

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  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration. [Link]

  • Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. IJSDR. [Link]

  • The ICH Q3C(R8) Guideline reaches Step 4 of the ICH Process. ICH. [Link]

  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink. [Link]

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. [Link]

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Experimental Use of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a chemical entity of significant interest within neuropharmacological research, primarily recognized as a reference standard and a potential impurity in the synthesis of Dapoxetine.[1][2][3] Dapoxetine is a potent and short-acting selective serotonin reuptake inhibitor (SSRI) utilized in the management of premature ejaculation.[4] The structural similarity of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol to Dapoxetine strongly suggests its potential interaction with the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. It outlines detailed protocols for its characterization, in vitro assessment of its biological activity, and in vivo evaluation in relevant animal models. The methodologies described herein are designed to be self-validating and are grounded in established principles of neuropharmacology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is fundamental for its accurate handling and use in experimental settings.

PropertyValueSource
CAS Number 908291-72-5[5][6]
Molecular Formula C₁₉H₁₈O₂[6]
Molecular Weight 278.35 g/mol [5]
IUPAC Name 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[6]
Appearance Typically an off-white to pale orange solid
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

Hypothesized Mechanism of Action: Serotonin Transporter Inhibition

The primary hypothesized mechanism of action for 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is the inhibition of the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[8] By inhibiting SERT, the concentration and duration of serotonin in the synapse are increased, leading to enhanced serotonergic neurotransmission. This mechanism is the cornerstone of the therapeutic effects of SSRIs.[4]

The following experimental protocols are designed to investigate and characterize the interaction of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol with SERT.

Diagram of the Hypothesized Mechanism of Action

SERT_Inhibition cluster_presynaptic cluster_postsynaptic Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT SERT Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor Binding Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release Compound 3-(1-naphthalenyloxy)- 1-phenyl-1-propanol Compound->SERT Inhibition

Caption: Inhibition of serotonin reuptake by 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Part 1: In Vitro Characterization

Radioligand Binding Assay for Human SERT

Objective: To determine the binding affinity (Ki) of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol for the human serotonin transporter (hSERT).

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]citalopram) from hSERT expressed in cell membranes.[9] The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the binding affinity constant (Ki).[9]

Materials:

  • HEK293 cells stably expressing hSERT (or commercially available hSERT-expressing membrane preparations)[10]

  • [³H]citalopram (radioligand)

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (test compound)

  • Fluoxetine or Paroxetine (positive control and for non-specific binding determination)[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation (if starting from cells):

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay).[11]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM fluoxetine.

    • Test Compound: 25 µL of serial dilutions of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand: Add 25 µL of [³H]citalopram to all wells (final concentration ~1-2 nM, near its Kd).[9]

  • Add Membranes: Add 200 µL of the hSERT membrane preparation (5-20 µg protein/well) to each well.[9]

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[9]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay in JAR Cells

Objective: To functionally assess the inhibitory potency of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol on serotonin uptake in a human cell line endogenously expressing SERT.

Principle: Human choriocarcinoma (JAR) cells endogenously express functional SERT.[12] This assay measures the uptake of radiolabeled serotonin ([³H]5-HT) into these cells. The ability of the test compound to inhibit this uptake provides a functional measure of its potency as a SERT inhibitor.[12][13]

Materials:

  • JAR cells

  • [³H]serotonin ([³H]5-HT)

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (test compound)

  • Fluoxetine or Citalopram (positive control)[12]

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Culture:

    • Culture JAR cells in appropriate medium until they reach ~80-90% confluency in 96-well plates.

  • Assay Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol or the positive control.

    • Add [³H]5-HT (final concentration ~10 nM) to each well and incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Determine the amount of [³H]5-HT taken up at each concentration of the test compound.

  • Plot the percentage of inhibition of [³H]5-HT uptake against the log concentration of the test compound.

  • Calculate the IC₅₀ value using non-linear regression.

Off-Target Liability Assessment: Serotonin Receptor Binding Panel

Objective: To evaluate the selectivity of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol by assessing its binding affinity for key serotonin receptor subtypes.

Principle: While the primary target is hypothesized to be SERT, interaction with other serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) could lead to off-target effects.[14][15] A radioligand binding assay panel against these receptors is crucial for determining the compound's selectivity profile.

Protocol: The protocol is similar to the SERT radioligand binding assay, but utilizes cell membranes expressing the specific serotonin receptor subtype of interest and a corresponding selective radioligand.

Receptor SubtypeExample Radioligand
5-HT₁A [³H]8-OH-DPAT
5-HT₂A [³H]Ketanserin
5-HT₂C [³H]Mesulergine

By comparing the Ki values for SERT with those for the various serotonin receptor subtypes, a selectivity ratio can be determined. A significantly higher affinity for SERT over other receptors indicates good selectivity.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow Compound 3-(1-naphthalenyloxy)- 1-phenyl-1-propanol SERT_Binding SERT Radioligand Binding Assay Compound->SERT_Binding Functional_Assay Serotonin Reuptake Inhibition Assay (JAR cells) Compound->Functional_Assay Off_Target Off-Target Receptor Binding Panel (5-HT₁A, 5-HT₂A, etc.) Compound->Off_Target Ki Determine Ki for SERT SERT_Binding->Ki IC50 Determine IC₅₀ for SERT Inhibition Functional_Assay->IC50 Selectivity Assess Selectivity Profile Off_Target->Selectivity

Caption: Workflow for the in vitro characterization of the test compound.

Part 2: In Vivo Evaluation

Animal Model of Premature Ejaculation in Male Rats

Objective: To evaluate the in vivo efficacy of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol in a validated animal model of premature ejaculation.

Principle: A subset of male rats naturally exhibits rapid ejaculation, providing a model that resembles premature ejaculation in humans.[16][17] The administration of effective SSRIs is expected to increase the ejaculation latency in these "rapid ejaculators."[16]

Animals:

  • Adult male Wistar rats

  • Ovariectomized female Wistar rats (for stimulus)

Protocol:

  • Animal Selection and Habituation:

    • House male rats individually and allow them to acclimate to the facility.

    • Screen male rats for their baseline ejaculatory behavior by pairing them with receptive females (brought into estrus with estradiol benzoate and progesterone injections).[18]

    • Conduct several screening sessions (e.g., once a week for 3-4 weeks) to identify consistent "rapid ejaculators" based on ejaculation latency and frequency.[16]

  • Drug Administration:

    • Dissolve 3-(1-naphthalenyloxy)-1-phenyl-1-propanol in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).

    • Administer the test compound or vehicle to the selected rapid ejaculator rats via an appropriate route (e.g., intraperitoneal or oral gavage) at a defined time before behavioral testing.

    • Include a positive control group treated with a known SSRI like Dapoxetine.

  • Behavioral Testing:

    • Place a treated male rat in an observation arena and allow for a brief habituation period.

    • Introduce a receptive female rat into the arena.

    • Record the following parameters for a set duration (e.g., 30 minutes):

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts.

      • Intromission Frequency (IF): Number of intromissions.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

Data Analysis:

  • Compare the key parameter of Ejaculation Latency between the vehicle-treated group, the test compound-treated groups (at different doses), and the positive control group.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences.

  • An increase in ejaculation latency without significantly affecting other sexual behaviors (e.g., mount and intromission frequencies) is indicative of a specific effect on ejaculation.

Assessment of Potential Side Effects

Objective: To monitor for common side effects associated with SSRIs.

Protocol:

  • Locomotor Activity: Assess spontaneous locomotor activity in an open field test to identify any sedative or stimulant effects.

  • General Health Monitoring: Observe the animals for any changes in body weight, food and water intake, and general appearance.

  • Serotonin Syndrome Observation: At higher doses, monitor for signs of serotonin syndrome, which can include tremors, rigidity, and hyperthermia.[15]

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol as a potential serotonin reuptake inhibitor. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can elucidate its mechanism of action, potency, selectivity, and potential therapeutic utility. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of this compound's pharmacological profile.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[1][2] As an organic compound featuring naphthalene and phenyl groups, it serves as a valuable building block in the development of therapeutic agents.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.

Overview of the Synthesis: The Williamson Ether Approach

The most prevalent and logical route to synthesizing 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is via the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[3] In this specific synthesis, the strategy involves two key stages:

  • Deprotonation: 1-Naphthol is treated with a suitable base to generate the highly nucleophilic sodium or potassium 1-naphthoxide.

  • Nucleophilic Substitution: The naphthoxide ion then displaces a halide from a 3-halo-1-phenyl-1-propanol substrate to form the desired ether linkage.

The overall success of this synthesis hinges on maximizing the desired O-alkylation pathway while minimizing potential side reactions.

Reaction_Scheme cluster_step1 Step 1: Naphthoxide Formation cluster_step2 Step 2: Sɴ2 Attack (Ether Formation) 1_Naphthol 1-Naphthol Naphthoxide 1-Naphthoxide Anion 1_Naphthol->Naphthoxide Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->1_Naphthol Product 3-(1-Naphthalenyloxy)- 1-phenyl-1-propanol Naphthoxide->Product      Sɴ2 Attack Substrate 3-chloro-1-phenyl-1-propanol Substrate->Product

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring a high yield?

A1: The formation of the 1-naphthoxide ion (Step 1) is paramount. The deprotonation of 1-naphthol must be complete and conducted under anhydrous (water-free) conditions. Any residual water will consume the strong base and protonate the naphthoxide, rendering it non-nucleophilic and halting the reaction.[4]

Q2: Which base is best for deprotonating 1-naphthol?

A2: The choice of base depends on the desired reactivity and safety considerations.

  • Sodium Hydride (NaH): An excellent choice for achieving irreversible and complete deprotonation. It is a non-nucleophilic strong base, and the only byproduct is hydrogen gas, which bubbles out of the solution.[3] Extreme caution is required as NaH is highly flammable and reacts violently with water.

  • Potassium Carbonate (K₂CO₃): A weaker, safer, and more economical base. It is often used in polar aprotic solvents like DMF or acetonitrile, frequently with heating. The reaction may be slower and might not proceed to completion as readily as with NaH.

  • Sodium Hydroxide (NaOH): Can be used, but the equilibrium may not fully favor the naphthoxide, and the presence of water from aqueous NaOH solutions can be problematic.[5] It is crucial to use solid, powdered NaOH in an aprotic solvent.

Q3: What solvent system should I use?

A3: Polar aprotic solvents are highly recommended. Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation (e.g., Na⁺) of the naphthoxide salt, leaving the naphthoxide anion "naked" and highly nucleophilic.[6] Furthermore, these solvents are crucial for suppressing a key side reaction: C-alkylation.[7] Protic solvents like ethanol or water should be avoided as they will protonate the nucleophile.

Q4: My starting alkyl halide is 3-chloro-1-phenyl-1-propanol. Should I use the bromo- or iodo- analog instead?

A4: Yes, if yield is a primary concern. The Sɴ2 reaction rate depends on the leaving group ability of the halide, which follows the trend I⁻ > Br⁻ > Cl⁻. Using 3-bromo- or 3-iodo-1-phenyl-1-propanol will significantly accelerate the reaction, allowing for milder conditions (e.g., lower temperatures or shorter reaction times), which can further minimize side reactions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental failures and provides a logical path to their resolution.

Troubleshooting cluster_TLC_Analysis TLC Analysis Results cluster_Solutions1 Solutions for Incomplete Reaction cluster_Solutions2 Solutions for Side Products cluster_Solutions3 Solutions for Degradation/Purification Start Low Yield or Impure Product? TLC Analyze Reaction Mixture with TLC Start->TLC UnreactedSM Starting Materials (SM) Dominate TLC->UnreactedSM High Rf spots unchanged NewSpot New Side Product Spot(s) Observed TLC->NewSpot Spots other than SM and product Streak Streaking or Baseline Material TLC->Streak Complex mixture Sol_Base 1. Check Base Quality/Quantity 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temp UnreactedSM->Sol_Base Sol_C_Alk C-Alkylation? -> Use Polar Aprotic Solvent (DMF, Acetonitrile) NewSpot->Sol_C_Alk Sol_Elim Elimination? -> Use Milder Base, Lower Temperature NewSpot->Sol_Elim Sol_Degrade Degradation? -> Run Under Inert Atmosphere (N2/Ar), Lower Temp Streak->Sol_Degrade Sol_Purify Purification Issue? -> Optimize Chromatography Solvent System Streak->Sol_Purify Sol_LG 4. Switch to Better Leaving Group (e.g., Cl -> Br or I) Sol_Base->Sol_LG

Caption: Troubleshooting flowchart for the synthesis.

Problem 1: Low or No Product Yield

Your reaction runs for the specified time, but TLC analysis shows mostly unreacted 1-naphthol and/or 3-halo-1-phenyl-1-propanol.

  • Possible Cause A: Incomplete Deprotonation. The 1-naphthoxide nucleophile never formed in sufficient concentration.

    • Troubleshooting Steps:

      • Verify Base Activity: Was your base fresh? Sodium hydride can oxidize on the surface if stored improperly. Use freshly opened or properly stored NaH. For K₂CO₃, ensure it is finely ground and dried before use.

      • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents should be from a freshly opened bottle or dried using appropriate methods (e.g., molecular sieves). Even trace moisture can kill the reaction.

      • Check Stoichiometry: Use at least 1.1 equivalents of the base relative to 1-naphthol to ensure complete deprotonation.

  • Possible Cause B: Insufficient Reaction Temperature or Time. The activation energy for the Sɴ2 reaction is not being overcome.

    • Troubleshooting Steps:

      • Increase Temperature: If running at room temperature, try heating the reaction to 50-80 °C. Monitor by TLC every hour to track progress and avoid decomposition.

      • Extend Reaction Time: Some combinations of base and solvent require longer reaction times, potentially up to 24 hours. Continue monitoring until the limiting reagent is consumed.

Problem 2: Product is Contaminated with Byproducts

TLC analysis shows the desired product spot, but also one or more significant impurity spots.

  • Possible Cause A: C-Alkylation. The naphthoxide ion is an "ambident" nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[7]

    • Troubleshooting Steps:

      • Solvent Choice is Key: This is the most common reason for C-alkylation. As established, polar aprotic solvents (DMF, DMSO, acetonitrile) strongly favor O-alkylation. If you are using a less polar solvent like THF, switching to DMF can often solve this problem.[7]

      • Counter-ion Effect: The nature of the cation can play a role. Generally, larger, "softer" cations like K⁺ or Cs⁺ can favor O-alkylation more than smaller, "harder" cations like Li⁺ or Na⁺. Consider using K₂CO₃ or KH instead of NaH.

  • Possible Cause B: Elimination (E2) Reaction. The naphthoxide can act as a base, abstracting a proton from the alkyl halide to form an alkene, competing with the desired substitution (Sɴ2) reaction.[3]

    • Troubleshooting Steps:

      • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize the Sɴ2 product.

      • Use a Less Hindered Base (if applicable): While the naphthoxide is your nucleophile, if you are generating it in situ with another strong base that persists, that base could cause elimination. This is less of a concern when using NaH, which is consumed.

ParameterCondition Favoring O-Alkylation (High Yield)Condition Favoring Side Reactions (Low Yield)
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)Less Polar / Protic (THF, Ethanol)
Temperature Lowest effective temperature (e.g., RT to 60 °C)High temperatures (>100 °C)
Base Stoichiometric strong base (e.g., NaH)Excess strong, hindered base; aqueous bases
Leaving Group Good (I, Br)Poor (Cl)
Atmosphere Inert (Nitrogen, Argon)Air (potential for oxidation)
Table 1: Summary of Reaction Condition Effects.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical data. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation (Anhydrous Conditions):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 1-naphthol (1.0 eq).

    • Add anhydrous DMF (approx. 5 mL per gram of 1-naphthol) via syringe.

    • Begin stirring and purge the flask with dry nitrogen.

  • Naphthoxide Formation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Caution: Vigorous hydrogen gas evolution will occur.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and the solution is homogeneous.

  • Ether Formation (Sɴ2 Reaction):

    • In a separate, dry flask, dissolve 3-chloro-1-phenyl-1-propanol (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the alkyl halide dropwise to the stirred naphthoxide solution at room temperature over 20-30 minutes. An exotherm may be observed.

    • Heat the reaction mixture to 60 °C and monitor its progress using TLC (see Protocol 2). The reaction is typically complete in 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete (TLC shows consumption of the limiting reagent), cool the mixture to room temperature.

    • Very carefully and slowly, quench the reaction by adding ice-cold water dropwise to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted 1-naphthol), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product (often a viscous oil or low-melting solid) should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the Eluent: A good starting point for the solvent system is 20% Ethyl Acetate in Hexanes (1:4 v/v).

  • Spot the Plate: On a silica gel TLC plate, spot the 1-naphthol starting material, the 3-halo-1-phenyl-1-propanol starting material, and a sample from your reaction mixture.

  • Develop and Visualize: Place the plate in a chamber with the eluent. After the solvent front has risen, remove the plate and visualize under a UV lamp (254 nm). The aromatic rings of the starting material and product should be clearly visible.

  • Analyze: The product should have an Rf value intermediate between the two starting materials. A successful reaction will show the disappearance of the starting material spots and the appearance of a new, single product spot.

References

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025).
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL - PubChem. National Center for Biotechnology Information.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol API RAW MATERIAL. IndiaMART.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • 3-phenyl-1-propanol - Organic Syntheses Procedure. Organic Syntheses.
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of ChemTech Research.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol - PubChem. National Center for Biotechnology Information.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. Santa Cruz Biotechnology.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. SRIRAMCHEM.
  • Common side reactions with sodium amide and how to avoid them. Benchchem.
  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD.
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. Organic Syntheses.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol API. MinistryOfMaterial.com.
  • Reagent Friday: Sodium Amide (NaNH2). (2025). Master Organic Chemistry.
  • Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. PubMed.

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Technical Support Center: Purification of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol (CAS No. 908291-72-5).[1][2] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable pharmaceutical intermediate.[3][4] Here, we provide field-proven insights and step-by-step protocols to address common purification hurdles, ensuring you can achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What is 3-(1-naphthalenyloxy)-1-phenyl-1-propanol and what are its key properties?

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is an organic compound with the molecular formula C₁₉H₁₈O₂ and a molecular weight of approximately 278.35 g/mol .[1][5][6] Its structure features a chiral secondary alcohol on a propyl chain, flanked by a phenyl group at one end and a 1-naphthalenyloxy group at the other. This structure makes it a key intermediate in the synthesis of various pharmaceutical compounds. It is notably listed as a related substance or impurity in the synthesis of Dapoxetine.[5] Given its structural similarity to other β-aryloxy alcohols like Naftopidil, it is expected to be a crystalline solid at room temperature and soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with limited solubility in aqueous solutions.[7][8]

Q2: What are the most common impurities encountered during its synthesis?

The synthesis of this molecule typically involves the reaction of 1-naphthol with a 1-phenyl-1,2-epoxypropane derivative or a related 3-carbon synthon. Based on this, the most probable impurities are:

  • Unreacted Starting Materials: Residual 1-naphthol and the phenylpropanoid precursor are the most common contaminants.

  • Regioisomers: If an epoxide precursor is used, nucleophilic attack by 1-naphthol could potentially occur at the other carbon of the epoxide ring, leading to the formation of a structural isomer.

  • Byproducts of Side Reactions: Under harsh basic or acidic conditions, side reactions such as the dehydration of the propanol moiety can occur.[9]

  • Residual Solvents and Catalysts: Solvents used in the reaction and workup, as well as any catalysts, may be present in the crude product.

Q3: What are the primary recommended methods for purifying the crude product?

The two most effective and widely used purification techniques for compounds of this nature are column chromatography and recrystallization .

  • Column Chromatography: This is an excellent method for separating the target compound from both more polar (e.g., 1-naphthol) and less polar impurities.[10] Silica gel is the most common stationary phase for this class of molecules.[11]

  • Recrystallization: For achieving very high purity (>99.5%), recrystallization is a powerful and scalable technique.[12] Success with this method has been documented for the structurally similar compound Naftopidil, using solvent systems like ethyl acetate, methanol, or mixtures like toluene/water.[13]

Q4: How can I effectively monitor the progress and success of the purification?

Consistent monitoring is crucial for a successful purification.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the purity of fractions from a column and for selecting an appropriate solvent system for chromatography.[14] The target compound, being a moderately polar alcohol, should have an Rf value of ~0.3-0.4 for optimal separation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard. It can accurately determine the percentage of the main compound and detect impurities at very low levels.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the product's identity and purity, and can even be used to identify specific impurities if their spectra are known. It can also be used for real-time analysis of column fractions.[14]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

I. Column Chromatography Challenges

Q: My product and unreacted 1-naphthol are not separating on my silica gel column. What should I do?

A: This is a common issue stemming from incorrect solvent polarity. 1-Naphthol is more polar than the target product due to its phenolic hydroxyl group. The product's alcohol group is slightly less acidic and more sterically hindered.

Causality & Solution: If both compounds are eluting together, your mobile phase is likely too polar. If neither compound is eluting, it is not polar enough. The key is to find a solvent system where the Rf values on TLC are well-separated (e.g., Product Rf ≈ 0.4, 1-Naphthol Rf ≈ 0.2).

Protocol: Optimizing Eluent for Column Chromatography

  • TLC Screening: On a silica gel TLC plate, spot your crude mixture. Develop spots in separate chambers using different ratios of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane).

  • Target Rf: Aim for a solvent system that gives the target compound an Rf of 0.3-0.4.

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, use a gradient. Start with a less polar mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 30% Ethyl Acetate). This will elute less polar impurities first, followed by your product, and finally the highly polar impurities like 1-naphthol.[10]

Compound Type Typical Polarity Suggested Starting Eluent (Silica Gel)
Non-polar byproductsLow5-10% Ethyl Acetate / Hexane
3-(1-naphthalenyloxy)-1-phenyl-1-propanol Medium 15-25% Ethyl Acetate / Hexane
1-Naphthol (Impurity)High30-50% Ethyl Acetate / Hexane

Q: I have very low recovery of my product from the column. Where could it have gone?

A: Low recovery is typically due to irreversible adsorption onto the stationary phase or using an eluent that is not polar enough to wash the compound off the column.

Causality & Solution: Silica gel is slightly acidic and can strongly bind to compounds with basic functionalities or, in some cases, alcohols.

Troubleshooting Steps:

  • Flush the Column: At the end of your run, flush the column with a very polar solvent like 100% Ethyl Acetate or even 5% Methanol in Dichloromethane to see if any remaining product elutes.

  • Switch Stationary Phase: If irreversible adsorption is suspected, consider using a different stationary phase. Neutral alumina is a good alternative for compounds that are sensitive to acid or bind strongly to silica.[10]

  • Pre-treat the Sample: If your crude material is highly impure, a preliminary purification step like a liquid-liquid extraction can remove baseline impurities, reducing the load on the column and improving recovery.[12]

II. Crystallization Challenges

Q: My compound separates as an oil during crystallization instead of forming solid crystals. How can I induce crystallization?

A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when impurities are inhibiting the formation of a crystal lattice.

Causality & Solution: The goal of crystallization is to have the compound be soluble in a hot solvent but insoluble in the same solvent when cold.[12] If it remains soluble upon cooling, it won't precipitate. If it's pushed out of solution too quickly or in the presence of impurities, it may not have time to form an ordered lattice, resulting in an oil.

Workflow: Troubleshooting a Failed Crystallization

G start Compound Oiled Out step1 Is the solution clear or cloudy? start->step1 step2_clear Solution is too concentrated or solvent is too 'good'. Add a poor solvent (anti-solvent) dropwise until cloudy. step1->step2_clear Clear step2_cloudy Solution is supersaturated. Induce nucleation. step1->step2_cloudy Cloudy step3 Scratch inner wall of flask with a glass rod. step2_clear->step3 step2_cloudy->step3 step4 Add a 'seed' crystal of pure product. step3->step4 No crystals form step5 Cool the solution very slowly. (e.g., in a dewar or insulated box) step4->step5 No crystals form step6 If still an oil, remove solvent and try a different solvent system. step5->step6 Still oils out

Caption: Decision tree for troubleshooting crystallization.

Q: My recrystallized product is still not pure enough. What are the next steps?

A: A single recrystallization may not be sufficient if the initial purity was low or if an impurity has very similar solubility properties.

Solutions:

  • Second Recrystallization: Perform another recrystallization, but consider using a different solvent or solvent pair. This can change the solubility dynamics and potentially exclude the persistent impurity. For example, if you first used ethyl acetate/hexane, try isopropanol or toluene.[13]

  • Charcoal Treatment: If the impurity is a colored, non-polar substance, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb it.

  • Final Polish with Chromatography: If recrystallization fails to remove a stubborn impurity, a final, rapid "polishing" step using flash column chromatography (often called a "silica plug") can be very effective. Dissolve the material in a minimal amount of solvent, pass it through a short column of silica gel, and elute with a suitable solvent to quickly remove the last traces of impurities.

General Purification Workflow

The following diagram outlines a comprehensive strategy for purifying 3-(1-naphthalenyloxy)-1-phenyl-1-propanol from a crude reaction mixture.

G A Crude Reaction Mixture B Aqueous Workup / Extraction (Removes salts, water-soluble impurities) A->B C Crude Organic Product B->C D TLC / HPLC Analysis (Assess purity & complexity) C->D E Column Chromatography (Silica Gel, Hexane/EtOAc gradient) D->E Purity <95% or multiple impurities H Recrystallization (e.g., from Isopropanol or Ethyl Acetate/Hexane) D->H Purity >95% with one major impurity F Combine Pure Fractions (Monitor by TLC) E->F G Solvent Evaporation F->G G->H I Drying Under Vacuum H->I J Pure Crystalline Product (>99.5% Purity) I->J

Caption: Recommended multi-step purification workflow.

References
  • Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. (2013). SciELO. Available at: [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? (2023). Pharmaffiliates. Available at: [Link]

  • Naftopidil, KT 611. (2021). New Drug Approvals. Available at: [Link]

  • Troubleshooting - The Pharma Master. (n.d.). Available at: [Link]

  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Available at: [Link]

  • 3-phenyl-1-propanol. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Column chromatography. (n.d.). University of Alberta. Available at: [Link]

  • Naftopidil - Asahi Kasei Pharma. (n.d.). AdisInsight.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD.
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem. Available at: [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.).
  • The 3-phenylpropanol biosynthetic pathways. (n.d.).
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem. Available at: [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of Missouri–St. Louis.
  • Column Chromatography. (n.d.). Magritek. Available at: [Link]

  • Three different types of chirality-driven crystallization within the series of uniformly substituted phenyl glycerol ethers. (n.d.).
  • 3-(1-Naphthalenyloxy)
  • Column Chromatography. (2022). YouTube. Available at: [Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). SRIRAMCHEM.
  • What Makes a Branched Aromatic Compound a Crystalliz
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of Massachusetts.
  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol API. (n.d.).
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Semantic Scholar.
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Technical Support Center: Stability Testing of Dapoxetine Impurity Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of dapoxetine impurity standards. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to ensure the scientific integrity and robustness of your stability programs for dapoxetine.

Introduction: The Critical Role of Impurity Standard Stability

This guide provides a structured approach to designing, executing, and troubleshooting stability studies for dapoxetine impurity standards, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the stability testing of dapoxetine impurity standards.

Q1: What are the primary degradation pathways for dapoxetine that I should be aware of when studying its impurities?

A: Dapoxetine is susceptible to degradation under several conditions, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Studies have shown that dapoxetine can degrade under both acidic and alkaline conditions.[5][6] One study noted that while dapoxetine hydrochloride is relatively stable in 1N HCl and 1N NaOH, prolonged exposure or harsher conditions can lead to degradation.[7]

  • Oxidation: Dapoxetine is particularly susceptible to oxidation.[6] One of the major oxidative and metabolic degradation products is dapoxetine-N-oxide. This N-oxide can further undergo Cope elimination to form geometrical isomers of cinnamyloxynaphtalenes.[8][9]

  • Photostability: While some studies suggest dapoxetine is stable under UV light, it is crucial to perform photostability studies as per ICH Q1B guidelines to confirm this for your specific impurity standards and drug product.[2][6]

Understanding these pathways is critical for developing a stability-indicating analytical method capable of separating the main compound from all potential degradation products.[10]

Q2: What are the recommended storage conditions for dapoxetine impurity standards?

A: The storage conditions for dapoxetine impurity standards should be based on their physical and chemical properties, as indicated by the supplier's Certificate of Analysis and Safety Data Sheet (SDS).[11] In the absence of specific instructions, the following general guidelines, derived from ICH Q1A(R2), can be applied for long-term stability studies.[3][12]

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months
or 30°C ± 2°C65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Refrigerated 5°C ± 3°CN/AAs appropriate
Frozen -20°C ± 5°CN/AAs appropriate

Table 1: General Stability Storage Conditions based on ICH Q1A(R2).[3][12][13][14]

For highly sensitive or hygroscopic impurity standards, storage in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and protected from light is recommended. Many suppliers recommend storing dapoxetine standards at -20°C for long-term stability, often for periods of four years or more.[15]

Q3: How do I develop a suitable stability-indicating HPLC method for dapoxetine and its impurities?

A: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) and its impurities in the presence of degradation products. The development and validation of such a method are crucial.

Key Steps:

  • Column and Mobile Phase Selection: Reverse-phase HPLC is commonly used. A C18 column is often a good starting point.[16][17] Mobile phases typically consist of a buffer (e.g., ammonium acetate, potassium dihydrogen phosphate, or triethylamine) and an organic modifier like acetonitrile.[6][18]

  • Forced Degradation Studies: To prove the method is stability-indicating, you must subject a solution of dapoxetine to forced degradation (stress testing).[5][19] This involves exposing it to harsh conditions such as:

    • Acid hydrolysis (e.g., 0.1M HCl)

    • Base hydrolysis (e.g., 0.1M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Thermal stress (e.g., 60°C)

    • Photolytic stress (exposure to UV and visible light as per ICH Q1B)

  • Peak Purity Analysis: After stress testing, analyze the samples using your developed HPLC method with a photodiode array (PDA) detector. The peak purity analysis should confirm that the dapoxetine peak is spectrally pure and that there is no co-elution with any degradation products.

A typical starting point for an HPLC method could be:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Buffer (e.g., 0.1% Trifluoroacetic acid in water) in a gradient or isocratic mode
Flow Rate 1.0 mL/min
Detection UV at ~292 nm

| Injection Volume | 10-20 µL |

Table 2: Example HPLC Method Parameters for Dapoxetine Analysis.[16][17][20]

Q4: My impurity standard shows a decrease in purity over time. What is the acceptable limit for this change?

A: There is no single universal limit for the degradation of an impurity standard. The acceptance criteria should be established based on several factors:

  • The nature of the standard: Primary reference standards should exhibit very high stability. Working standards may have slightly wider acceptance criteria.

  • The analytical method's variability: The observed change should be statistically significant when compared to the precision of the analytical method.

  • Intended use: The standard must remain suitable for its intended purpose throughout its life, which is to accurately identify and quantify impurities.

Any significant change in the purity of a reference standard should trigger an investigation. A re-qualification of the standard against a primary or freshly prepared standard is often necessary. The re-test period for a drug substance is established by evaluating the stability data, and a similar principle applies to the impurity standards.[21]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your stability studies.

Problem 1: Out-of-Specification (OOS) Result for Impurity Standard Purity
  • Symptom: The purity of the impurity standard, when tested at a specific stability time point, falls below the pre-defined acceptance criteria.

  • Potential Causes & Solutions:

    Potential Cause Investigative Action & Solution
    Laboratory Error Conduct a thorough laboratory investigation.[22][23] Check for calculation errors, incorrect standard preparation, equipment malfunction (e.g., balance, glassware), or deviations from the analytical procedure. If a clear laboratory error is identified, the initial OOS result can be invalidated, and the test can be repeated.[23]
    Analytical Method Issue Review the system suitability test (SST) results for the run. If SST failed, the analytical run is invalid. Investigate potential issues with the mobile phase preparation, column performance, or detector response.
    Sample Handling/Storage Error Verify that the correct sample was pulled from the stability chamber and that it was handled correctly prior to analysis (e.g., allowed to equilibrate to room temperature). Confirm that there were no excursions in the stability chamber's temperature or humidity.
    True Degradation of the Standard If no laboratory or system errors are found, the OOS result may indicate actual degradation of the impurity standard. The investigation should then focus on understanding the degradation pathway. This may involve identifying the new degradation products and re-evaluating the storage conditions and re-test period for the standard.[21]
Problem 2: Appearance of New, Unidentified Peaks in the Chromatogram
  • Symptom: During the stability study of an impurity standard, a new peak that was not present at the initial time point appears in the HPLC chromatogram.

  • Potential Causes & Solutions:

    Potential Cause Investigative Action & Solution
    Contamination Ensure proper cleaning of glassware and injection vials. Analyze a blank (diluent) injection to rule out contamination from the solvent or system.
    Degradation of the Standard This is a likely cause in a stability study. The new peak could be a degradation product of the impurity standard itself.
    Interaction with Excipients (if in a formulation) If the impurity standard is part of a spiked placebo formulation, the new peak could result from an interaction between the impurity and an excipient.
  • Next Steps for Identification:

    • Relative Retention Time (RRT): Calculate the RRT of the new peak relative to the main impurity peak. This can help in tracking the impurity across different runs.

    • Mass Spectrometry (LC-MS): The most effective way to identify an unknown peak is to use LC-MS to determine its mass-to-charge ratio (m/z). This provides crucial information about its molecular weight and potential structure.[1]

    • Forced Degradation Comparison: Compare the chromatogram with those from the forced degradation studies of dapoxetine. The new peak may correspond to a known degradant.

Experimental Workflow and Data Management

Workflow for Handling Out-of-Specification (OOS) Results

The following diagram illustrates a logical workflow for investigating an OOS result during the stability testing of an impurity standard, in line with FDA guidelines.[24]

OOS_Workflow cluster_0 Phase I: Laboratory Investigation cluster_1 Phase II: Full-Scale Investigation OOS OOS Result Obtained Notify Notify Supervisor Immediately OOS->Notify Lab_Check Phase Ia: Checklist-Guided Laboratory Investigation (Analyst & Supervisor) Notify->Lab_Check Error_Found Assignable Cause Found? Lab_Check->Error_Found Invalidate Invalidate Initial Result. Correct Error. Repeat Analysis. Error_Found->Invalidate  Yes No_Error No Assignable Cause Found Error_Found->No_Error No   Report_Phase1 Document Phase I Findings Invalidate->Report_Phase1 Full_Investigation Initiate Full OOS Investigation (QA, Production, R&D) No_Error->Full_Investigation Hypothesis_Testing Formulate Hypothesis. Define Retesting Plan. Full_Investigation->Hypothesis_Testing Retest Conduct Retesting (e.g., different analyst, fresh sample) Hypothesis_Testing->Retest Results_Confirm_OOS Results Confirm OOS? Retest->Results_Confirm_OOS Conclude_OOS Conclude Investigation. Identify Root Cause. Implement CAPA. Results_Confirm_OOS->Conclude_OOS  Yes Conclude_Inconclusive Results are Inconclusive or Pass. Evaluate Data. Justify Conclusion. Results_Confirm_OOS->Conclude_Inconclusive No  

Caption: Workflow for Investigating OOS Results.

References

  • Finished Product Stability OOS Procedure. (n.d.). Scribd. Retrieved from [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Raju, N. A., et al. (2012). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Sciex. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

  • Soliman, S. M., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic Degradation Products, Kinetic Study and Application in Pharmaceutical Dosage Forms. Pharmaceutical Analytical Acta, 8(12). Retrieved from [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Data Integrity Considerations When Handling OOS Results in Stability Testing. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Managing Out-of-Specification, Out-of-Trend or Unexpected Test Results. Retrieved from [Link]

  • Darcsi, A., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 195-200. Retrieved from [Link]

  • Darcsi, A., et al. (2016). Structure elucidation of a process-related impurity of dapoxetine. Journal of Pharmaceutical and Biomedical Analysis, 117, 428-433. Retrieved from [Link]

  • Tantawy, M. A., et al. (2021). Results of forced degradation studies of laboratory-made tablets. ResearchGate. Retrieved from [Link]

  • Wróblewski, K., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Metabolites, 11(10), 668. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Retrieved from [Link]

  • Sahoo, S. K., et al. (2012). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. Retrieved from [Link]

  • Patel, D. B., et al. (2011). A rapid and sensitive RP-HPLC method for routine analysis of Dapoxetine HCl in a pharmaceutical formulation (Priligy®). International Journal of Pharmaceutical Sciences Review and Research, 6(2), 77-80. Retrieved from [Link]

  • Kumar, A., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences, 10(10), 21-35. Retrieved from [Link]

  • Modality Solutions. (2026, January 7). Conducting A Medical Device Stability Study: A Practical Guide. Retrieved from [Link]

  • FDA. (2006). Guidance for Industry: Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

  • Veeprho. (n.d.). Dapoxetine Impurities and Related Compound. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 203-210. Retrieved from [Link]

  • SynZeal. (n.d.). Dapoxetine Impurities. Retrieved from [Link]

  • EDRA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Regulatory Authority. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • EMA. (2023). Guideline on stability testing for applications for variations to a marketing authorisation. European Medicines Agency. Retrieved from [Link]

  • Autech. (2025, August 26). Dapoxetine Powder MSDS & Safety Guidelines: Handling and Storage Best Practices. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Naphthalenyloxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on the analysis of naphthalenyloxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their chromatographic experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding HPLC peak tailing, providing concise and actionable answers.

What is HPLC peak tailing?

In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can compromise the accuracy of peak integration and quantification, and reduce the resolution between adjacent peaks.

Why are my naphthalenyloxy compound peaks tailing?

Naphthalenyloxy compounds, which possess a bulky aromatic system and often polar functional groups (like a carboxylic acid in naphthalenyloxyacetic acid), are prone to secondary interactions with the stationary phase. The most common cause of peak tailing for such compounds is the interaction between basic sites on the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[2][3][4]

How is peak tailing measured?

Peak tailing is typically quantified using the USP tailing factor (T), which is a measure of peak asymmetry. A tailing factor of 1 indicates a perfectly symmetrical peak. Values greater than 1 signify peak tailing, and many analytical methods require the tailing factor to be below a certain limit, often 2.

Can the mobile phase pH cause peak tailing?

Yes, the mobile phase pH is a critical factor.[2] If the pH is close to the pKa of your naphthalenyloxy compound, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or tailing.[2][5] Additionally, at mid-range pH values (typically > 3), residual silanol groups on the silica surface become ionized and can strongly interact with basic analytes, causing significant tailing.[2][6]

Does the HPLC column itself contribute to peak tailing?

Absolutely. The choice of HPLC column is paramount. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups and trace metal contaminants, which can lead to severe peak tailing for basic or polar compounds.[1][7] Modern, high-purity, Type B silica columns, especially those with effective end-capping, are designed to minimize these secondary interactions.[1][7]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues for naphthalenyloxy compounds, grounded in scientific principles.

Systematic Troubleshooting Workflow

When encountering peak tailing, a logical and systematic approach is crucial to efficiently identify and resolve the root cause. The following flowchart outlines a recommended workflow.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks hardware_issue Suspect Hardware/System Issue check_all_peaks->hardware_issue Yes chemical_issue Suspect Chemical Interactions check_all_peaks->chemical_issue No all_peaks_path Yes check_frit Check for blocked column frit hardware_issue->check_frit check_tubing Inspect tubing for excessive length/dead volume check_frit->check_tubing check_void Check for column void check_tubing->check_void no_peaks_path No mobile_phase_opt Optimize Mobile Phase chemical_issue->mobile_phase_opt stationary_phase_opt Evaluate Stationary Phase chemical_issue->stationary_phase_opt sample_prep_opt Review Sample Preparation chemical_issue->sample_prep_opt

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Mobile Phase Optimization: The First Line of Defense

The mobile phase composition plays a pivotal role in controlling peak shape. Optimizing the mobile phase is often the most effective and least invasive way to mitigate peak tailing.

The Critical Role of pH

Causality: The ionization state of both the naphthalenyloxy analyte and the stationary phase silanol groups is dictated by the mobile phase pH. At a pH above 3, silanol groups (Si-OH) on the silica surface deprotonate to form anionic silanates (Si-O⁻).[2][6] If your naphthalenyloxy compound has a basic functional group (e.g., an amine), it will be protonated and positively charged. This leads to a strong secondary ionic interaction, causing significant peak tailing.[4]

Experimental Protocol: pH Adjustment

  • Determine the pKa of your naphthalenyloxy compound.

  • Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present.[5][8]

  • For basic naphthalenyloxy compounds, lower the mobile phase pH to a range of 2.5-3.0. This protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[4][6]

  • Use a suitable buffer (e.g., phosphate or formate) to maintain a constant pH throughout the analysis.[2][9]

Buffer Concentration and Type

Causality: An inadequate buffer concentration can lead to pH shifts on the column, especially when the sample is injected in a solvent with a different pH, resulting in peak distortion.[9] The buffer ions themselves can also interact with the stationary phase and mask residual silanol groups, thereby improving peak shape.[9]

Experimental Protocol: Buffer Optimization

  • Start with a buffer concentration of 10-25 mM for UV-based detection.[10]

  • If peak tailing persists, increase the buffer concentration. This can help to better mask the residual silanol groups.[6]

  • Consider the buffer type. Phosphate buffers are effective at masking silanols.[9] For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary, though they may have lower buffering capacity and ionic strength, which can sometimes lead to poorer peak shapes for basic compounds compared to non-volatile buffers.[11]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionSuitability for LC-MS
Formic Acid 0.1% (v/v)Lowers pH to protonate silanols.Excellent
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)Acts as an ion-pairing agent and lowers pH.Good (can cause ion suppression)
Ammonium Formate 5-20 mMProvides buffering and can improve peak shape.Excellent
Phosphate Buffer 10-50 mMExcellent buffering capacity and masks silanols.Not suitable (non-volatile)
Stationary Phase Interactions: Choosing the Right Column

If mobile phase optimization does not resolve the issue, the problem may lie with the stationary phase itself.

The Impact of Residual Silanols and End-capping

Causality: Even after bonding the C18 or other hydrophobic chains to the silica support, unreacted silanol groups remain.[12] These residual silanols are a primary cause of secondary interactions leading to peak tailing.[3][12] End-capping is a process where these residual silanols are reacted with a small, less reactive silane (like trimethylsilane) to block them.[7]

Caption: Effect of end-capping on silanol interactions.

Experimental Protocol: Column Selection and Care

  • Use a modern, high-purity Type B silica column. These columns have a lower metal content and more homogenous surface, which reduces peak tailing.[7]

  • Select a column with robust end-capping. This is crucial for analyzing basic or polar compounds like many naphthalenyloxy derivatives.[2][4]

  • Consider columns with alternative bonding. Polar-embedded or polar-endcapped columns can provide additional shielding of residual silanols, improving peak shape for basic compounds.[2][13]

  • Be mindful of column history. A column that has been used extensively, especially at high pH, may have stationary phase degradation and exposed silanols, leading to increased tailing. If this is suspected, replace the column.

Hardware and System Effects: Eliminating Extraneous Contributions

Sometimes, the source of peak tailing is not chemical but physical, related to the HPLC system itself. These issues typically affect all peaks in the chromatogram.

Extra-Column Volume and Dead Volume

Causality: Excessive volume between the injector and the detector that is outside of the column can cause band broadening and peak tailing. This includes long or wide-bore connecting tubing and improperly fitted connections.[2]

Experimental Protocol: System Optimization

  • Minimize tubing length and internal diameter. Use narrow-bore tubing (e.g., 0.005" I.D.) for all connections between the injector, column, and detector.[2]

  • Ensure all fittings are properly seated. A small gap in a fitting can create a void, leading to peak distortion.

  • If a guard column is used, ensure it is packed efficiently and not contaminated. Remove the guard column to see if peak shape improves; if it does, replace the guard column.

Column Voids and Blocked Frits

Causality: A void at the head of the column, caused by mechanical shock or dissolution of the silica bed under harsh pH conditions, can disrupt the sample band and cause peak tailing or splitting.[6] Similarly, a partially blocked inlet frit can distort the flow path.[14]

Experimental Protocol: Column Maintenance

  • If a void is suspected, you can sometimes reverse the column and flush it at a low flow rate. This may help to resettle the packing material. However, this is often a temporary fix, and column replacement is recommended.

  • To address a blocked frit, reverse-flush the column (if the manufacturer's instructions permit). [14]

  • Always filter your samples and mobile phases to prevent particulate matter from reaching the column. Using an in-line filter is also a good preventative measure.[14]

Sample-Specific Issues

The properties of the sample itself can also contribute to peak tailing.

Sample Overload

Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak tailing.

Experimental Protocol: Optimizing Sample Load

  • Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original injection was likely overloaded.

  • Reduce the injection volume. This is another way to decrease the mass of analyte on the column.[15]

Sample Solvent Effects

Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.

Experimental Protocol: Matching Sample Solvent to Mobile Phase

  • Whenever possible, dissolve the sample in the initial mobile phase. [8]

  • If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Keep the injection volume small to minimize the effect of the sample solvent.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for naphthalenyloxy compounds and other challenging analytes, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from [Link]

  • Hawach Scientific. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1-Naphthol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 1-naphthol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of 1-Naphthol Alkylation

The alkylation of 1-naphthol is a fundamental reaction in organic synthesis, pivotal for the creation of a wide array of valuable compounds, from pharmaceuticals to advanced materials. However, the ambident nucleophilic nature of the naphthoxide ion presents a significant challenge: the competition between O-alkylation (ether formation) and C-alkylation (ring alkylation). Achieving high yield and selectivity for the desired product requires a nuanced understanding of the interplay between various reaction parameters. This guide will equip you with the knowledge to control these factors and troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 1-naphthol, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired alkylated 1-naphthol is one of the most common frustrations in the lab. The root causes can often be traced back to incomplete reaction or degradation of reactants.

Possible Cause Underlying Science & Explanation Troubleshooting Steps
Incomplete Deprotonation of 1-Naphthol The reaction initiates with the deprotonation of the hydroxyl group to form the nucleophilic naphthoxide ion. If the base is not strong enough or is used in insufficient quantity, a significant portion of the 1-naphthol will remain unreacted.1. Select a Stronger Base: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).2. Ensure Stoichiometry: Use at least a slight excess (1.1-1.5 equivalents) of the base to drive the deprotonation to completion.3. Verify Base Quality: Bases like NaH can be deactivated by moisture. Use freshly opened or properly stored base.
Low Reactivity of the Alkylating Agent The rate of the SN2 reaction is highly dependent on the leaving group ability of the alkylating agent.1. Choose a Better Leaving Group: The reactivity order for alkyl halides is I > Br > Cl > F. If your reaction is sluggish with an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] 2. Consider Alkyl Tosylates/Mesylates: These are excellent leaving groups and can significantly enhance the reaction rate.
Unsuitable Solvent The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the naphthoxide.1. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are highly recommended for Williamson ether synthesis.[2] They solvate the cation of the base but leave the naphthoxide anion relatively "naked" and highly nucleophilic.
Reaction Temperature is Too Low Like most chemical reactions, the rate of alkylation is temperature-dependent.1. Increase the Reaction Temperature: Gently warm the reaction mixture. Monitor the reaction progress by TLC to avoid decomposition or side reactions at elevated temperatures.
Issue 2: Poor Selectivity (Mixture of O- and C-Alkylated Products)

The formation of a mixture of O- and C-alkylated products is a direct consequence of the delocalization of the negative charge onto the naphthalene ring in the naphthoxide ion. Controlling the regioselectivity is paramount for a clean reaction.

Possible Cause Underlying Science & Explanation Troubleshooting Steps
Use of Protic Solvents Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom of the naphthoxide, effectively "shielding" it and reducing its nucleophilicity. This can favor attack from the less hindered and more "soft" carbon nucleophiles of the ring.[2]1. Employ Polar Aprotic Solvents: As mentioned previously, DMF, DMSO, and acetonitrile will favor O-alkylation by enhancing the reactivity of the oxygen anion.[2]
Counter-ion Effects The nature of the cation from the base can influence the aggregation of the ion pairs and the availability of the oxygen anion for reaction.1. Consider Cesium Carbonate (Cs₂CO₃): The large, soft cesium cation is known to promote O-alkylation, a phenomenon known as the "cesium effect."
Phase-Transfer Catalysis (PTC) Not Utilized PTC is a powerful technique to enhance O-alkylation selectivity. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the naphthoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides. This "naked" anion in the organic phase is highly reactive at the oxygen atom.1. Implement Phase-Transfer Catalysis: Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336®. This is particularly effective in solid-liquid or liquid-liquid biphasic systems.
Issue 3: Formation of Side Products

Besides the desired alkylated product, other species may be formed, complicating purification and reducing the overall yield.

Possible Cause Underlying Science & Explanation Troubleshooting Steps
Elimination Reaction of the Alkyl Halide If a secondary or tertiary alkyl halide is used, the basic conditions can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[1]1. Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination. If a secondary alkyl group is required, consider alternative synthetic routes.
Dialkylation If the C-alkylated product is formed, its phenolic hydroxyl group can be subsequently O-alkylated under the reaction conditions.1. Optimize for O-Alkylation: By following the steps to maximize O-alkylation selectivity, the formation of the C-alkylated intermediate is minimized, thus preventing subsequent dialkylation.
Decomposition at High Temperatures 1-Naphthol and its derivatives can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities.1. Careful Temperature Control: Monitor the reaction temperature closely and avoid excessive heating. Use an oil bath for uniform temperature distribution.

Visualizing Key Concepts

To better understand the critical aspects of 1-naphthol alkylation, the following diagrams illustrate the competitive reaction pathways and a general workflow for reaction optimization.

G cluster_0 Reaction Initiation cluster_1 Competitive Alkylation Pathways cluster_2 Favorable Conditions 1-Naphthol 1-Naphthol Naphthoxide Ion Naphthoxide Ion 1-Naphthol->Naphthoxide Ion + Base O-Alkylated Product O-Alkylated Product Naphthoxide Ion->O-Alkylated Product + R-X (Ether Formation) C-Alkylated Product C-Alkylated Product Naphthoxide Ion->C-Alkylated Product + R-X (Ring Alkylation) Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->O-Alkylated Product PTC PTC PTC->O-Alkylated Product Protic Solvent Protic Solvent Protic Solvent->C-Alkylated Product

Caption: O- vs. C-Alkylation Pathways for 1-Naphthol.

G start Define Target Product (O- or C-Alkylated) select_reagents Select Reagents: 1-Naphthol Alkylating Agent (R-X) Base start->select_reagents select_conditions Select Conditions: Solvent Temperature Catalyst (optional) select_reagents->select_conditions run_reaction Run Initial Reaction select_conditions->run_reaction analyze Analyze Results (TLC, GC, NMR) run_reaction->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Optimize Conditions: Concentration, Temp., Time troubleshoot->optimize Yes end Successful Synthesis troubleshoot->end No optimize->run_reaction

Caption: General Workflow for 1-Naphthol Alkylation Optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for selective O-alkylation of 1-naphthol?

A1: For selective O-alkylation, polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the naphthoxide anion.[2] Acetonitrile is also a suitable option.

Q2: Can I use sodium hydroxide (NaOH) as a base for 1-naphthol alkylation?

A2: While NaOH can be used, it is often not the ideal choice for reactions sensitive to water, as it is typically used as an aqueous solution. The presence of water, a protic solvent, can favor C-alkylation. For highly selective O-alkylation, stronger, anhydrous bases like sodium hydride (NaH) are generally preferred. However, in a phase-transfer catalysis (PTC) system, aqueous NaOH can be very effective.

Q3: How does Phase-Transfer Catalysis (PTC) improve O-alkylation selectivity?

A3: In a typical PTC setup for 1-naphthol alkylation, the naphthoxide anion is generated in an aqueous or solid phase. The phase-transfer catalyst, a quaternary ammonium or phosphonium salt, forms an ion pair with the naphthoxide. This lipophilic ion pair is then transferred into the organic phase containing the alkylating agent. In the non-polar environment of the organic phase, the naphthoxide anion is poorly solvated and highly reactive, leading to a rapid SN2 reaction on the oxygen atom. This method often leads to cleaner reactions and higher yields of the O-alkylated product.

Q4: My reaction turns dark brown/black. What is happening and how can I prevent it?

A4: 1-Naphthol and its derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of air and base. This oxidation can lead to the formation of colored, polymeric byproducts. To minimize this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoid unnecessarily high reaction temperatures and prolonged reaction times.

Q5: Is there a "green" or more environmentally friendly approach to 1-naphthol alkylation?

A5: Yes, several green chemistry approaches are being explored. The use of dimethyl carbonate (DMC) as a non-toxic alkylating agent is a promising alternative to hazardous alkyl halides.[3] Additionally, solvent-free reaction conditions, sometimes facilitated by microwave irradiation, can reduce waste and energy consumption.[4][5] The use of recyclable solid catalysts, such as zeolites or ferrites, also aligns with the principles of green chemistry.[6]

Experimental Protocols

The following protocols provide a starting point for your experiments. Remember to always perform a thorough risk assessment before starting any new procedure.

Protocol 1: General Procedure for O-Alkylation of 1-Naphthol via Williamson Ether Synthesis

This protocol is designed to favor the formation of the O-alkylated product.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthol (1.0 eq.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent and Base: Add anhydrous DMF (or DMSO) to dissolve the 1-naphthol. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Naphthoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: O-Alkylation of 1-Naphthol using Phase-Transfer Catalysis (PTC)

This protocol is a practical alternative that often provides high selectivity for O-alkylation.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-naphthol (1.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent and Base: Add a suitable organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH).

  • Reaction: Heat the biphasic mixture to a gentle reflux with vigorous stirring. The efficiency of the PTC reaction depends on the interfacial area, so rapid stirring is crucial.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Grabowska, E., et al. (Year). Synthesis of 2-methyl-1-naphthol over modified iron oxide catalysts. Journal Name, Volume(Issue), pages.
  • Balint, E., et al. (Year). Microwave assisted solid liquid phase alkylation of naphthol. Journal Name, Volume(Issue), pages.
  • Szatmari, I., & Fulop, F. (2004). Synthesis of 1-aminomethyl-2-naphthol derivatives. Journal of Heterocyclic Chemistry, 41(5), 817-820.
  • Shen, A. Y., et al. (1999). Synthesis and hypotensive and bradycardiac activities of 1-amidoalkyl-2-naphthols. Bioorganic & Medicinal Chemistry Letters, 9(13), 1827-1832.
  • Bose, A. K., et al. (2004). Tailored approach of 'Grindstone Chemistry' to chemical reactions on large scale. Tetrahedron Letters, 45(46), 8561-8563.
  • Jain, S. L., et al. (2004). A new, facile, cost-effective and environment-friendly protocol for the synthesis of 1-amidoalkyl-2-naphthols. Green Chemistry, 6(1), 45-47.
  • Nenajdenko, V. G., et al. (2007). Multi-component reactions in organic synthesis. Russian Chemical Reviews, 76(8), 695-731.
  • Valasani, K. R. (2014). A one-pot three component green synthesis of 1-aminoalkyl-2-naphthols using grindstone chemistry. International Journal of Current Microbiology and Applied Sciences, 3(1), 123-129.
  • Kumar, A., et al. (2014). Grindstone chemistry: a green and efficient approach for the synthesis of organic compounds. RSC Advances, 4(101), 58048-58073.
  • Vande, V., et al. (2002). Methane sulphonic acid as an efficient catalyst for the one-pot synthesis of 1-aminoalkyl-2-naphthols. Journal of Chemical Research, Synopses, (8), 382-383.
  • Zumpe, F. L., et al. (2007). The development of multi-component reactions.
  • Kulkarni, S. J., et al. (1998). Alkylation of 1-naphthol with methanol over modified zeolites.
  • Murthy, K. V. V. S. B. S. R., et al. (Year).
  • Yadav, R., & Sakthivel, A. (2016). Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. RSC Advances, 6(1), 1-8.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (2015). Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

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how to resolve enantiomers of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Kaleidoscope Technical Support Center

Topic: How to Resolve Enantiomers of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Welcome to the Kaleidoscope Technical Support Center. This guide is tailored for researchers, scientists, and professionals in drug development facing the challenge of resolving the enantiomers of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. This chiral alcohol presents unique challenges due to its structural characteristics. This document provides a comprehensive, question-and-answer-based troubleshooting guide, blending foundational principles with actionable, field-tested protocols.

Part I: Foundational Knowledge & FAQs

Before delving into troubleshooting, it is crucial to understand the molecule and the common resolution strategies. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol has a single stereocenter at the carbinol carbon, making it a chiral secondary alcohol. The bulky naphthalenyloxy and phenyl groups can influence intermolecular interactions, which are key to successful resolution.

Frequently Asked Questions

Q1: What are the primary methods for resolving the enantiomers of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol?

The three most effective and commonly employed methods for resolving chiral alcohols are:

  • Diastereomeric Crystallization: This classical technique involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers.[1][2] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution (EKR): EKR uses enzymes, most commonly lipases, to selectively catalyze a reaction (typically acylation) on one enantiomer at a much faster rate than the other.[3] This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated.[3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing a Chiral Stationary Phase (CSP) can directly separate the enantiomers. This method is highly effective for both analytical quantification of enantiomeric excess (e.e.) and for preparative-scale separations.[4][]

Q2: How do I choose the best resolution method for my needs?

The choice of method depends on several factors:

  • Scale: For large-scale production, diastereomeric crystallization is often the most cost-effective.

  • Purity Requirements: Chiral chromatography can often provide the highest enantiomeric purity.

  • Development Time: Enzymatic and chromatographic methods can sometimes be developed more rapidly than crystallization methods, which may require extensive screening of resolving agents and solvents.[1][6]

  • Downstream Chemistry: The conditions required to remove the resolving agent or to hydrolyze an ester from EKR must be compatible with the desired enantiomer.

Part II: Troubleshooting Guide: Diastereomeric Crystallization

This method relies on the differential solubility of the formed diastereomeric salts.[1][2] Success is highly dependent on the choice of resolving agent and crystallization solvent.

Logical Workflow for Diastereomeric Crystallization

Caption: Diastereomeric Crystallization Workflow.

Common Issues and Solutions in Diastereomeric Crystallization
Problem Encountered Potential Causes Troubleshooting Strategies
No Crystallization - Inappropriate solvent choice. - Insufficient supersaturation. - Impurities inhibiting crystal nucleation.- Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with anti-solvents like hexanes).[6] - Controlled Cooling: Implement a slow, controlled cooling profile to encourage crystal growth. - Seeding: Introduce a small crystal of the desired diastereomer to induce crystallization.[7]
"Oiling Out" - The melting point of the diastereomeric salt is below the solution temperature.- Lower the Crystallization Temperature: Use a colder bath. - Change Solvent System: Select a solvent in which the salt is less soluble.
Low Diastereomeric Excess (d.e.) - Co-crystallization of both diastereomers.- Recrystallization: Perform one or more recrystallizations of the solid material.[8] - Optimize Stoichiometry: Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) to favor the precipitation of the less soluble diastereomer.[6]
Protocol: Derivatization for Diastereomeric Salt Formation

Since 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is an alcohol, it must first be derivatized to an acidic compound to react with a chiral base, or used with a chiral acid to form diastereomeric esters. A common method is to convert the alcohol to a half-ester of a dicarboxylic acid.[8][9]

  • Half-Ester Formation: React the racemic alcohol with an acid anhydride (e.g., phthalic anhydride or succinic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding phthalate or succinate half-ester.[8][10] This introduces a carboxylic acid handle.

  • Salt Formation: React the resulting racemic acid with an enantiomerically pure chiral base (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine).[1][8]

  • Crystallization: Follow the troubleshooting guide above to crystallize one diastereomeric salt.

  • Liberation of the Enantiomer: After separating the desired diastereomeric salt, hydrolyze it with a strong acid to regenerate the enantiomerically enriched alcohol.[8]

Part III: Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method that leverages the high selectivity of enzymes. Lipases are particularly effective for resolving secondary alcohols via enantioselective acylation.[3][11]

Conceptual Workflow for Enzymatic Kinetic Resolution

EKR_Workflow A Racemic Alcohol (R/S) B Lipase + Acyl Donor A->B A->B Acylation C Separation (e.g., Chromatography) B->C B->C ~50% Conversion D Enriched (R)-Alcohol C->D E Enriched (S)-Ester C->E F Hydrolysis E->F E->F G Pure (S)-Alcohol F->G

Caption: Enzymatic Kinetic Resolution Workflow.

Common Issues and Solutions in EKR
Problem Encountered Potential Causes Troubleshooting Strategies
Low or No Reaction - Inactive enzyme. - Inappropriate solvent.- Enzyme Screening: Test various lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase).[12] - Solvent Choice: Use non-polar organic solvents like hexane or toluene.[12]
Low Enantioselectivity (Low E-value) - Suboptimal enzyme choice. - Non-ideal acyl donor or temperature.- Acyl Donor Screening: The structure of the acyl donor can significantly impact selectivity. Try different vinyl esters like vinyl acetate or vinyl butyrate.[13] - Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity. - Protein Engineering: In advanced cases, site-directed mutagenesis of the enzyme can improve selectivity.[14][15]
Difficult Separation of Product and Substrate - Similar polarities of the alcohol and the resulting ester.- Change Acyl Donor: Using a longer-chain acyl donor (e.g., vinyl laurate) can significantly change the polarity of the ester, facilitating chromatographic separation.

Part IV: Chiral Chromatography

Direct separation by chiral HPLC is often the most straightforward method for both analysis and purification.

Method Development Strategy for Chiral HPLC
  • Column Screening: The selection of the chiral stationary phase (CSP) is the most critical factor.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Daicel's Chiralpak® series) are highly versatile for separating a wide range of chiral compounds, including aromatic alcohols.[16][17]

  • Mobile Phase Optimization:

    • Normal Phase: This is typically the starting point for chiral alcohol separations. A common mobile phase is a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[16] The ratio is adjusted to optimize retention and resolution.

    • Reversed Phase: While less common for this compound class, some CSPs can be operated in reversed-phase mode (e.g., water/acetonitrile or water/methanol).

  • Parameter Adjustment: Fine-tune the separation by adjusting the flow rate and column temperature. Lower temperatures often improve resolution.

V. References

  • Improvement of Yarrowia lipolytica lipase enantioselectivity by using mutagenesis targeted to the substrate binding site. PubMed, 2009-07-06. [Link]

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage, 2019-09-20. [Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 2005. [Link]

  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing, 2021. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed, 2004-03-22. [Link]

  • Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity. The Journal of Organic Chemistry, 1997. [Link]

  • Methods to increase enantioselectivity of lipases and esterases. PubMed, 2002-12. [Link]

  • Improved Enantioselectivity of a Lipase by Rational Protein Engineering. Semantic Scholar, 2002. [Link]

  • Resolution of Racemic Alcohols. LibreTexts. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH, 2011-04-15. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ResearchGate. [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research, 2024-06-12. [Link]

  • Chiral alcohol separation. Reddit. [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts, 2023-08-15. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 2015-02-02. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]

  • 14.3: Chiral Chromatography. Chemistry LibreTexts, 2020-08-20. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts, 2019-02-13. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery, 2010-03-12. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts, 2020-05-30. [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. [Link]

  • (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings. [Link]

  • Synthesis of 3-(p-substituted aryloxy) phenols using CuI and picolinic... ResearchGate. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.

  • 3-phenyl-1-propanol. Organic Syntheses Procedure. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

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Technical Support Center: Minimizing Side Products in Propanolamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propanolamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on maximizing the yield of the desired product while minimizing the formation of common impurities.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions about the synthesis of propanolamines, particularly from the reaction of amines with propylene oxide, which is a cornerstone of industrial and pharmaceutical production.

Q1: What is the primary industrial method for synthesizing propanolamines?

A1: The most common and economically significant method is the aminolysis of propylene oxide (PO). This involves a nucleophilic ring-opening reaction where an amine, such as ammonia or a primary/secondary amine, attacks one of the carbon atoms of the epoxide ring. When ammonia is used, a mixture of monoisopropanolamine (MIPA), diisopropanolamine (DIPA), and triisopropanolamine (TIPA) is typically produced.[1][2] The reaction is highly exothermic and is generally carried out at elevated temperatures (140-155 °C) and pressures (16.0-18.0 MPa) to maintain the reactants in the liquid phase and achieve practical reaction rates.[3]

Q2: What are the most common side products in this synthesis, and how are they formed?

A2: The primary side products arise from two main competing reactions:

  • Over-alkylation: The desired monoisopropanolamine (MIPA) product is itself a nucleophile and can react with additional molecules of propylene oxide. This sequential addition leads to the formation of diisopropanolamine (DIPA) and subsequently triisopropanolamine (TIPA).[1][2] This is the most significant side reaction pathway affecting product selectivity.

  • Hydrolysis of Propylene Oxide: If water is present in the reaction mixture, it can compete with the amine as a nucleophile and attack the propylene oxide. This hydrolysis reaction forms propylene glycol (PG).[2][4] The newly formed PG can then react with more propylene oxide to generate dipropylene glycol (DPG) and higher polyether glycols.[5]

Q3: How does the amine-to-propylene oxide molar ratio critically affect the product distribution?

A3: The molar ratio of the amine to propylene oxide is the single most important factor in controlling the selectivity of the reaction.

  • High Amine:PO Ratio: A significant molar excess of the amine (e.g., ammonia) favors the formation of the mono-substituted product (MIPA). With a large surplus of ammonia, a propylene oxide molecule is statistically more likely to encounter and react with an ammonia molecule than with a MIPA molecule that has already been formed. Industrial processes often use ammonia-to-PO molar ratios between 5:1 and 8:1 to maximize MIPA yield.[1][3]

  • Low Amine:PO Ratio: As the ratio of amine to PO decreases, the concentration of the MIPA product becomes significant relative to the starting amine. This increases the probability of the MIPA reacting with PO, leading to higher yields of DIPA and TIPA.[2] If the goal is to synthesize TIPA, the molar ratio will be adjusted to approximately 1:3 (Amine:PO).[4]

Q4: What is the dual role of water in the reaction?

A4: Water has a complex and dual role in this synthesis. On one hand, it can act as a catalyst, facilitating the ring-opening of the propylene oxide by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.[2] On the other hand, it is a competing nucleophile that leads to the formation of the undesirable byproduct, propylene glycol.[4] Therefore, while the reaction may be slow in anhydrous conditions, an excess of water significantly reduces the yield of the desired propanolamine by consuming the propylene oxide starting material. Precise control of water content is essential for process optimization.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during propanolamine synthesis.

Issue 1: High Levels of Di- and Tri-propanolamines (Over-alkylation)
  • Symptom: Your primary analytical method (e.g., GC-MS) shows a lower-than-expected peak for the target monoisopropanolamine and disproportionately large peaks for di- and/or tri-isopropanolamine.

  • Troubleshooting Workflow:

    G start High DIPA/TIPA Detected q1 Check Amine:PO Molar Ratio start->q1 s1 Increase Molar Excess of Amine. Ensure accurate dosing of PO. q1->s1 Ratio < 5:1? q2 Review Reaction Temperature q1->q2 Ratio OK s1->q2 s2 Lower reaction temperature moderately. High temps can increase rate of secondary reactions. q2->s2 Too High? q3 Evaluate Mixing Efficiency q2->q3 Temp OK s2->q3 s3 Improve agitation. Ensure PO is dispersed quickly to avoid localized high concentrations. q3->s3 Poor? end Problem Resolved: Selectivity Improved q3->end Mixing OK s3->end

    Caption: Troubleshooting workflow for over-alkylation.

  • Root Causes and Solutions

    Potential Root Cause Explanation Recommended Solution
    Incorrect Molar Ratio The most common cause. An insufficient excess of the starting amine allows the product (MIPA) to effectively compete for the propylene oxide (PO). Verify calculations and the accuracy of all material feed systems. Increase the molar ratio of amine to PO; ratios of 5:1 to 8:1 are standard for maximizing MIPA.[1][3]
    Poor Mixing Inefficient agitation can create localized areas with a high concentration of PO. In these "hot spots," the PO quickly consumes the available starting amine, and subsequent reactions with the MIPA product become highly probable. Increase the stirring rate or use a reactor with better baffle design. Consider a metered, subsurface addition of PO into a well-agitated solution of the amine to ensure rapid dispersion.

    | Reaction Temperature Too High | While higher temperatures increase the overall reaction rate, they may disproportionately accelerate the secondary and tertiary amination reactions compared to the primary one, reducing selectivity. | Systematically lower the reaction temperature in small increments (e.g., 5-10 °C) and analyze the product distribution to find the optimal balance between reaction rate and selectivity. |

Issue 2: Significant Formation of Propylene Glycol and its Ethers
  • Symptom: GC analysis reveals a prominent peak corresponding to propylene glycol (PG) and possibly smaller peaks for dipropylene glycol (DPG).

  • Root Causes and Solutions

    Potential Root Cause Explanation Recommended Solution
    Excessive Water Water competes with the amine as a nucleophile, leading to the hydrolysis of propylene oxide to form propylene glycol.[2][4] Use anhydrous grade reactants and solvents where possible. If using aqueous ammonia, ensure the concentration is known and controlled. Dry the reactor thoroughly before use.

    | Inappropriate pH / Catalyst | Acidic conditions can catalyze the hydrolysis of epoxides. While water itself can act as a catalyst, certain acidic catalysts or impurities can exacerbate PG formation. | Ensure the reaction medium is not acidic, unless required by a specific catalytic system. If using a catalyst, ensure it is selective for aminolysis over hydrolysis. |

Part 3: Protocols for Minimizing Side Products
Protocol 1: Optimized Synthesis of Monoisopropanolamine (MIPA)

This protocol describes a laboratory-scale synthesis optimized for high selectivity towards MIPA by controlling stoichiometry and reaction parameters.

Materials:

  • Aqueous Ammonia (28-30%)

  • Propylene Oxide (PO)

  • High-pressure stirred autoclave reactor with temperature and pressure control, and a port for controlled liquid addition.

Methodology:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Charging Ammonia: Charge the autoclave with aqueous ammonia. For a target 8:1 molar ratio of NH₃:PO, calculate the required mass and volume.

  • Inerting: Seal the reactor and purge the headspace with an inert gas like nitrogen to remove air.

  • Heating: Begin stirring and heat the reactor to the target temperature, typically 140-145 °C.[1] The pressure inside the reactor will rise due to the vapor pressure of the ammonia-water mixture.

  • Controlled PO Addition: Once the target temperature is stable, begin the slow, controlled addition of propylene oxide using a high-pressure pump. Maintain a steady addition rate over 1.5 to 3 hours.[3] This prevents a buildup of unreacted PO and helps control the exothermic reaction.

  • Reaction Digest: After the PO addition is complete, maintain the reaction temperature and stirring for an additional 1-2 hours to ensure complete conversion of the propylene oxide.

  • Cooling and Depressurization: Cool the reactor to room temperature. The internal pressure will decrease. Carefully vent any remaining pressure.

  • Product Isolation: Open the reactor and transfer the liquid product mixture. The MIPA, DIPA, and TIPA can be separated from water and unreacted ammonia by fractional distillation.[1]

Protocol 2: GC-MS Analysis of Propanolamine Products

This method provides a baseline for the qualitative and quantitative analysis of the reaction mixture.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude reaction mixture into a GC vial.

  • Add 1 mL of a suitable solvent like methanol or isopropanol.[6]

  • Cap the vial and vortex to ensure a homogeneous solution. Note: For some GC systems, derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the volatility and peak shape of the highly polar amines, though direct analysis is often possible on specialized columns.[6]

GC-MS Conditions:

Parameter Setting
GC Column Agilent CP-Volamine or similar polar column designed for amines (e.g., 15 m x 0.32 mm).[7]
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min).
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio).[6]
Oven Program Start at 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 240 °C. Hold for 5 minutes.
MS Transfer Line 260 °C
Ion Source Temp 230 °C

| Mass Range | Scan m/z 35-350 |

Part 4: Visual Guides
Reaction Pathway Diagram

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ammonia Ammonia (NH3) MIPA Monoisopropanolamine (MIPA) (Desired Product) Ammonia->MIPA + PO1 PO1 Propylene Oxide (PO) DIPA Diisopropanolamine (DIPA) MIPA->DIPA + PO2 PO2 Propylene Oxide (PO) TIPA Triisopropanolamine (TIPA) DIPA->TIPA + PO3 PO3 Propylene Oxide (PO) Water Water (H2O) PG Propylene Glycol (PG) Water->PG + PO4 PO4 Propylene Oxide (PO) DPG Dipropylene Glycol (DPG) PG->DPG + PO5 PO5 Propylene Oxide (PO)

Caption: Main vs. Side Reaction Pathways in Propanolamine Synthesis.

References
  • ResearchGate. Reactions of the industrial relevant propylene oxide producing processes. Available from: [Link]

  • Google Patents. CN1629134A - Process for synthesis of triisopropanolamine.
  • Google Patents. CN1308287C - Process for synthesis of triisopropanolamine.
  • Chemistry Stack Exchange. Reaction of propylene oxide with ammonia or hydrazoic acid. Available from: [Link]

  • NCBI Bookshelf. Propylene Oxide - Some Industrial Chemicals. Available from: [Link]

  • Argonne National Laboratory. Scientists develop green method to produce propylene oxide. Available from: [Link]

  • PubMed. Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Available from: [Link]

  • Google Patents. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Vapourtec. Ring-Opening Polymerization of Propylene Oxide. Available from: [Link]

  • Catalysis and petrochemistry. Catalytic polymerization of propylene oxide. Available from: [Link]

  • ResearchGate. Catalytic polymerization of propylene oxide. Available from: [Link]

  • Agilent. Fast analysis of amines and solvents. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol (Naftopidil)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, commonly known as Naftopidil. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Naftopidil that are susceptible to degradation?

A1: Naftopidil's structure contains several key functional groups that can influence its stability. The secondary alcohol is susceptible to oxidation, the ether linkage can undergo hydrolysis under harsh conditions, and the aromatic naphthalene and phenyl rings can be subject to photolytic degradation.

Q2: What are the expected major degradation pathways for Naftopidil?

A2: Based on its chemical structure, the most probable degradation pathways for Naftopidil are oxidation and hydrolysis.[1]

  • Oxidation: The secondary alcohol group (-CH-OH) can be oxidized to a ketone, forming a propiophenone derivative. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants.[1]

  • Hydrolysis: The ether linkage, while generally stable, can be cleaved under extreme acidic or basic conditions. This would likely yield 1-naphthol and 1-phenyl-1,3-propanediol.

  • Photodegradation: The naphthalene and phenyl rings are chromophores that can absorb UV light, potentially leading to photolytic degradation. The exact products would depend on the specific conditions.

Q3: What analytical techniques are most suitable for studying Naftopidil degradation?

A3: Several chromatographic methods are well-suited for separating and quantifying Naftopidil and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the purity of Naftopidil and monitoring the formation of degradation products that contain a chromophore.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and provides structural information about the degradation products, making it invaluable for their identification and characterization.[3][4]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been developed and validated as a stability-indicating method for the analysis of Naftopidil.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor recovery of Naftopidil from plasma samples during extraction. Inefficient liquid-liquid extraction solvent. Inappropriate pH for extraction.For liquid-liquid extraction, methyl tertiary butyl ether has been shown to be effective.[3][4] Since Naftopidil is a weakly basic drug, adjusting the sample pH to be more basic can improve extraction efficiency into an organic solvent.
Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Co-eluting endogenous components from the sample matrix (e.g., plasma).Optimize the chromatographic separation to better resolve Naftopidil from interfering components.[6] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[6] Employ a more selective sample preparation method, such as solid-phase extraction (SPE), to obtain a cleaner extract.[6]
Inconsistent or no degradation observed in forced degradation studies. Stress conditions are too mild. The drug is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[7] It is important to aim for 5-20% degradation; more than 20% may lead to secondary degradation products that complicate pathway elucidation.[5]
Multiple, poorly resolved peaks in the chromatogram after forced degradation. The formation of several degradation products. Inadequate chromatographic method.Optimize the HPLC/UPLC method, including the mobile phase composition, gradient, column chemistry, and temperature, to improve the resolution between the parent drug and its degradation products.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Naftopidil

Objective: To investigate the potential degradation pathways of Naftopidil under various stress conditions to develop a stability-indicating analytical method.[7]

Methodology:

  • Sample Preparation: Prepare a stock solution of Naftopidil in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60 °C for 24 hours.[1]

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60 °C for 8 hours.[1]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 48 hours.[1]

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.[1]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Naftopidil Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (60°C) prep->therm photo Photolytic (UV light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC/LC-MS dilute->analyze compare Compare to Control analyze->compare

Caption: Workflow for conducting forced degradation studies on Naftopidil.

Proposed Degradation Pathways of Naftopidil

The following diagram illustrates the likely primary degradation pathways of Naftopidil based on its chemical structure and general principles of drug degradation. The identification and structural elucidation of these potential degradation products would require further investigation using techniques like LC-MS/MS.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) Naftopidil Naftopidil (3-(1-naphthalenyloxy)-1-phenyl-1-propanol) Ketone Oxidation Product (3-(1-naphthalenyloxy)-1-phenyl-1-propanone) Naftopidil->Ketone Oxidation [O] Naphthol Hydrolysis Product 1 (1-Naphthol) Naftopidil->Naphthol Ether Cleavage (H+/OH-) Propanediol Hydrolysis Product 2 (1-Phenyl-1,3-propanediol) Naftopidil->Propanediol Ether Cleavage (H+/OH-)

Caption: Proposed primary degradation pathways for Naftopidil.

References

  • ResearchGate. (n.d.). Summary of the degradation study of naftopidil. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Naftopidil? Retrieved from [Link]

  • Elsevier. (2014). Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS. Arabian Journal of Chemistry. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2023). Development and Validation of New Spectrophotometric Methods for the Quantitative Estimation of Naftopidil in Bulk and Pharmaceu. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NAFTOPIDIL IN BULK AND DOSAGE FORM USING RP HPLC. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. Retrieved from [Link]

  • National Institutes of Health. (2020). Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug?. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Naftopidil – Knowledge and References. Retrieved from [Link]

  • Dovepress. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Retrieved from [Link]

  • National Institutes of Health. (2012). The role of naftopidil in the management of benign prostatic hyperplasia. Retrieved from [Link]

  • National Institutes of Health. (2017). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways. A The proposed pathway in.... Retrieved from [Link]

  • Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol. Retrieved from [Link]

  • PubMed. (n.d.). Influence of Naftopidil on Plasma Monoamine Levels and Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia. Retrieved from [Link]

  • PubMed. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Retrieved from [Link]

Sources

Technical Support Center: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical standard, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this standard for creating calibration curves, particularly in HPLC analysis. As an impurity of Dapoxetine, precise and accurate quantification is critical.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your analytical results.

Troubleshooting Guide: Calibration Curve Problems

This section addresses specific issues you may encounter during the preparation and analysis of your calibration curve for 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Issue 1: Poor or Inconsistent Peak Area Response

Symptoms:

  • Non-linear calibration curve (low R² value).

  • Inconsistent peak areas for replicate injections of the same standard.

  • Drifting peak responses over the course of an analytical run.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Dissolution of Standard 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is an off-white solid with limited solubility in some common solvents.[1] Incomplete dissolution will lead to inaccurate standard concentrations.1. Verify Solvent Choice: This standard is slightly soluble in methanol, chloroform, and DMSO.[1] For reversed-phase HPLC, start with methanol or acetonitrile as your primary solvent. 2. Use Sonication: After adding the solvent, sonicate the solution for 5-10 minutes to ensure complete dissolution. 3. Visual Inspection: Hold the volumetric flask up to a light source to visually confirm that no particulate matter remains.
Standard Degradation The stability of the standard in solution is not well-documented. Degradation can occur due to factors like pH, temperature, or light exposure, leading to a decrease in the concentration of the parent analyte.1. Prepare Fresh Standards: Ideally, prepare stock and working standard solutions fresh for each analytical run. 2. Storage Conditions: If standards must be stored, keep them in a refrigerator and protect them from light by using amber vials.[1] 3. Conduct a Stability Study: For routine analysis, perform a short-term stability study by analyzing the same standard solution over 24-48 hours to check for any significant decrease in peak area.
Precipitation in Mobile Phase If the solvent used to dissolve the standard is significantly stronger than the mobile phase, the standard may precipitate upon injection, leading to poor peak shape and inconsistent responses.1. Solvent Matching: Aim to dissolve your standard in a solvent that is of similar or slightly weaker strength than your mobile phase. If a stronger solvent must be used for solubility, keep the injection volume low.
System Suitability Issues Problems with the HPLC system itself, such as leaks, pump issues, or detector malfunction, can cause inconsistent responses.1. Check System Pressure: A fluctuating pressure reading can indicate a leak or air bubbles in the pump. 2. Purge the System: Purge the pump and lines to remove any trapped air. 3. Perform a Blank Run: Inject a blank (mobile phase) to ensure a clean baseline.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Tailing factor greater than 2 or less than 0.9.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.1. Reduce Injection Concentration: Dilute your highest concentration standard and re-inject. If the peak shape improves, you are likely overloading the column.
Secondary Interactions with Column The analyte may be interacting with active sites on the silica backbone of the column, causing peak tailing.1. Mobile Phase pH Adjustment: If using a buffered mobile phase, ensure the pH is appropriate for the analyte. 2. Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize secondary interactions.
Sample Solvent Effects If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.1. Match Sample Solvent to Mobile Phase: As much as possible, dissolve your standards in the mobile phase.
Troubleshooting Workflow Diagram

G cluster_start Start: Calibration Curve Problem cluster_investigation Investigation Path cluster_solutions Potential Solutions start Poor Linearity or Inconsistent Peak Area prep Check Standard Preparation start->prep Is the standard fully dissolved and stable? hplc Check HPLC System start->hplc Is the system performing correctly? method Review Method Parameters start->method Are the method parameters appropriate? sol_prep Remake Standards (Fresh, Sonicate) prep->sol_prep sol_hplc System Maintenance (Purge, Check for Leaks) hplc->sol_hplc sol_method Optimize Method (Solvent Match, Injection Vol.) method->sol_method end_node Problem Resolved sol_prep->end_node sol_hplc->end_node sol_method->end_node

Caption: A logical workflow for troubleshooting calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving the 3-(1-naphthalenyloxy)-1-phenyl-1-propanol standard?

A1: Based on available data, the standard is slightly soluble in methanol, chloroform, and DMSO.[1] For applications in reversed-phase HPLC, it is recommended to start with methanol or acetonitrile. It is crucial to sonicate the solution to ensure complete dissolution.

Q2: How should I store my stock and working standard solutions?

A2: To minimize potential degradation, it is best to prepare solutions fresh for each use. If storage is necessary, store the solutions in a refrigerator, protected from light in amber vials.[1] It is advisable to perform a short-term stability test to confirm that the concentration remains consistent over the storage period.

Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?

A3: Non-linearity at higher concentrations can be due to several factors, including detector saturation or column overload. First, try diluting your higher concentration standards and re-analyzing. If linearity improves, you were likely overloading the column. If the issue persists, check the linear dynamic range of your detector.

Q4: I am seeing extraneous peaks in my chromatograms for the standard solutions. What is the source of these peaks?

A4: Extraneous peaks could be due to contamination of the solvent, degradation of the standard, or carryover from a previous injection. To troubleshoot, inject a solvent blank to check for contamination. If the blank is clean, consider the possibility of standard degradation and prepare a fresh solution. If the issue continues, a more thorough cleaning of the injection port and column may be necessary.

Experimental Protocol: Preparation of a Calibration Curve

This protocol outlines the steps for preparing a robust calibration curve for the quantification of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol using HPLC.

1. Preparation of Stock Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the 3-(1-naphthalenyloxy)-1-phenyl-1-propanol standard into a clean, dry 100 mL amber volumetric flask.

  • Record the exact weight.

  • Add approximately 70 mL of HPLC-grade methanol (or acetonitrile).

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Calculate the exact concentration of the stock solution based on the weight of the standard.

2. Preparation of Working Standard Solutions:

Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in your samples.

Standard Level Volume of Stock Solution (mL) Final Volume (mL) Final Concentration (µg/mL)
10.1101
20.5105
31.01010
42.51025
55.01050

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make at least two injections of a blank (solvent) to ensure no carryover.

  • Inject each working standard in triplicate, starting from the lowest concentration.

  • Record the peak area for each injection.

4. Data Analysis:

  • Calculate the mean peak area for each concentration level.

  • Plot a graph of mean peak area (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable.[3]

Workflow for Calibration Curve Preparation

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Accurately Weigh Standard dissolve 2. Dissolve & Sonicate weigh->dissolve stock 3. Prepare Stock Solution dissolve->stock working 4. Prepare Working Standards (Serial Dilution) stock->working inject 5. Inject Standards (Triplicate) working->inject record 6. Record Peak Areas inject->record plot 7. Plot Peak Area vs. Conc. record->plot regress 8. Linear Regression (R² ≥ 0.995) plot->regress

Caption: Step-by-step workflow for preparing a calibration curve.

References

  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 3-(1-Naphthalenyloxy)-1-Phenyl-1-Propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the critical process of validating analytical methods for the pharmaceutical impurity, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. This guide provides an in-depth comparison of analytical techniques, supported by experimental insights and data, to ensure the quality, safety, and efficacy of pharmaceutical products.

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and quantification of impurities in drug substances and products.[1][2] 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a known process-related impurity of Dapoxetine, a selective serotonin reuptake inhibitor.[3][4][5] Therefore, robust and validated analytical methods are essential for its accurate determination.

This guide will navigate you through the validation of a conventional High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to provide you with the expertise to select and validate the most suitable analytical method for your specific needs.

The Cornerstone of Pharmaceutical Quality: Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6][7] A validated method provides assurance of its accuracy, precision, and reliability, which is fundamental for making informed decisions about product quality. The core parameters of analytical method validation, as outlined by the ICH, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9]

Exemplary Method Validation: HPLC-UV for 3-(1-Naphthalenyloxy)-1-Phenyl-1-Propanol

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Experimental Protocol: HPLC-UV Method Validation

1. Objective: To validate an HPLC-UV method for the quantification of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol in a drug substance.

2. Materials and Reagents:

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol reference standard

  • Dapoxetine hydrochloride drug substance

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade phosphoric acid or other suitable buffer components

3. Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer), pH adjusted. The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV spectral analysis of the analyte (e.g., 210 nm or 224 nm).[10]

4. Validation Parameters and Procedures:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank samples (diluent), placebo samples, and spiked samples containing the analyte and known impurities. The peak for 3-(1-naphthalenyloxy)-1-phenyl-1-propanol should be well-resolved from other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard across a specified range (e.g., LOQ to 150% of the expected impurity level). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by performing recovery studies. Spike a known amount of the analyte into the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the results from the two sets of experiments should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, allowing for good retention and separation through reversed-phase chromatography. The mobile phase composition is a critical parameter that is optimized to achieve a balance between resolution and analysis time. The use of a buffered aqueous phase helps to control the ionization of any acidic or basic functional groups and maintain consistent peak shapes. The validation parameters are chosen to meet the stringent requirements of regulatory agencies, ensuring the method is fit for its intended purpose.[8]

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in terms of sensitivity, selectivity, or speed. Here, we compare HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][11] For a compound like 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, which has a relatively high molecular weight and lower volatility, derivatization may be necessary to increase its volatility and thermal stability.

  • Principle: In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer provides highly selective detection and structural information.

  • Advantages:

    • High Selectivity: The mass spectrometer provides excellent selectivity, allowing for the identification and quantification of analytes even in complex matrices.

    • Structural Elucidation: GC-MS can provide valuable structural information about unknown impurities.

  • Disadvantages:

    • Volatility Requirement: Not suitable for non-volatile or thermally labile compounds without derivatization.

    • Derivatization: The need for derivatization can add complexity to the sample preparation process and introduce potential sources of error.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC is an evolution of HPLC that uses smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity.[12][13] Coupling UPLC with tandem mass spectrometry (MS/MS) provides an exceptionally powerful analytical tool.

  • Principle: UPLC operates on the same principles as HPLC but at higher pressures. The MS/MS detector provides two stages of mass analysis, offering unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

  • Advantages:

    • Superior Sensitivity and Selectivity: UPLC-MS/MS offers significantly lower LOD and LOQ compared to HPLC-UV, making it ideal for trace-level impurity analysis.[14]

    • Faster Analysis Times: The use of smaller particle columns allows for much shorter run times.

    • Structural Information: Provides valuable data for the identification of unknown impurities.

  • Disadvantages:

    • Higher Cost: The instrumentation is more expensive than HPLC-UV systems.

    • Complexity: The operation and maintenance of a UPLC-MS/MS system require a higher level of expertise.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance characteristics of the three analytical techniques for the analysis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. The data presented is a synthesis of information from studies on Dapoxetine and its impurities and should be considered representative.[3][10][13]

Validation Parameter HPLC-UV GC-MS (with derivatization) UPLC-MS/MS
Specificity Good (resolution dependent)ExcellentExcellent
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.0%
LOD ~0.01%~0.005%~0.001%
LOQ ~0.03%~0.015%~0.003%
Analysis Time 15-30 min20-40 min2-5 min

Visualization of Workflows

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development MO Method Optimization MD->MO Initial Parameters VP Write Validation Protocol MO->VP AC Define Acceptance Criteria VP->AC Spec Specificity AC->Spec Lin Linearity & Range AC->Lin Acc Accuracy AC->Acc Prec Precision AC->Prec LOD_LOQ LOD & LOQ AC->LOD_LOQ Rob Robustness AC->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR SOP Standard Operating Procedure VR->SOP

Caption: A typical workflow for analytical method validation.

Decision Tree for Method Selection

Method Selection Decision Tree cluster_0 Initial Assessment cluster_1 Sensitivity & Throughput Needs cluster_2 Method Selection Start Start: Need to analyze 3-(1-naphthalenyloxy)-1-phenyl-1-propanol Volatility Is the analyte volatile or can it be easily derivatized? Start->Volatility Sensitivity Is very high sensitivity (trace level) required? Volatility->Sensitivity No GC_MS Consider GC-MS Volatility->GC_MS Yes Throughput Is high throughput (fast analysis) critical? Sensitivity->Throughput No UPLC_MS Consider UPLC-MS/MS Sensitivity->UPLC_MS Yes HPLC_UV HPLC-UV is a suitable starting point Throughput->HPLC_UV No Throughput->UPLC_MS Yes

Caption: A decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for impurities such as 3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a critical activity in pharmaceutical development and quality control. While HPLC-UV offers a reliable and accessible method, alternative techniques like GC-MS and UPLC-MS/MS provide enhanced selectivity and sensitivity. The choice of the most appropriate method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This guide has provided a framework for understanding and implementing analytical method validation, grounded in scientific principles and regulatory expectations. By following a systematic approach to validation and carefully considering the strengths and weaknesses of different analytical techniques, you can ensure the generation of high-quality, reliable data that supports the development of safe and effective medicines.

References

  • Capillary electrophoresis in pharmaceutical analysis. PubMed.[Link]

  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace.[Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments.[Link]

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  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.[Link]

  • Capillary electrophoresis: theory and pharmaceutical applications. NCF International.[Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.[Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.[Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • Pharmaceutical Applications of Gas Chromatography. Scirp.org.[Link]

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. ScienceDirect.[Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Related Substances Method Validation. Pharmaguideline Forum.[Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate.[Link]

  • Q2(R2) Validation of Analytical Procedures. FDA.[Link]

  • Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Structure elucidation of a process-related impurity of dapoxetine. ResearchGate.[Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. PubMed.[Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | CAS 908291-72-5. Veeprho.[Link]

  • Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05...). ResearchGate.[Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | C19H18O2 | CID. PubChem.[Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. ResearchGate.[Link]

  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica.[Link]

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A Comparative Guide to the Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the efficient and reliable synthesis of key intermediates is paramount. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a valuable scaffold and a known intermediate in the synthesis of pharmacologically active molecules such as the potent selective α1-adrenergic receptor antagonist, Naftopidil. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols derived from established methodologies for analogous compounds, and offer a critical evaluation to inform your synthetic strategy.

Introduction to the Target Molecule

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, with the chemical formula C₁₉H₁₈O₂, is a chiral aromatic ether and alcohol. Its structure incorporates a bulky naphthalenyloxy group and a chiral benzylic alcohol, making it a key building block for introducing these pharmacophoric elements. The presence of a stereocenter necessitates careful consideration of enantioselectivity in its synthesis, particularly for applications in medicinal chemistry where enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for the preparation of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol will be critically examined:

  • The Williamson Ether Synthesis: A classic and straightforward approach to forming the crucial ether linkage.

  • The Mitsunobu Reaction: A powerful and versatile method for achieving the same transformation under milder conditions, particularly noted for its stereochemical control.

  • Epoxide Ring-Opening Strategies: A convergent approach that can offer excellent control over regioselectivity and stereochemistry.

The following table provides a high-level comparison of these three routes, with the understanding that specific yields and conditions for the direct synthesis of the target molecule may vary. The data presented is a composite of reported values for analogous aryloxypropanolamine syntheses.

Parameter Williamson Ether Synthesis Mitsunobu Reaction Epoxide Ring-Opening
Key Reagents 1-Naphthol, 3-halo-1-phenyl-1-propanol, Base (e.g., NaH, K₂CO₃)1-Phenyl-1,3-propanediol, 1-Naphthol, PPh₃, DEAD/DIAD1-Naphthol, Epichlorohydrin (or Styrene Oxide)
Typical Yield 60-85% (estimated)70-90% (estimated)75-95% (estimated)
Stereocontrol Dependent on the stereochemistry of the starting halo-alcohol.Inversion of configuration at the alcohol center.High, dependent on the epoxide and catalyst.
Reaction Conditions Often requires strong bases and elevated temperatures.Mild (typically 0 °C to room temperature).Varies from mild to forcing, depending on the catalyst.
Key Advantages Cost-effective reagents, simple procedure.High stereospecificity (inversion), mild conditions.Convergent, can be highly regioselective and stereoselective.
Key Disadvantages Harsh conditions, potential for elimination side reactions.Stoichiometric phosphine oxide byproduct can complicate purification.Regioselectivity can be an issue, potential for polymerization.

Route 1: The Williamson Ether Synthesis

This venerable reaction remains a workhorse in organic synthesis for its simplicity and the ready availability of starting materials. The core of this method is an Sₙ2 reaction between a deprotonated phenol (phenoxide) and an alkyl halide.

Mechanistic Rationale

The synthesis commences with the deprotonation of 1-naphthol using a suitable base to form the more nucleophilic 1-naphthoxide. This anion then displaces a halide from 3-chloro- or 3-bromo-1-phenyl-1-propanol in a classic Sₙ2 fashion. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to drive the reaction to completion and minimize side reactions. The reaction proceeds with inversion of configuration at the carbon bearing the leaving group, though in this proposed route, the stereocenter is not directly involved in the substitution.

Williamson_Ether_Synthesis naphthol 1-Naphthol naphthoxide 1-Naphthoxide naphthol->naphthoxide Deprotonation base Base (e.g., NaH) base->naphthoxide product 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol naphthoxide->product SN2 Attack halopropanol 3-Halo-1-phenyl-1-propanol halopropanol->product

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol (Representative)
  • Preparation of the Naphthoxide: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1-naphthol (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes.

  • Etherification: A solution of 3-chloro-1-phenyl-1-propanol (1.1 eq.) in anhydrous THF is added to the naphthoxide solution at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when mild conditions and stereochemical control are critical. This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate then deprotonates the phenol, creating a more potent nucleophile. The alcohol (1-phenyl-1,3-propanediol) is then activated by the phosphonium species, converting the hydroxyl group into a good leaving group. Subsequent Sₙ2 attack by the naphthoxide at the primary carbon of the propanediol moiety results in the desired ether with inversion of configuration at the reacting center. The formation of the highly stable triphenylphosphine oxide is a key driving force for the reaction.

Mitsunobu_Reaction reactants 1-Phenyl-1,3-propanediol + 1-Naphthol intermediate Alkoxyphosphonium Intermediate reactants->intermediate reagents PPh3 + DEAD/DIAD reagents->intermediate product 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol intermediate->product SN2 Attack by Naphthoxide byproduct PPh3=O + Reduced DEAD/DIAD intermediate->byproduct

Caption: Mitsunobu Reaction Workflow

Experimental Protocol (Representative)
  • Reaction Setup: To a solution of 1-phenyl-1,3-propanediol (1.0 eq.), 1-naphthol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, is added DIAD (1.5 eq.) dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Route 3: Epoxide Ring-Opening Strategies

The use of epoxides as electrophiles provides a convergent and often highly stereospecific route to 1,2-difunctionalized compounds. For the synthesis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a two-step approach starting from epichlorohydrin is most analogous to the synthesis of related beta-blockers like propranolol.

Mechanistic Rationale

This strategy involves two key steps. First, 1-naphthol is reacted with epichlorohydrin in the presence of a base to form 1-(2,3-epoxypropoxy)naphthalene. This is essentially a Williamson ether synthesis where the naphthoxide attacks the primary carbon of epichlorohydrin, displacing the chloride. In the second step, the resulting epoxide is opened by a phenyl nucleophile, such as that from a Grignard reagent (phenylmagnesium bromide). The nucleophilic attack of the Grignard reagent occurs preferentially at the less sterically hindered terminal carbon of the epoxide, yielding the desired 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Epoxide_Ring_Opening cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening naphthol 1-Naphthol epoxypropoxy 1-(2,3-Epoxypropoxy)naphthalene naphthol->epoxypropoxy epichlorohydrin Epichlorohydrin epichlorohydrin->epoxypropoxy base Base base->epoxypropoxy product 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol epoxypropoxy->product Nucleophilic Attack grignard Phenylmagnesium Bromide grignard->product

A Senior Scientist's Guide to Cross-Validation of Pharmaceutical Impurity Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Risk in Plain Sight

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a direct determinant of patient safety and therapeutic efficacy. The reference standards used to identify and quantify impurities are the gatekeepers of this purity. However, a critical vulnerability often overlooked is the potential variability between impurity standards sourced from different suppliers. An inaccurate or poorly characterized standard can lead to devastating consequences: underestimation of a toxic impurity, rejection of a safe batch, or costly delays in regulatory submissions.

This guide provides a comprehensive, field-proven framework for the rigorous cross-validation of impurity standards from different suppliers. We will move beyond rote procedures to explore the scientific rationale behind each step, ensuring that your validation process is not just a box-ticking exercise, but a robust system for guaranteeing data integrity and regulatory compliance. This is not a rigid template, but a logical workflow designed to be adapted to the specific challenges posed by your molecule and its impurity profile.

The Scientific & Regulatory Imperative: Why We Cross-Validate

The foundation of impurity control is built upon international regulatory guidelines, primarily the ICH Q3A(R2) guideline on Impurities in New Drug Substances.[1][2][3][4] This guidance establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. The United States Pharmacopeia (USP) General Chapter <1086> and European Pharmacopoeia (Ph. Eur.) Chapter 5.10 further reinforce these principles, emphasizing the manufacturer's responsibility to control impurities.[5][6][7][8][9]

Relying on a supplier's Certificate of Analysis (CoA) alone is a significant risk. Discrepancies in synthetic routes, purification methods, and analytical characterization can lead to two standards, purportedly of the same impurity, having different purity profiles or even subtle structural differences. Cross-validation mitigates this risk by establishing unequivocal equivalence between a new (candidate) standard and an existing, well-characterized in-house (primary) standard.

The core objective of cross-validation is to confirm three critical quality attributes:

  • Identity: Is the molecule what it claims to be?

  • Purity: What other components are present and at what levels?

  • Assay (Content): What is the exact concentration of the specified molecule in the material?

A failure in any of these domains can invalidate all subsequent analytical data generated using that standard.

The Cross-Validation Workflow: A Three-Pillar Approach

Our validation strategy is built on the principle of orthogonality , which involves using multiple, independent analytical techniques to measure the same attribute.[10][11][12] This approach provides a high degree of confidence, as it is unlikely that different methods will be biased in the same way.

G cluster_0 Phase 1: Planning & Sourcing cluster_1 Phase 2: Orthogonal Characterization cluster_2 Phase 3: Data Synthesis & Decision P1 Procure Candidate Standard (Supplier B) P2 Gather Documentation (CoA, Synthesis Route) P1->P2 C1 Pillar 1: Identity Confirmation (MS, NMR) P2->C1 C2 Pillar 2: Purity Profiling (HPLC, GC, TGA) P2->C2 C3 Pillar 3: Assay Determination (Mass Balance / qNMR) P2->C3 D1 Compare Data vs. Primary Standard C1->D1 C2->D1 C3->D1 D2 Apply Acceptance Criteria D1->D2 D3 Pass: Qualify Standard for Use D2->D3 Criteria Met D4 Fail: Reject Standard / Investigate D2->D4 Criteria Not Met

Caption: High-level workflow for impurity standard cross-validation.

Pillar 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm that the candidate standard is structurally identical to the primary standard. Relying on a single technique is insufficient. We must employ orthogonal methods to probe the molecule's structure from different analytical perspectives.

Methodology 1: High-Resolution Mass Spectrometry (HRMS)
  • Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. This is a foundational identity test. A mismatch in the accurate mass is a definitive failure.

  • Experimental Protocol:

    • Preparation: Prepare separate solutions of the primary and candidate standards in a suitable solvent (e.g., Methanol/Water) at a concentration of ~1 µg/mL.

    • Infusion: Directly infuse the solutions into a calibrated HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Acquisition: Acquire data in positive and/or negative electrospray ionization (ESI) mode, ensuring a mass accuracy of < 5 ppm.

    • Fragmentation (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural "fingerprint."

    • Comparison: Overlay the full scan mass spectra and the MS/MS fragmentation spectra of the primary and candidate standards.

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the gold standard for structural elucidation.[2][5] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. A direct spectral overlay is the most powerful evidence of structural identity.

  • Experimental Protocol:

    • Preparation: Accurately weigh and dissolve 5-10 mg of each standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in separate, high-quality NMR tubes.

    • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz). Key 2D NMR experiments like COSY and HSQC can be used for further confirmation if needed.

    • Processing: Process the spectra using identical parameters (phasing, baseline correction).

    • Comparison: Overlay the ¹H NMR spectra of the primary and candidate standards. All chemical shifts and coupling patterns must be identical.

Data Summary & Acceptance Criteria for Identity
Technique Parameter Acceptance Criterion
HRMS Accurate MassΔ Mass < 5 ppm between candidate and primary standard.
HRMS (MS/MS) Fragmentation PatternSpectra must be qualitatively identical (same fragments, similar relative intensities).
¹H NMR Spectral OverlayChemical shifts (Δδ) should be within ±0.02 ppm. Coupling patterns and integrations must match.

Pillar 2: Comprehensive Purity Profiling

A supplier's stated purity value is meaningless without understanding how it was measured. It is common for a supplier to use a simple HPLC area percent calculation, which fails to account for non-chromatophoric impurities, residual solvents, or water. Our approach uses orthogonal methods to build a complete picture of all components in the standard.

G TotalPurity Total Purity Profile HPLC HPLC-UV/PDA (Organic & Degradation Impurities) TotalPurity->HPLC assesses GC Headspace GC-FID (Residual Solvents) TotalPurity->GC assesses TGA TGA (Water & Non-Volatile Inorganics) TotalPurity->TGA assesses

Caption: Orthogonal methods for a comprehensive purity assessment.

Methodology 1: HPLC with Photodiode Array (PDA) Detection
  • Causality: A high-resolution gradient HPLC method is essential for separating the main component from structurally similar process impurities and potential degradation products.[13] A PDA detector adds another layer of validation by assessing peak purity across the entire UV spectrum.

  • Experimental Protocol:

    • Method: Use a validated, stability-indicating HPLC method. If one is not available, develop a generic gradient method (e.g., C18 column, mobile phase A: 0.1% Formic Acid in Water, mobile phase B: 0.1% Formic Acid in Acetonitrile; gradient from 5% to 95% B over 30 minutes).

    • Preparation: Prepare solutions of the primary and candidate standards at the same concentration (e.g., 0.5 mg/mL).

    • Analysis: Inject both solutions and acquire chromatograms.

    • Data Review:

      • Compare the retention times of the main peaks.

      • Compare the impurity profiles: Are the same impurities present at similar levels? Are there any new or significantly different impurities?

      • Perform peak purity analysis on the main peak in both chromatograms.

Methodology 2: Headspace Gas Chromatography (GC) for Residual Solvents
  • Causality: Residual solvents from the synthesis and purification process are common impurities that are not detected by HPLC. Headspace GC is the standard method for their quantification, as outlined in USP <467>.

  • Experimental Protocol:

    • Preparation: Accurately weigh a sample of each standard into a headspace vial. Add a suitable diluent (e.g., DMSO, DMF).

    • Analysis: Analyze using a calibrated headspace GC-FID system.

    • Quantification: Quantify any detected solvents against a calibrated standard of those solvents.

Methodology 3: Thermogravimetric Analysis (TGA)
  • Causality: TGA measures weight loss as a function of temperature. It is an excellent tool for quantifying non-volatile components like water and inorganic salts (residue), which are invisible to both HPLC and GC.

  • Experimental Protocol:

    • Setup: Place a small, accurately weighed amount of the standard (5-10 mg) into the TGA pan.

    • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).

    • Interpretation: Analyze the resulting thermogram. Weight loss up to ~150 °C typically corresponds to water or highly volatile solvents. The remaining mass at the end of the run represents non-volatile inorganic impurities (ash).

Data Summary & Acceptance Criteria for Purity
Technique Parameter Supplier A (Primary) Supplier B (Candidate) Acceptance Criterion
HPLC Purity (Area %)99.85%99.75%Δ Purity < 0.5%
HPLC Largest Impurity0.08%0.11%Individual impurities < 0.15%
HPLC Impurity Profile3 impurities detected3 same impurities + 1 newNo new impurities > 0.05%
GC Total Solvents0.10%0.25%Total Solvents < 0.5%
TGA Water Content0.20%0.30%Δ Water < 0.5%
TGA Non-Volatile Residue< 0.05%< 0.05%Residue < 0.1%

Pillar 3: Accurate Assay Determination via Mass Balance

The assay is the true, corrected content of the molecule of interest. It is distinct from HPLC purity. The most robust and scientifically sound method for determining the assay of a primary or secondary reference standard is the mass balance approach .[7][14][15][16][17][18] This method defines the assay as 100% minus the sum of all measured impurities.

Methodology: The Mass Balance Calculation
  • Causality: This approach provides a holistic and accurate value for the content of the main component by accounting for all potential extraneous substances, whether they are organic, inorganic, water, or solvents. It is the method used by pharmacopeias and metrology institutes to certify primary standards.

  • Calculation Protocol:

    • Gather Data: Collate the quantitative data from all orthogonal purity tests performed in Pillar 2.

    • Sum Impurities: Sum the percentage values for all impurity categories.

      • % Total Impurities = (% HPLC Impurities) + (% Water) + (% Residual Solvents) + (% Non-Volatile Residue)

    • Calculate Assay: Subtract the total impurity value from 100%.

      • Assay (% w/w) = 100% - % Total Impurities

Data Summary & Acceptance Criteria for Assay
Parameter Supplier A (Primary) Supplier B (Candidate)
HPLC Purity (100% - sum of other peaks)99.85%99.75%
Water Content (TGA/Karl Fischer)0.20%0.30%
Residual Solvents (GC)0.10%0.25%
Non-Volatile Residue (TGA)0.03%0.04%
Calculated Assay (Mass Balance) 99.62% 99.16%
Relative Assay (% Difference) N/A -0.46%
  • Acceptance Criterion: The calculated assay value for the candidate standard should be within ±1.0% of the primary standard's assay value. In this example, the 0.46% difference is well within the acceptable range. A more stringent limit of ±0.5% may be applied for late-stage or commercial projects.

Final Synthesis: The Qualification Decision

The final step is to synthesize all the data and make a clear, defensible decision.

G Start Synthesized Data from Supplier A vs. Supplier B Identity Identity Confirmed? (HRMS, NMR) Start->Identity Purity Purity Profile Equivalent? (HPLC, GC, TGA) Identity->Purity Yes Fail REJECTED Standard is not equivalent. Notify supplier and investigate root cause. Identity->Fail No Assay Assay Value Agrees? (Mass Balance, Δ < 1.0%) Purity->Assay Yes Purity->Fail No Pass QUALIFIED Candidate standard is equivalent. Assign certified value and expiry. Assay->Pass Yes Assay->Fail No

Caption: Decision-making workflow for standard qualification.

Based on the data presented in our hypothetical case, the candidate standard from Supplier B would be qualified . Its identity is confirmed, its purity profile is comparable with no significant new impurities, and its calculated assay is well within the acceptance limit relative to the primary standard. The qualified standard can now be confidently implemented in routine QC testing.

Conclusion

Cross-validating impurity standards from different suppliers is a foundational activity for ensuring analytical data integrity and, by extension, patient safety. By moving beyond a superficial reliance on a supplier's CoA and adopting a rigorous, orthogonal, three-pillar approach—confirming identity, profiling purity, and calculating a mass-balance assay—researchers and drug developers can build a self-validating system of quality control. This framework not only satisfies regulatory expectations but also embodies the scientific diligence required to bring safe and effective medicines to market.

References

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  • USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

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  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

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  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

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  • National Center for Biotechnology Information. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • American Pharmaceutical Review. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. [Link]

  • YouTube. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications. [Link]

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  • Stats Stack Exchange. (2012). What is the meaning of orthogonal in validation testing?. [Link]

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  • EDQM & USP. (2023). Secondary standards: Considerations in traceability to pharmacopoeial standards. [Link]

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  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

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A Comparative Guide to 3-(1-naphthalenyloxy)-1-phenyl-1-propanol and Other Dapoxetine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a key process-related impurity of Dapoxetine, against other significant impurities encountered during synthesis and degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Dapoxetine.

Introduction: The Critical Role of Impurity Profiling for Dapoxetine

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid absorption and elimination, making it suitable for the on-demand treatment of premature ejaculation.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Pharmaceutical impurities, defined as any component not the API or an excipient, can arise from various stages including synthesis, purification, and storage, or as degradation products.[2]

Regulatory bodies like the International Council on Harmonisation (ICH) mandate stringent control over these impurities. Therefore, a comprehensive understanding of the impurity profile of Dapoxetine is not merely a regulatory hurdle but a fundamental aspect of quality assurance. This guide focuses on 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a significant process-related impurity, and contrasts it with other critical impurities, including chiral isomers and degradation products.

Profiling the Key Intermediate: 3-(1-naphthalenyloxy)-1-phenyl-1-propanol

3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a crucial precursor in several synthetic routes to Dapoxetine. Its structure contains the core backbone of the final Dapoxetine molecule but lacks the terminal N,N-dimethylamino group.

  • Chemical Structure: C₁₉H₁₈O₂[3][4]

  • Molecular Weight: 278.35 g/mol [4][5][6]

  • CAS Number (Racemic): 908291-72-5[3][4][7]

Its presence in the final API typically indicates an incomplete reaction or inefficient purification. As a late-stage intermediate, its physicochemical properties are similar to Dapoxetine, posing a potential challenge for separation and detection. It is sometimes referred to as Dapoxetine Impurity A or Impurity 10.[3][7] The molecule exists as a racemate unless a stereospecific synthesis is employed. The individual (R) and (S) enantiomers are also recognized as distinct impurities.[5][6]

A Comparative Overview of Major Dapoxetine Impurities

Dapoxetine impurities can be broadly classified into two categories: process-related impurities and degradation products. Understanding the origin of each is key to implementing effective control strategies.

  • Process-Related Impurities: These are substances that arise during the synthesis of the API. They include unreacted starting materials, intermediates like 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, by-products from side reactions, and enantiomeric impurities. The most significant chiral impurity is (R)-Dapoxetine, the unwanted enantiomer of the active (S)-Dapoxetine.[8][9]

  • Degradation Products: These impurities form due to the decomposition of the API over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[10][11] A primary degradation pathway for Dapoxetine involves the formation of Dapoxetine N-oxide, which is also a major metabolite.[1][12][13] This N-oxide can undergo further transformation via Cope elimination to yield 1-(2E)-cinnamyloxynaphthalene.[13]

The following table summarizes the key characteristics of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol alongside other notable Dapoxetine impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Impurity Type
3-(1-naphthalenyloxy)-1-phenyl-1-propanol 908291-72-5C₁₉H₁₈O₂278.35Process (Intermediate)
(R)-Dapoxetine119357-36-7 (free base)C₂₁H₂₃NO305.42Process (Chiral)
Dapoxetine N-Oxide1346603-24-4C₂₁H₂₃NO₂321.42Degradation / Metabolite
Desmethyl Dapoxetine119357-18-5C₂₀H₂₁NO291.39Process / Metabolite
Didesmethyl Dapoxetine119357-34-5C₁₉H₁₉NO277.37Process / Metabolite
1-(2E)-CinnamyloxynaphthaleneN/AC₁₉H₁₆O260.33Degradation
3-(1-Naphthalenyloxy)propiophenone41198-42-9C₁₉H₁₆O₂276.33Process (Intermediate)

Formation and Degradation Pathways

The control of impurities begins with understanding their formation. The diagram below illustrates the synthetic relationship of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol to Dapoxetine and the subsequent degradation pathway of the API.

Dapoxetine_Pathways Figure 1: Dapoxetine Synthesis and Degradation Pathways cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway A 3-(1-Naphthalenyloxy) propiophenone B 3-(1-Naphthalenyloxy) -1-phenyl-1-propanol A->B Reduction C (S)-Dapoxetine (API) B->C Amination (e.g., with Dimethylamine) D Dapoxetine N-Oxide C->D Oxidation / Metabolism E 1-(2E)-Cinnamyloxy naphthalene D->E Cope Elimination

Caption: Dapoxetine synthesis intermediate and primary degradation pathway.

Analytical Methodologies for Comparative Analysis

A robust, stability-indicating analytical method is essential to separate and quantify Dapoxetine from its various impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[2][14] The primary challenge lies in achieving adequate resolution between the API and structurally similar impurities, especially the precursor 3-(1-naphthalenyloxy)-1-phenyl-1-propanol and the chiral impurity (R)-Dapoxetine.

Forced Degradation Studies: The Foundation of a Stability-Indicating Method

Before method development, forced degradation studies are performed to intentionally degrade the Dapoxetine API under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis).[11][15] This process generates the likely degradation products, including Dapoxetine N-oxide, ensuring that the developed analytical method can separate these compounds from the parent API. This is a critical step mandated by ICH guidelines to prove the method's specificity.[10]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method synthesized from established literature for the simultaneous determination of Dapoxetine and its key impurities.[9][16][17]

Objective: To develop a single HPLC method for the separation and quantification of (S)-Dapoxetine, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, (R)-Dapoxetine, and Dapoxetine N-oxide.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Reference standards for (S)-Dapoxetine, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, and other relevant impurities.

  • HPLC-grade Acetonitrile and water.

  • Trifluoroacetic acid (TFA) or Ammonium formate.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Lux Cellulose-3, 150 x 4.6 mm, 5 µm) is often required for separating enantiomers.[9] For achiral separations, a C18 column (e.g., 250mm x 4.6 mm, 5µm) is common.[16]

    • Rationale: A chiral column is necessary to resolve (S)-Dapoxetine from its (R)-enantiomer. A high-resolution C18 column provides excellent separation for structurally different process and degradation impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for amine-containing compounds like Dapoxetine.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier providing good elution strength for the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature can improve peak efficiency and reduce analysis time.[9]

  • Detection Wavelength: 224 nm.

    • Rationale: This wavelength provides adequate sensitivity for Dapoxetine and its naphthalenyloxy-containing impurities.[9]

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 40 60
    25 20 80

    | 30 | 60 | 40 |

    • Rationale: A gradient elution is crucial for separating compounds with different polarities, from the more polar degradation products to the less polar API and process impurities, within a reasonable runtime.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the Dapoxetine API sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Prepare individual stock solutions of each impurity reference standard at 0.1 mg/mL.

  • Create a resolution solution (spiked sample) by spiking the API sample solution with small amounts of each impurity to a final concentration of ~0.15% relative to the API concentration. This is used to confirm the separation and identify peaks.

4. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Impurity Analysis Workflow

The logical flow from sample receipt to final impurity characterization is a systematic process designed to ensure data integrity and regulatory compliance.

Caption: A typical workflow for identifying and quantifying impurities in a Dapoxetine API batch.

Conclusion

The effective control of impurities is a cornerstone of modern pharmaceutical quality assurance. For Dapoxetine, the impurity profile is a complex mixture of process-related substances, such as the key intermediate 3-(1-naphthalenyloxy)-1-phenyl-1-propanol and chiral isomers, as well as degradation products like Dapoxetine N-oxide. Each impurity presents unique challenges for detection and control.

A thorough understanding of the synthetic and degradation pathways, coupled with the development and validation of robust, stability-indicating analytical methods like the HPLC protocol detailed herein, is essential. This integrated approach ensures that the final Dapoxetine product meets the stringent purity requirements necessary for patient safety and therapeutic efficacy.

References

  • Wikipedia. (n.d.). Dapoxetine. Wikipedia. [Link]

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  • International Journal of Research in Pharmacy and Chemistry. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. [Link]

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  • PubMed. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. [Link]

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  • Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.
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  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)propiophenone. [Link]

  • IndiaMART. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol API RAW MATERIAL. [Link]

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  • International Journal of Drug Development and Research. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]

  • NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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A Comparative Study of Naftopidil and Its Precursors' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactivity of naftopidil, a potent α1-adrenoceptor antagonist, and its constituent chemical precursors. Designed for researchers, scientists, and drug development professionals, this document elucidates the structure-activity relationships that underpin naftopidil's therapeutic efficacy in benign prostatic hyperplasia (BPH) and its emerging potential as an anti-cancer agent. By examining the bioactivities of the molecular building blocks, we aim to provide a clearer understanding of the chemical features essential for naftopidil's pharmacological profile.

Introduction to Naftopidil: A Dual-Acting Therapeutic Agent

Naftopidil is a phenylpiperazine derivative primarily utilized for the management of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its primary mechanism of action involves the antagonism of α1-adrenoceptors, particularly the α1D and α1A subtypes, which are prevalent in the smooth muscle of the prostate and bladder neck.[1][3] This antagonism leads to muscle relaxation, alleviating urinary obstruction.[1]

Beyond its established role in BPH, a growing body of evidence highlights naftopidil's anti-cancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and ovarian cancer, through mechanisms such as cell cycle arrest and induction of apoptosis.[4][5][6] Notably, some of these anti-proliferative effects may be independent of its α1-adrenoceptor antagonist activity.[4]

Deconstructing Naftopidil: Identification of Key Precursors

The synthesis of naftopidil involves the coupling of key chemical precursors. While various synthetic routes exist, a common pathway involves the reaction of 1-naphthol and 1-(2-methoxyphenyl)piperazine with a three-carbon propyl linker.[7][8][9] This chemoenzymatic approach combines the distinct structural moieties to create the final active pharmaceutical ingredient.[10]

  • 1-Naphthol: A bicyclic aromatic alcohol.

  • 1-(2-Methoxyphenyl)piperazine: An arylpiperazine derivative.

  • Propyl Linker: A three-carbon chain that connects the naphthyloxy and phenylpiperazine moieties.

The following sections will explore the known bioactivities of these precursors to understand their individual contributions to the overall pharmacological profile of naftopidil.

Comparative Bioactivity Analysis

1-Naphthol

1-Naphthol is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, including the beta-blocker nadolol and the antidepressant sertraline, as well as insecticides like carbaryl.[5][11]

  • Antioxidant Activity: 1-Naphthol has been shown to possess antioxidant properties, capable of scavenging reactive oxygen species.[1] This activity is attributed to its phenolic hydroxyl group.

  • Toxicity: High doses of 1-naphthol can exhibit toxicity.[1] It is also a known metabolite of naphthalene and carbaryl.[5][12]

The naphthyl group in naftopidil is crucial for its high-affinity binding to α1-adrenoceptors. However, 1-naphthol itself does not exhibit significant α1-adrenoceptor antagonist activity. Its primary contribution to naftopidil's bioactivity is providing a key structural element for receptor interaction.

1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine is a known key intermediate in the synthesis of antipsychotic drugs and shows a high affinity for serotonin receptors.[6]

  • Serotonin Receptor Affinity: This precursor is a ligand for 5-HT (serotonin) receptors.[6]

  • Pharmacologically Active Metabolite: It is a known active metabolite of several drugs bearing a methoxyphenylpiperazine side-chain.[13]

The piperazine ring and the methoxyphenyl group are common pharmacophores in many centrally acting drugs. In naftopidil, the 1-(2-methoxyphenyl)piperazine moiety is essential for its interaction with the α1-adrenoceptor. The piperazine core is a common scaffold in many bioactive molecules, contributing to various pharmacological activities, including anti-cancer properties in some derivatives.[4]

Naftopidil: The Synergistic Combination

The conjugation of 1-naphthol and 1-(2-methoxyphenyl)piperazine via a propyl linker results in the unique pharmacological profile of naftopidil. Neither precursor alone possesses the specific α1-adrenoceptor antagonist activity characteristic of the final molecule.

Table 1: Comparative Overview of Bioactivities

CompoundPrimary Known BioactivityRelevance to Naftopidil's Activity
Naftopidil α1D/α1A-Adrenoceptor Antagonist, Anti-cancer AgentTherapeutic target for BPH and potential for cancer treatment.
1-Naphthol Antioxidant, Pharmaceutical IntermediateProvides the naphthalene moiety essential for receptor binding in naftopidil, but lacks direct α1-antagonist activity.
1-(2-Methoxyphenyl)piperazine Serotonin Receptor Ligand, Antipsychotic IntermediateContributes the arylpiperazine core, another key feature for receptor interaction in naftopidil.

Experimental Protocols for Bioactivity Assessment

To empirically compare the bioactivity of naftopidil and its precursors, the following experimental workflows are recommended.

α1-Adrenoceptor Binding Assay

This assay determines the affinity of a compound for α1-adrenoceptor subtypes. A radioligand binding assay is a standard method.[12]

Objective: To determine the inhibitory constant (Ki) of naftopidil and its precursors for α1A, α1B, and α1D adrenoceptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]prazosin) and varying concentrations of the test compound (naftopidil or precursors).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.

Experimental Workflow: α1-Adrenoceptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with α1-Adrenoceptors Incubation Incubation of Membranes, Radioligand & Test Compounds Membranes->Incubation Radioligand Radioligand ([3H]prazosin) Radioligand->Incubation TestCompounds Test Compounds (Naftopidil & Precursors) TestCompounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for determining α1-adrenoceptor binding affinity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[14][15]

Objective: To assess the cytotoxic or anti-proliferative effects of naftopidil and its precursors on cancer cell lines (e.g., PC-3, LNCaP).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of naftopidil or its precursors for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (concentration that inhibits 50% of cell growth).[5]

Experimental Workflow: MTT Cell Viability Assay

G cluster_setup Cell Culture & Treatment cluster_reaction MTT Reaction cluster_readout Measurement & Analysis Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Naftopidil or Precursors Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (2-4h) MTT_add->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathways Modulated by Naftopidil

Naftopidil's anti-cancer effects are mediated through the modulation of specific intracellular signaling pathways, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Naftopidil has been shown to induce G1 phase cell cycle arrest in prostate cancer cells.[5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[5] These proteins inhibit the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle.

Signaling Pathway: Naftopidil-Induced G1 Cell Cycle Arrest

G Naftopidil Naftopidil p21 p21Cip1 (Upregulation) Naftopidil->p21 p27 p27Kip1 (Upregulation) Naftopidil->p27 CyclinCDK Cyclin-CDK Complexes (e.g., Cyclin D/CDK4) p21->CyclinCDK p27->CyclinCDK G1_S G1 to S Phase Transition CyclinCDK->G1_S CellCycleArrest G1 Cell Cycle Arrest G1_S->CellCycleArrest

Caption: Naftopidil's mechanism of inducing G1 cell cycle arrest.

Conclusion

The bioactivity of naftopidil as a potent α1-adrenoceptor antagonist and an emerging anti-cancer agent is a direct consequence of the synergistic combination of its chemical precursors: 1-naphthol and 1-(2-methoxyphenyl)piperazine, joined by a propyl linker. While the individual precursors possess their own distinct, and largely unrelated, biological activities, their integration into the naftopidil structure creates a molecule with a unique and therapeutically valuable pharmacological profile. This guide underscores the importance of structure-activity relationships in drug design and provides a framework for the further investigation and development of naftopidil and its derivatives for expanded therapeutic applications.

References

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A Senior Application Scientist's Guide to Benchmarking HPLC Methods for Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceuticals

In pharmaceutical development and manufacturing, the adage "what you don't know can hurt you" is a fundamental truth. Impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug product.[1] High-Performance Liquid Chromatography (HPLC) has long been the gold-standard analytical technique for separating, identifying, and quantifying these impurities, ensuring that drug products meet the stringent standards of quality and safety demanded by regulatory bodies and patients alike.[2]

The evolution of liquid chromatography has presented a compelling alternative to conventional HPLC: Ultra-High-Performance Liquid Chromatography (UHPLC). This guide will provide a comprehensive framework for benchmarking these two powerful techniques. We will explore the foundational principles that drive method development, walk through a practical experimental design for comparison, and interpret the data through the lens of a seasoned scientist, ensuring that the chosen method is not just validated, but truly fit for purpose.

Part 1: Foundational Principles & The Regulatory Landscape

A robust analytical method is built on a deep understanding of chemical principles and the regulatory framework that governs our industry. Simply following a pre-written protocol is insufficient; one must understand the causality behind every choice.

The 'Why': Causality in Method Development

The success of any separation is predetermined by the choices made before the first injection. These decisions are not arbitrary; they are a direct consequence of the physicochemical properties of the analyte and the impurities we aim to resolve.

  • Analyte Properties: The journey begins with gathering critical information about the drug substance.[3] Knowing the pKa, for instance, allows for the selection of a mobile phase pH that ensures the compound is in a single, stable ionic state, preventing peak shape distortion.[3] The hydrophobicity (logP) and solubility guide the initial selection of the column and the organic solvent composition.[4]

  • Column & Mobile Phase Selection: For most small-molecule drugs, a reversed-phase (RP) C18 column is the workhorse and a logical starting point.[5] The choice of organic modifier—typically acetonitrile or methanol—can profoundly affect selectivity due to different solvent-analyte interactions.[4]

  • The Power of the Gradient: Stability-indicating methods must resolve the main Active Pharmaceutical Ingredient (API) from a diverse array of process impurities and degradation products, which often span a wide range of polarities.[3][5] Gradient elution, where the mobile phase composition is changed over time, is essential to achieve high peak capacity and sensitivity for both early-eluting hydrophilic impurities and late-eluting hydrophobic ones within a reasonable timeframe.[3][5]

  • Detection Strategy: The most common detector, the UV-Vis or Photodiode Array (PDA) detector, is ideal for molecules with a chromophore.[3] However, when dealing with unknown impurities or those lacking a chromophore, coupling HPLC with Mass Spectrometry (MS) becomes indispensable for structural elucidation and confirmation.[6]

The Regulatory Framework: Adhering to Global Standards

Our work is framed by guidelines from the International Council for Harmonisation (ICH), which ensure a unified approach to quality across the European Union, Japan, and the United States.

  • ICH Q3A/B: The Impurity Thresholds: The foundational guidelines, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, define the thresholds at which impurities must be managed.[7][8][9][10] These guidelines introduce three critical limits:

    • Reporting Threshold: The level above which an impurity must be reported in regulatory filings.[11][12]

    • Identification Threshold: The level above which the structure of an impurity must be determined.[11][12]

    • Qualification Threshold: The level above which an impurity's biological safety must be established.[11][12]

  • ICH Q2(R2): The Validation Mandate: An analytical method is not reliable until it is validated. The recently updated ICH Q2(R2) and corresponding FDA guidances outline the parameters required to demonstrate that a method is fit for its intended purpose.[13][14][15][16][17] This involves rigorously testing for specificity, linearity, accuracy, precision, and robustness.

Part 2: The Benchmarking Study: A Practical Comparison

To objectively compare HPLC and UHPLC, we will design a head-to-head study using a hypothetical drug substance, "Exemplar." The goal is to develop and validate a stability-indicating method on both platforms and compare their performance across key metrics.

Forced Degradation: The Key to a Stability-Indicating Method

Before benchmarking the instruments, we must generate the impurities to be analyzed. Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh chemical and physical conditions to accelerate the formation of degradation products.[18][19][20] This is a cornerstone of developing a stability-indicating method, as it proves the method's ability to separate the intact API from its potential degradants, ensuring that a loss in API can be accurately measured over time.[21]

  • Preparation: Prepare five separate solutions of "Exemplar" drug substance at a concentration of 1 mg/mL in a 50:50 acetonitrile:water diluent.

  • Acid Hydrolysis: To one solution, add 1N HCl to achieve a final concentration of 0.1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: To a second solution, add 1N NaOH to achieve a final concentration of 0.1N NaOH. Keep at room temperature for 2 hours.

  • Oxidation: To a third solution, add 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[22]

  • Thermal Degradation: Keep the fourth solution in a solid state in an oven at 105°C for 48 hours, then reconstitute in the diluent.[19]

  • Photolytic Degradation: Expose the fifth solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]

  • Sample Finalization: After the specified stress period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples, along with an unstressed control sample, to a final concentration of 0.1 mg/mL for analysis.

The Competitors: HPLC vs. UHPLC Methodologies

We will now analyze the stressed samples using two distinct methods. Method A represents a conventional HPLC approach, while Method B leverages the capabilities of UHPLC.

ParameterMethod A: Conventional HPLCMethod B: UHPLCRationale for Choices
System Standard HPLC (Max Pressure ~400 bar)UHPLC System (Max Pressure >1000 bar)System must be capable of handling the backpressure generated by the column.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 2.1 x 50 mm, sub-2 µm particle sizeUHPLC uses smaller particles for higher efficiency and shorter columns for speed.[23][24][25]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAn acidic mobile phase is common for ensuring ionization consistency of basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Gradient 5% to 95% B over 30 minutes5% to 95% B over 5 minutesThe gradient is scaled down for the UHPLC method to match the smaller column volume.
Flow Rate 1.0 mL/min0.4 mL/minFlow rates are optimized for the column diameter to maintain linear velocity.
Column Temp. 30°C40°CHigher temperatures reduce mobile phase viscosity, which is beneficial for high-pressure UHPLC.
Injection Vol. 10 µL2 µLInjection volume is scaled down to prevent band broadening in the smaller UHPLC column.
Detector PDA Detector, 254 nmPDA Detector, 254 nmWavelength is chosen based on the API's maximum absorbance.
Visualizing the Process

To clarify the relationship between these stages, the overall benchmarking workflow is illustrated below.

G cluster_0 Phase 1: Preparation & Stress cluster_1 Phase 2: Analysis & Data Acquisition cluster_2 Phase 3: Comparison & Validation A Prepare Drug Substance (DS) Solutions B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Generate Degraded Samples B->C D Analyze via Method A (HPLC) C->D E Analyze via Method B (UHPLC) C->E F Compare System Suitability (Resolution, Tailing) D->F E->F G Compare Performance Metrics (Speed, Sensitivity, Precision) F->G H Select & Validate Optimal Method G->H I Final Report H->I

Caption: Experimental workflow for benchmarking HPLC methods.

Data Presentation: A Quantitative Comparison

After running the samples, the performance of each method is evaluated. The data below is representative of a typical outcome.

System suitability is a mandatory check to ensure the chromatographic system is performing adequately. The most critical parameters are resolution and peak shape.

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance CriteriaRationale
Resolution (Rs) (API & closest impurity)2.13.5Rs > 2.0Ensures baseline separation for accurate quantification.[26][27]
Tailing Factor (Tf) (API Peak)1.31.1Tf ≤ 1.5Measures peak symmetry; tailing can compromise resolution and integration.[28][29]
Theoretical Plates (N) 9,50018,000ReportA measure of column efficiency; higher is better.[29]

The results clearly show the superior efficiency of the UHPLC method, with significantly higher resolution and better peak symmetry.

Here, we compare the methods on key performance indicators that impact lab throughput, cost, and data quality.

ParameterMethod A (HPLC)Method B (UHPLC)Advantage
Total Analysis Time 35 minutes7 minutesUHPLC
Limit of Quantitation (LOQ) 0.05% (0.05 µg/mL)0.01% (0.01 µg/mL)UHPLC
Precision (%RSD, n=6) 0.8%0.6%UHPLC
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Comparable
Solvent Consumption/Run ~35 mL~3 mLUHPLC

This comparison demonstrates that while both methods can achieve acceptable accuracy, the UHPLC method provides significant advantages in speed, sensitivity, and reduced solvent consumption, leading to more cost-effective and environmentally friendly analyses.[2][30]

Part 3: Interpretation & Authoritative Grounding

The data speaks for itself, but the interpretation requires expertise. The choice between HPLC and UHPLC is not merely about picking the "better" technology; it's about aligning the method's capabilities with the analytical objective.

Synthesizing the Results: A Decision Framework

The primary benefits of UHPLC—speed, resolution, and sensitivity—are undeniable.[2][23][24][30]

  • Speed: A 5-fold reduction in analysis time dramatically increases sample throughput, which is invaluable during method development, high-volume release testing, or stability studies.

  • Resolution: The enhanced resolving power of UHPLC is critical for complex samples with many closely eluting impurities. It provides greater confidence that no impurity is going undetected.[2][23]

  • Sensitivity: The sharper, narrower peaks generated by UHPLC lead to a better signal-to-noise ratio, allowing for the detection and quantification of impurities at much lower levels.[2][23]

However, conventional HPLC remains a robust and reliable workhorse. Its primary advantage lies in its ubiquity and perceived ruggedness. The transition to UHPLC requires investment in new instrumentation capable of handling high backpressures and systems designed with minimal dead volume to preserve the high efficiency gained from sub-2 µm particle columns.[25]

G node_q node_q node_a node_a Start Start: Need Impurity Method Q1 Is high throughput critical? Start->Q1 Q2 Is the impurity profile very complex? Q1->Q2 No UHPLC Select UHPLC Method Q1->UHPLC Yes Q3 Is ultra-high sensitivity required? Q2->Q3 No Q2->UHPLC Yes Q3->UHPLC Yes HPLC Standard HPLC is a viable option Q3->HPLC No

Caption: Decision tree for selecting HPLC vs. UHPLC.

Field-Proven Insights: Overcoming Common Hurdles

As a Senior Application Scientist, I emphasize that a method is only as good as its robustness.

  • Co-elution: Even with UHPLC, co-elution of impurities can occur.[31] This is where a PDA detector is invaluable, allowing for peak purity analysis to flag potential co-eluting species. If co-elution is suspected, further method development (e.g., changing the mobile phase pH or organic solvent) is required.

  • Method Robustness: A critical part of validation is demonstrating robustness—the method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[31][32] A method that fails under slight changes is not suitable for routine use in a QC environment.

  • Lifecycle Management: An analytical method is not static. The concept of Analytical Procedure Lifecycle Management (as described in the upcoming ICH Q14) encourages a holistic approach where the method is continuously monitored and improved throughout the product's lifecycle, ensuring its performance remains consistent.[3][15]

Conclusion

Benchmarking HPLC methods for pharmaceutical impurity analysis is a rigorous, multi-faceted process that extends far beyond a simple comparison of chromatograms. It requires a foundational understanding of separation science, a firm grasp of the regulatory landscape, and a meticulously planned experimental approach.

The data overwhelmingly supports that UHPLC offers superior performance in terms of speed, resolution, and sensitivity , making it the preferred platform for modern, high-throughput laboratories and for challenging separations where trace-level impurities are of concern.[2][23][30] However, conventional HPLC remains a valid and reliable technique , particularly in environments where existing instrumentation is leveraged and the absolute highest throughput is not the primary driver.

Ultimately, the goal of this benchmarking exercise is to select and validate a method that is scientifically sound, robust, and fit for its intended purpose. A well-characterized and controlled impurity profile, underpinned by a powerful separation technique, is a critical pillar in the mission to deliver safe and effective medicines to patients.

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • HPLC vs UHPLC: Key Differences & Applic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
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  • 3 Key Regulatory Guidelines for Method Valid
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  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
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  • Factors Affecting Resolution in HPLC. Merck Millipore.
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  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology.
  • Drug Impurities? Is Your HPLC Method up to Standard? Technology Networks.
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A Comparative Guide to the Reproducible Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of chiral intermediates is a critical process where precision, purity, and reproducibility are paramount. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] The efficacy and safety of the final drug product are directly dependent on the stereochemical purity of this intermediate.

This guide provides an in-depth technical analysis of the synthetic pathways leading to 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. It is designed for researchers, chemists, and drug development professionals, offering a comparative look at common methodologies. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and pinpoint the critical parameters that govern the reproducibility and success of the synthesis. Every protocol and claim is grounded in authoritative literature to ensure scientific integrity and trustworthiness.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logically sound approach to synthesizing 3-(1-naphthalenyloxy)-1-phenyl-1-propanol involves a two-stage process. This strategy decouples the establishment of the crucial chiral center from the final ether formation, allowing for better control and optimization of each critical transformation.

  • Stage 1: Asymmetric Synthesis of a Chiral Intermediate. The synthesis begins with the creation of a chiral 3-chloro-1-phenyl-1-propanol precursor. This step is the cornerstone of the entire process, as it defines the stereochemistry of the final molecule.

  • Stage 2: Naphthyl Ether Formation. The chiral chloro-intermediate is then coupled with 1-naphthol via a nucleophilic substitution reaction to form the target ether.

The following workflow diagram illustrates this overarching strategy.

cluster_0 Overall Synthetic Workflow Start 3-Chloropropiophenone Step1 Asymmetric Reduction Start->Step1 Intermediate (R)-3-chloro-1-phenyl-1-propanol Step1->Intermediate Step2 Williamson Ether Synthesis Intermediate->Step2 Naphthol 1-Naphthol Naphthol->Step2 Product 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the Key Intermediate: (R)-3-Chloro-1-phenyl-1-propanol

The enantioselective reduction of 3-chloropropiophenone to (R)-3-chloro-1-phenyl-1-propanol is the most critical step for ensuring the optical purity of the final product. The use of chiral reducing agents allows for the direct formation of the desired enantiomer, bypassing the need for costly and often lower-yield chiral resolution of a racemic mixture.

Caption: Enantioselective reduction to form the chiral alcohol intermediate.

Methodology Deep Dive: Asymmetric Borane Reduction

The use of isopinocampheylborane derivatives, such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™), is a well-established method for the high-yield, high-enantioselectivity reduction of prochiral ketones. The steric bulk and defined chirality of the reagent create a diastereomeric transition state that strongly favors the formation of one enantiomer of the alcohol.

Experimental Protocol: Synthesis of (R)-3-chloro-1-phenyl-1-propanol

This protocol is a composite representation based on methodologies described in patent literature.[1]

  • Setup: A dry, inert-atmosphere reaction vessel (e.g., argon or nitrogen) is charged with an anhydrous organic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: The solvent is cooled to a temperature between -10°C and 0°C. To this, (-)-β-chlorodiisopinocampheylborane is added.

  • Substrate Addition: A solution of 3-chloropropiophenone in anhydrous THF is added dropwise to the stirred reaction mixture, maintaining the temperature between -10°C and 0°C.

  • Reaction: The reaction is stirred at this temperature for 4-8 hours, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., methanol), followed by an aqueous workup.

  • Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude alcohol can be purified by silica gel column chromatography if necessary.

Table 1: Comparison of Chiral Reduction Methods
MethodChiral AgentTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Borane Reduction (-)-DIP-Chloride™>95%High enantioselectivity, predictable stereochemistry, well-documented.Reagent is moisture-sensitive and can be expensive.
Catalytic Hydrogenation Chiral Ru or Rh catalysts90-99%High atom economy, suitable for large-scale production.Requires specialized high-pressure equipment, catalyst screening may be needed.
Biocatalysis Ketoreductase Enzymes>99%Extremely high selectivity, mild reaction conditions (aqueous, room temp).Enzyme availability and stability can be limiting, substrate scope may be narrow.
Reproducibility Checkpoints (Part I)
  • Reagent Quality: The purity and enantiomeric excess of the chiral reducing agent are paramount. Use of substandard reagents is a primary source of poor results.

  • Anhydrous Conditions: Borane reagents react violently with water. All solvents and glassware must be scrupulously dried to prevent reagent quenching and ensure stoichiometric accuracy.

  • Strict Temperature Control: The enantioselectivity of the reduction is highly temperature-dependent. Deviations from the optimal temperature range (e.g., -10°C to 0°C) can lead to a significant drop in enantiomeric excess.[1]

  • Addition Rate: Slow, controlled addition of the ketone substrate prevents localized warming and ensures a consistent reaction profile.

Part II: Naphthyl Ether Formation via Williamson Synthesis

With the chiral intermediate in hand, the final step is the formation of the naphthyl ether bond. The Williamson ether synthesis is the classic and most direct method for this transformation. It proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide anion, formed by deprotonating 1-naphthol with a base, attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the ether linkage.[4]

Caption: S_N2 coupling of the chiral intermediate with 1-naphthol.

Methodology Deep Dive: Naphthoxide Formation and S_N2 Reaction

The hydroxyl group of 1-naphthol is weakly acidic (pKa ≈ 9.3), requiring a strong base for complete deprotonation to the more potent naphthoxide nucleophile. The choice of base and solvent system is critical for achieving a clean and efficient reaction.

Experimental Protocol: Synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

This protocol is a composite representation based on patent literature and general Williamson ether synthesis principles.[1][5][6]

  • Naphthoxide Preparation: In a dry, inert-atmosphere reaction vessel, 1-naphthol is dissolved in a suitable solvent (e.g., THF, DMF). The solution is cooled to 0°C.

  • Base Addition: A strong base (e.g., sodium hydride, 60% dispersion in mineral oil, or aqueous sodium hydroxide) is added portion-wise. If using NaH, the reaction will evolve hydrogen gas. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium naphthoxide.

  • Substrate Addition: A solution of (R)-3-chloro-1-phenyl-1-propanol in the same solvent is added dropwise to the naphthoxide solution at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 15-40 hours.[1] Progress is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction is quenched with water. The product is extracted with an organic solvent, washed with dilute aqueous base (to remove any unreacted 1-naphthol) and then brine.

  • Purification: The organic layer is dried and concentrated. The crude product is typically purified by column chromatography or recrystallization to yield pure 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Table 2: Comparison of Reaction Conditions for Etherification
BaseSolventTemperatureAdvantagesDisadvantages
Sodium Hydride (NaH) Anhydrous THF, DMF0°C to RTIrreversible deprotonation drives reaction to completion; clean reaction.Highly reactive with water and protic solvents; requires strict inert atmosphere.
Sodium Hydroxide (NaOH) THF/Water, Phase-Transfer CatalystRT to RefluxInexpensive, easier to handle than NaH.Can lead to lower yields due to competing hydrolysis of the alkyl chloride; may require a phase-transfer catalyst for efficiency.
Potassium Carbonate (K₂CO₃) Acetone, DMFRefluxMilder base, good for sensitive substrates.Slower reaction times, often requires higher temperatures which can promote side reactions.
Reproducibility Checkpoints (Part II)
  • Base Stoichiometry: At least one full equivalent of base relative to 1-naphthol is required for complete deprotonation. Using a slight excess (e.g., 1.1 equivalents) can ensure the reaction goes to completion.

  • Solvent Choice: Polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base without interfering with the nucleophile, accelerating the S_N2 reaction.[4]

  • Temperature Control: While the reaction often proceeds well at room temperature, excessive heat can promote the competing E2 elimination pathway, especially with secondary halides, leading to undesired alkene byproducts.

  • Purity of Intermediate: The purity of the (R)-3-chloro-1-phenyl-1-propanol is crucial. Any impurities may carry through or cause side reactions, complicating the final purification.

Alternative Synthetic Routes

While the two-stage approach is common, alternative strategies have been explored in the literature, primarily within patent filings. These routes offer different starting points and may present advantages or disadvantages in terms of cost, scalability, or environmental impact.

Table 3: Comparison of Overall Synthetic Strategies
StrategyKey Starting MaterialsKey Transformation(s)ProsCons
Primary Route 3-Chloropropiophenone, 1-NaphtholAsymmetric Reduction, Williamson Ether SynthesisModular, well-understood reactions, good control of chirality.Two distinct stages, requires handling of sensitive borane reagents.
Styrene Oxide Route [7]R-Styrene Oxide, 1-Naphthol GrignardGrignard Reaction, Ring OpeningPotentially fewer steps.Grignard reagent preparation can be sensitive; control of regioselectivity during ring-opening is critical.
Amino Acid Route [8](S)-3-amino-3-phenylpropionic acidReduction, Diazotization, SubstitutionStarts from a readily available chiral pool material.Multi-step conversion of the amino group to a leaving group can be low-yielding and complex.

Final Product Characterization

Confirming the identity and purity of the final product is a non-negotiable step in any reproducible synthesis. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure by showing the expected signals for aromatic, methine (CH-OH), and methylene (CH₂) protons and carbons.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and, with a chiral stationary phase, to confirm its enantiomeric excess (ee).

Table 4: Key Analytical Data for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
PropertyValueSource
IUPAC Name 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[9]
Molecular Formula C₁₉H₁₈O₂[9]
Molecular Weight 278.35 g/mol [9]
CAS Number 908291-72-5[9]
Expected ¹H NMR Signals Aromatic (m, ~7.0-8.2 ppm), Benzylic CH-OH (t or dd, ~4.8-5.2 ppm), O-CH₂ (t, ~4.2-4.5 ppm), CH₂ (m, ~2.1-2.4 ppm), OH (s or d, variable)General Chemical Principles

Conclusion

The reproducible synthesis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol hinges on a meticulous and well-controlled two-stage process. The primary determinants of success are the establishment of high enantiomeric purity during the asymmetric reduction of the ketone precursor and the optimization of the subsequent Williamson ether synthesis to ensure clean and efficient coupling.

For researchers and development professionals, focusing on the identified reproducibility checkpoints—reagent quality, anhydrous conditions, strict temperature control, and appropriate solvent and base selection—is critical. By understanding the causality behind each experimental choice and potential failure mode, laboratories can develop robust and scalable protocols, ensuring a consistent supply of this vital pharmaceutical intermediate for downstream applications.

References

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  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL . PubChem. [Link]

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  • CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL . Organic Syntheses. [Link]

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A Comparative Guide to the Purity and Analysis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides a comprehensive comparison of the analytical profiles of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a known impurity of the drug Dapoxetine, from various commercial sources. By examining the typical data found in a Certificate of Analysis (CoA), this document aims to equip researchers and quality control analysts with the critical information needed to select the most appropriate reference standard for their applications.

Introduction: The Critical Role of a Well-Characterized Reference Standard

3-(1-naphthalenyloxy)-1-phenyl-1-propanol is a key reference standard for the analytical testing of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. As a process impurity, its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product. A reliable reference standard, accompanied by a comprehensive Certificate of Analysis, provides the benchmark against which in-house materials and commercial batches of the active pharmaceutical ingredient (API) are measured.

This guide will delve into the essential quality attributes of a 3-(1-naphthalenyloxy)-1-phenyl-1-propanol reference standard, offering a comparative overview of what to expect from different suppliers and how to interpret the provided analytical data.

Comparative Analysis of Key Quality Attributes

While a batch-specific Certificate of Analysis is typically available upon request from suppliers, the following table summarizes the generally available information and typical specifications for 3-(1-naphthalenyloxy)-1-phenyl-1-propanol reference standards. For a robust comparison, we have also included data for a well-characterized related compound, Propranolol EP Impurity B, to highlight the level of detail to be expected for a high-quality reference material.

Table 1: Comparison of Typical Certificate of Analysis Data

Parameter3-(1-naphthalenyloxy)-1-phenyl-1-propanol (Typical)Propranolol EP Impurity B (Example)
Identity
Chemical Name3-(1-naphthalenyloxy)-1-phenyl-1-propanol[1][2][3]1,1'-[(propan-2-yl)azanediyl]bis[(2Ξ)-3-[(naphthalen-1-yl)oxy]propan-2-ol hydrochloride[4][5]
CAS Number908291-72-5[1][2][3][6]2172495-51-9 (HCl salt), 83314-78-7 (free base)[4][5][7]
Molecular FormulaC₁₉H₁₈O₂[1][2][3][6]C₂₉H₃₃NO₄ · HCl[4][5]
Molecular Weight278.34 g/mol [2]496.04 g/mol (HCl salt)
Purity
Assay (by HPLC)Typically >98% (Specific value is lot-dependent)>90%[4]
Analytical Techniques
IdentificationConforms to structure by ¹H-NMR and Mass Spectrometry[4]Conforms to structure by ¹H-NMR and Mass Spectrometry[4]
Purity AnalysisHigh-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)[4][7]
Physical Properties
AppearanceWhite to off-white solidInformation not consistently available
SolubilitySoluble in methanol, acetonitrile, DMSOInformation not consistently available
Storage Conditions
Recommended Storage2-8°C[4]Store at refrigerator (2-8°C) for long term storage[7]

In-Depth Look at Analytical Methodologies

The characterization of a reference standard relies on a suite of analytical techniques to confirm its identity, purity, and potency. Below are detailed protocols for the key experiments used in the analysis of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical reference standards. It separates the main compound from any impurities, allowing for accurate quantification. A well-developed HPLC method should be specific, linear, accurate, precise, and robust.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main peak from any impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: Typically 10-20 µL.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weigh & Dissolve Reference Standard injector Injector prep->injector Inject Sample pump Pump (Mobile Phase) pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area %) integration->calculation

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by ¹H-NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the chemical structure of a compound. ¹H-NMR provides detailed information about the hydrogen atoms in the molecule, while MS determines the molecular weight and can provide fragmentation patterns that are characteristic of the structure.

Experimental Protocol - ¹H-NMR:

  • Sample Preparation: Dissolve a few milligrams of the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H-NMR spectrum according to standard instrument parameters.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals should be consistent with the known structure of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Experimental Protocol - Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF).

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.

Diagram of Structural Confirmation Workflow:

Structural_Confirmation cluster_sample Reference Standard cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion sample 3-(1-naphthalenyloxy)- 1-phenyl-1-propanol nmr ¹H-NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms nmr_data Spectrum Analysis: - Chemical Shifts - Integration - Coupling nmr->nmr_data ms_data Spectrum Analysis: - Molecular Ion Peak - Fragmentation ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ms_data->conclusion

Caption: Workflow for structural confirmation.

Choosing the Right Reference Standard: A Decision Framework

The selection of a reference standard should be a meticulous process based on the specific requirements of the analytical method and the regulatory context.

Decision Logic Diagram:

Decision_Framework start Start: Need for Reference Standard define_req Define Analytical Requirements (e.g., Assay, Impurity Profiling) start->define_req supplier_eval Evaluate Potential Suppliers define_req->supplier_eval coa_request Request Batch-Specific Certificate of Analysis supplier_eval->coa_request data_review Review CoA Data: - Purity - Identity Confirmation - Traceability coa_request->data_review compare Compare Against In-house Needs & Alternative Standards data_review->compare selection Select Appropriate Reference Standard compare->selection

Caption: Decision-making process for selecting a reference standard.

Conclusion

The quality of a reference standard is a cornerstone of reliable analytical data in the pharmaceutical industry. While suppliers of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol provide a product that is essential for the quality control of Dapoxetine, it is incumbent upon the end-user to perform a thorough evaluation of the accompanying Certificate of Analysis. By understanding the key quality attributes and the analytical methodologies used for characterization, researchers and analysts can confidently select a reference standard that meets their specific needs and ensures the integrity of their results. Always request and review the batch-specific CoA before incorporating a new reference standard into routine use.

References

  • SynZeal. Dapoxetine Impurity A. [Link]

  • Pharmaffiliates. Dapoxetine Hydrochloride-impurities. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]www.ich.org/page/quality-guidelines)

Sources

A Comparative Guide to Alternative Precursors for the Synthesis of 1-Phenyl-3-naphthalenyloxy-propanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of alternative precursors for the synthesis of 1-phenyl-3-naphthalenyloxy-propanamine, a molecule of significant interest in pharmaceutical development, perhaps best known by its non-proprietary name, Dapoxetine. The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed comparison of various synthetic routes, focusing on the starting materials, reaction efficiency, and overall practicality. The information presented herein is supported by experimental data from peer-reviewed literature and patents, offering a robust resource for informed decision-making in synthetic chemistry.

Introduction to 1-Phenyl-3-naphthalenyloxy-propanamine Synthesis

1-Phenyl-3-naphthalenyloxy-propanamine is a selective serotonin reuptake inhibitor (SSRI). The synthesis of this compound has been approached through various pathways, each with its own set of advantages and challenges. The choice of precursors is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide will explore several key alternative precursors and their corresponding synthetic strategies.

Route 1: Asymmetric Synthesis from 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one

A prominent and efficient route to enantiomerically pure (S)-1-phenyl-3-naphthalenyloxy-propanamine utilizes the commercially available ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. This method employs a chiral auxiliary, (S)-tert-butanesulfinamide, to induce stereoselectivity.[1][2][3]

Synthetic Pathway Overview

The synthesis involves the condensation of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one with (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinylimine. This intermediate then undergoes diastereoselective reduction, followed by the removal of the chiral auxiliary to yield the desired amine. The final step involves N,N-dimethylation.[1][2]

G A 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one C Chiral N-tert-butanesulfinylimine A->C Ti(OEt)4 B (S)-tert-butanesulfinamide B->C D Diastereoselective Reduction C->D Reducing Agent (e.g., BH3·THF) E Protected Amine D->E F Deprotection E->F HCl G (S)-1-Phenyl-3-naphthalenyloxy-propanamine F->G H N,N-Dimethylation G->H HCOOH, Formaldehyde I (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine H->I

Caption: Asymmetric synthesis of Dapoxetine using a chiral auxiliary.

Experimental Protocol
  • Step 1: Synthesis of Chiral N-tert-butanesulfinylimine: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one is condensed with (S)-tert-butanesulfinamide in the presence of Ti(OEt)4 to yield the corresponding imine.[2]

  • Step 2: Diastereoselective Reduction: The formed imine is then reduced. A variety of reducing agents can be used, with BH3·THF showing good diastereoselectivity.[3]

  • Step 3: Deprotection: The N-tert-butanesulfinyl group is cleaved under acidic conditions (e.g., HCl in an appropriate solvent) to afford the chiral amine.

  • Step 4: N,N-Dimethylation: The primary amine is converted to the tertiary amine using formic acid and formaldehyde (Eschweiler-Clarke reaction).[1][2]

Performance Data
ParameterValueReference
Overall Yield33.5%[2]
Stereoselectivity (de)High (dependent on reducing agent)[3]
Key Reagents(S)-tert-butanesulfinamide, Ti(OEt)4, BH3·THF[1][2][3]

Route 2: Condensation of 3-Chloro-1-propiophenone and 1-Naphthol

This approach begins with the condensation of 3-chloro-1-propiophenone with 1-naphthol to form the key intermediate 3-(1-naphthyloxy)-1-propiophenone.[4][5] Subsequent steps involve amination, reduction, and methylation.[4] This method is advantageous due to its shorter synthetic route and reduced cost.[4][5]

Synthetic Pathway Overview

The synthesis starts with the formation of an ether linkage between 1-naphthol and 3-chloro-1-propiophenone. The resulting ketone is then converted to the final product through a sequence of amination and reduction steps.

G A 3-Chloro-1-propiophenone C 3-(1-Naphthyloxy)-1-propiophenone A->C KOH, DMF B 1-Naphthol B->C D Amination/Reduction C->D Methylamine, NaBH4 E N-methyl-1-phenyl-3-(1-naphthyloxy) propylamine D->E F Methylation E->F Formaldehyde, NaBH3CN G N,N-dimethyl-1-phenyl-3-(1-naphthyloxy) propylamine F->G

Caption: Synthesis from 3-chloro-1-propiophenone and 1-naphthol.

Experimental Protocol
  • Step 1: Condensation: 3-Chloro-1-propiophenone and 1-naphthol are reacted in the presence of a base like KOH in DMF to yield 3-(1-naphthyloxy)-1-propiophenone.[4][6]

  • Step 2: Reductive Amination: The ketone is reacted with methylamine in methanol, followed by reduction with sodium borohydride (NaBH4) to give N-methyl-1-phenyl-3-(1-naphthyloxy) propylamine.[4][5]

  • Step 3: Methylation: The secondary amine is methylated using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to obtain the final product.[4]

Performance Data
ParameterValueReference
Synthesis Route LengthShortened[4][5]
CostReduced[4]
Key Reagents3-Chloro-1-propiophenone, 1-Naphthol, Methylamine, NaBH4[4][5]

Route 3: Synthesis from Benzaldehyde and Malonic Acid

A more classical and lengthy approach starts from the basic building blocks of benzaldehyde and malonic acid.[7] This multi-step synthesis (reported as an eight-step process) offers flexibility but at the cost of overall yield and process complexity.[7][8]

Synthetic Pathway Overview

While the specific eight steps are not fully detailed in the initial sources, a plausible route involves a Knoevenagel condensation of benzaldehyde and malonic acid, followed by a series of transformations to build the propanamine backbone and introduce the naphthalenyloxy group.

Due to the lack of a detailed step-by-step description in the provided search results, a generalized workflow is presented below.

G A Benzaldehyde C Multi-step transformations (8 steps) A->C B Malonic Acid B->C D 1-Phenyl-3-naphthalenyloxy-propanamine C->D

Caption: Multi-step synthesis from benzaldehyde and malonic acid.

Experimental Protocol

The detailed protocol for this eight-step synthesis is not available in the provided search results. However, it is stated that the final structure was confirmed by 1H NMR, 13C NMR, and 2D-NMR analyses.[7]

Performance Data
ParameterValueReference
Overall Yield15.08%[7]
Number of Steps8[7]
Starting MaterialsBenzaldehyde, Malonic Acid[7][8]

Route 4: Synthesis via 1-(3-Chloro-3-phenylpropoxy)-naphthalene

This route utilizes the intermediate 1-(3-chloro-3-phenylpropoxy)-naphthalene, which is then reacted with dimethylamine to yield the final product.[9] This method is described as simple, industrially viable, and economical.[9]

Synthetic Pathway Overview

The key intermediate, 1-(3-chloro-3-phenylpropoxy)-naphthalene, is synthesized from 3-(naphthalene-1-yloxy)-1-phenylpropan-1-ol by reaction with a halogenating agent like thionyl chloride.[9]

G A 3-(Naphthalene-1-yloxy)-1-phenylpropan-1-ol B 1-(3-Chloro-3-phenylpropoxy)-naphthalene A->B Thionyl Chloride C N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine B->C Aqueous Dimethylamine, Triethylamine

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS No. 908291-72-5), a compound associated with the synthesis of selective serotonin reuptake inhibitors like Dapoxetine.[1][2] Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice. This document is structured to provide clarity and operational guidance, empowering you to manage this chemical waste stream with confidence and integrity.

Foundational Principles: Chemical Identity and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and potential hazards is paramount.

Chemical Profile: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

PropertyValueSource
CAS Number 908291-72-5[3][4]
Molecular Formula C₁₉H₁₈O₂[2][3][4]
Molecular Weight 278.35 g/mol [3][4][5]
Synonyms α-[2-(1-Naphthalenyloxy)ethyl]benzenemethanol[1][2]

Inherent Hazard Evaluation: While a comprehensive, publicly available Safety Data Sheet (SDS) with specific toxicity and environmental hazard data for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is not readily found, standard laboratory practice dictates a conservative approach. Given its chemical structure—an aromatic alcohol and a naphthalenyloxy ether—it must be handled as a potentially hazardous substance. For context, similar compounds like 3-phenyl-1-propanol are known to cause skin and eye irritation.[6][7]

The Causality of Caution: The absence of specific hazard data necessitates treating the compound as hazardous waste. This approach ensures compliance with the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA), which governs the disposal of chemical waste in the United States.[8][9] This ensures that the waste is managed safely from its point of generation to its final disposal.[8][9]

The Regulatory Landscape: EPA and RCRA Compliance

The U.S. Environmental Protection Agency (EPA) provides the legal framework for hazardous waste management.[10] Understanding your facility's generator status is the first step in ensuring compliance.

Hazardous Waste Generator Status: Your laboratory's requirements for waste accumulation and disposal are determined by the total amount of hazardous waste generated per month.

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (under specific conditions)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Data synthesized from EPA and laboratory management guidelines.[11][12]

It is crucial to consult your institution's Environmental Health and Safety (EHS) office to confirm your generator status and any specific state or local regulations that may apply, as these can be more stringent than federal rules.

Standard Operating Procedure: Disposal of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

This section outlines the step-by-step protocol for the safe disposal of waste containing 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Step 1: Hazardous Waste Determination

The first critical step is to formally declare the waste material as hazardous. Under RCRA, this determination must be made at the point of generation.[9] Given the lack of specific safety data for this compound, it must be managed as hazardous waste to ensure environmental protection and regulatory compliance. This determination should be made by trained laboratory personnel or an EHS professional.[13][14]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Action: Collect waste containing 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol in a dedicated, properly functioning waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. For instance, mixing with a listed hazardous waste would render the entire mixture a hazardous waste.[15]

  • Causality: Segregation is vital for safety and cost-effective disposal. Improper mixing can lead to unforeseen chemical reactions, and cross-contamination can result in more complex and expensive disposal procedures.

  • Container Requirements:

    • Compatibility: Use a container made of materials compatible with the chemical (e.g., borosilicate glass or a suitable polymer).

    • Condition: The container must be in good condition, free from leaks or cracks.[15]

    • Closure: The container must be kept securely closed except when adding waste.[15] This minimizes the release of vapors and prevents spills.

Step 3: Labeling the Waste Container

Accurate labeling is a strict EPA requirement and is essential for safety and proper handling by EHS and disposal vendors.[12]

  • Action: Immediately upon starting a waste container, affix a hazardous waste label.

  • Required Information on the Label:

    • The words "Hazardous Waste" .[11][12]

    • Full Chemical Name: "3-(1-Naphthalenyloxy)-1-phenyl-1-propanol". Avoid using abbreviations or formulas.

    • Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Handle with Care").

Step 4: On-Site Accumulation

Laboratories typically use a two-tiered system for waste accumulation.

  • Satellite Accumulation Area (SAA): This is at or near the point of waste generation and under the control of the laboratory personnel.[12][13]

    • Volume Limit: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[11][13]

    • Procedure: Keep the labeled waste container in a designated SAA (e.g., a secondary container within a fume hood). Once the container is full, or you cease generating this waste stream, arrange for its transfer to the CAA.

  • Central Accumulation Area (CAA): This is a designated on-site facility where waste is stored before being picked up by a licensed disposal vendor.[12] Your EHS department manages the CAA and the time limits for storage based on the facility's generator status.[12]

Step 5: Final Disposal
  • Action: Coordinate with your institution's EHS department to have the full, properly labeled waste container collected.

  • Mechanism: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal. The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Critical Prohibition: DO NOT dispose of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol down the drain. As a volatile organic compound (VOC), it can contaminate water systems and pose a risk to aquatic life.[17][18]

Workflow and Safety Protocols

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling this chemical waste.

G cluster_0 Laboratory Operations cluster_1 EHS & Facility Operations A Waste Generation 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol B Hazardous Waste Determination (Treat as Hazardous) A->B C Segregate into a Compatible, Closed Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Accumulate in SAA (≤ 55 Gallons) D->E F Container Full or Waste Stream Complete? E->F G Contact EHS for Pickup F->G Yes H Transfer to CAA (Add Accumulation Date) G->H I Arrange for Licensed Waste Hauler H->I J Final Disposal (e.g., Incineration at TSDF) I->J

Caption: Decision workflow for proper disposal.

Personal Protective Equipment (PPE) and Spill Management:

  • PPE: When handling 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol or its waste, always wear standard laboratory PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[19][20]

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[19] Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | CAS 908291-72-5 - Veeprho . Veeprho. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL - PubChem . National Center for Biotechnology Information. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | C19H18O2 | CID - PubChem . National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University . Case Western Reserve University. [Link]

  • CAS No : 41198-42-9 | Product Name : 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one . Pharmaffiliates. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . US EPA. [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]

  • The Florida Handbook of Solid and Hazardous Waste Regulation: Resource Conservation and Recovery Act (RCRA) . University of Florida, Institute of Food and Agricultural Sciences. [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98% - Cole-Parmer . Cole-Parmer. [Link]

  • 1-Propanol SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB . FooDB. [Link]

  • How to Safely Dispose of Propanol - Lab Alley . Lab Alley. [Link]

  • Propanol, 1- (EHC 102, 1990) - Inchem.org . International Programme on Chemical Safety. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5). As specific safety data for this compound is limited, this directive is grounded in a thorough analysis of its constituent functional groups—an aromatic ether, a secondary alcohol, and large aromatic ring systems (naphthalene and phenyl). The recommendations are therefore based on established safety protocols for analogous chemical structures to ensure a robust margin of safety.

Hazard Analysis: Understanding the Molecular Risks

The structure of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol suggests several potential hazards that dictate our PPE strategy. While a dedicated Safety Data Sheet (SDS) is not available, we can infer risks from related compounds like 1-propanol, 3-phenyl-1-propanol, and general aromatic ethers.[1][2][3]

  • Skin and Eye Irritation: Alcohols and ethers can be irritants.[1][2][3] Aromatic compounds, in particular, can cause moderate to severe irritation upon contact. Therefore, we must assume this compound is, at a minimum, an irritant to the skin and a serious hazard to the eyes.[2]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1][3][4] Working in a well-ventilated area is crucial to minimize inhalation exposure.[3][5]

  • Dermal Absorption: Similar organic molecules can be absorbed through the skin, potentially leading to systemic effects.[1]

  • Combustibility: While the flashpoint is unknown, related compounds like 1-phenyl-1-propanol are combustible liquids.[6] Therefore, it is prudent to keep the compound away from heat and ignition sources.[6][7]

Core Protective Measures: Your First Line of Defense

The foundation of safety lies in a multi-layered approach to personal protection. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[1][7][8][9] The choice of protection depends on the scale and nature of the operation.

  • Standard Operations (Low Splash Risk): For tasks like weighing small quantities or preparing dilute solutions, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[10]

  • High Splash Risk Operations: When handling larger volumes, conducting reactions, or performing transfers, chemical splash goggles that form a seal around the eyes are required.[11][12] For significant splash or explosion risks, a face shield must be worn over chemical splash goggles.[10][13][14]

Hand Protection

Gloves are the primary barrier against dermal exposure and potential absorption.[14][15] No single glove material protects against all chemicals, but for the anticipated hazards of an aromatic ether and alcohol, the following are recommended.

  • Primary Choice (General Use): Nitrile gloves offer good resistance to alcohols, bases, and many solvents, making them suitable for general handling and splash protection.[11][14]

  • Extended Contact or Immersion: For situations involving prolonged contact or handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[11][12] Neoprene shows good resistance to alcohols and acids.[12][14]

  • Causality: The selection of nitrile is based on its proven efficacy against a broad range of common laboratory chemicals. However, since specific permeation data for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is unavailable, it is critical to inspect gloves for any signs of degradation and change them immediately after any direct contact.[10]

Protocol: Glove Integrity Check

  • Before each use, visually inspect gloves for tears, punctures, or discoloration.

  • After any known contact with the chemical, remove the gloves immediately, following proper removal procedures to avoid skin contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[2][3][5]

Body Protection
  • A flame-resistant lab coat is mandatory to protect against splashes and potential fire hazards.[7][10] Ensure the lab coat is fully buttoned.

  • For large-scale operations (>1 L), a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[12][13]

  • Wear long pants and fully enclosed shoes to protect all skin.[10] Polyester and acrylic fabrics should be avoided as they can melt in a fire.[10]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Engineering Control: All handling of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[7]

  • When Respirators are Required: If engineering controls are insufficient or during a large spill, respiratory protection will be necessary.[10][16] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[10] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[16]

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Controls start Start: Handling 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol assess_task Assess Task (Weighing, Solution Prep, Reaction) start->assess_task small_scale Small Scale / Low Splash Risk (e.g., <1g, dilute solutions) assess_task->small_scale Minor large_scale Large Scale / High Splash Risk (e.g., >1L, exothermic reaction) assess_task->large_scale Major ppe_base Minimum PPE: - Nitrile Gloves - Safety Glasses (side shields) - Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Neoprene/Butyl Gloves - Chemical Goggles + Face Shield - Chemical Apron large_scale->ppe_enhanced aerosol_risk Aerosol/Vapor Generation Risk? respirator Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges aerosol_risk->respirator Yes, if hood is in-operational or during spill fume_hood Work in Chemical Fume Hood aerosol_risk->fume_hood Yes aerosol_risk->fume_hood No (Best Practice) ppe_base->aerosol_risk ppe_enhanced->aerosol_risk disposal Segregate Waste for Professional Disposal respirator->disposal fume_hood->disposal

Caption: PPE selection workflow for handling 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Summary of Recommended PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids (<10g) Safety Glasses (with side shields)Nitrile GlovesLab CoatNot required (in ventilated area)
Preparing Solutions (<1L) Chemical Splash GogglesNitrile GlovesLab CoatWork in a chemical fume hood
Running Reactions / Transfers (>1L) Chemical Goggles & Face ShieldNeoprene or Butyl GlovesLab Coat & Chemical ApronWork in a chemical fume hood
Cleaning Spills Chemical Goggles & Face ShieldNeoprene or Butyl GlovesChemical Resistant Suit/CoverallsNIOSH-approved respirator
Emergency Response Protocol
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][2][3] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing immediately.[3][5] Wash affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal is critical to ensure environmental and personnel safety.

  • Classification: Treat 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol and all contaminated materials as hazardous chemical waste.[17]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[17] Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.[17]

  • Contaminated PPE: Used gloves, absorbent pads, and other disposable materials must also be disposed of as hazardous waste.[17]

  • Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the waste container.[17] Under no circumstances should this chemical be poured down the drain.[17][18]

References

  • Sigma-Aldrich. (2014).
  • University of California, Riverside. Personal Protective Equipment (PPE).
  • International Safety, Inc. (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?[Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?[Link]

  • Lab Alley. How to Safely Dispose of Propanol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.